2-(4-Chlorophenoxy)-1-methylpropylamine
描述
属性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC 名称 |
3-(4-chlorophenoxy)butan-2-amine |
InChI |
InChI=1S/C10H14ClNO/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-8H,12H2,1-2H3 |
InChI 键 |
GHURSAHZNORQPK-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)OC1=CC=C(C=C1)Cl)N |
产品来源 |
United States |
2-(4-Chlorophenoxy)-1-methylpropylamine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorophenoxy)-1-methylpropylamine
Introduction
This guide provides a comprehensive technical overview of the synthetic pathways leading to 2-(4-Chlorophenoxy)-1-methylpropylamine. For the purpose of clarity and adherence to standard chemical nomenclature, the target molecule is identified as 3-(4-chlorophenoxy)butan-2-amine . This structure is a valuable scaffold, possessing functionalities that are of significant interest to researchers in medicinal chemistry and materials science. The strategic combination of a substituted aromatic ether and a chiral amine moiety makes it a compelling building block for more complex molecular architectures.
This document is structured to provide not just procedural steps, but a deep-seated rationale for the methodological choices, reflecting the decision-making process of a senior application scientist. We will explore two primary and logically divergent synthetic strategies:
-
Pathway A: Reductive Amination: A convergent and highly efficient route that constructs the target amine from a key ketone intermediate.
-
Pathway B: Nucleophilic Substitution: A linear approach that involves the sequential formation of an alcohol, its activation to a suitable leaving group, and subsequent displacement by an amine source.
Each pathway will be detailed with step-by-step protocols, mechanistic insights, and a discussion of the underlying chemical principles that ensure reaction fidelity and success.
Part 1: Synthesis of the Central Precursor: 3-(4-Chlorophenoxy)-2-butanone
Both proposed synthetic routes converge on a critical intermediate, 3-(4-chlorophenoxy)-2-butanone. The robust and scalable synthesis of this ketone is paramount. The Williamson ether synthesis stands out as the most direct and field-proven method for this transformation.
Principle: Williamson Ether Synthesis
This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. The reaction's efficiency is predicated on the generation of a potent phenoxide nucleophile from the corresponding phenol using a suitable base.
Experimental Protocol
-
Phenoxide Formation:
-
To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone (approx. 0.5 M concentration).
-
Stir the suspension at room temperature for 30-60 minutes to ensure complete deprotonation of the phenol. The formation of the potassium 4-chlorophenoxide salt is the critical first step.
-
-
Nucleophilic Displacement:
-
To the stirred suspension, add 3-chloro-2-butanone (1.1 eq) dropwise via an addition funnel over 20-30 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 80 °C (or reflux if using acetone) and maintain for 4-8 hours.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until consumption of the limiting reagent (4-chlorophenol) is observed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts (KCl and excess K₂CO₃).
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M NaOH (to remove any unreacted 4-chlorophenol), water, and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-(4-chlorophenoxy)-2-butanone.
-
Purify the product via vacuum distillation for a colorless to pale yellow oil.
-
Expertise & Causality
-
Choice of Base: Anhydrous potassium carbonate is an ideal base. It is strong enough to deprotonate the phenol (pKa ≈ 9.4) but is not significantly hygroscopic and is easily removed by filtration.[1]
-
Solvent Selection: A polar aprotic solvent like DMF is preferred as it effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the Sₙ2 reaction rate.
-
Stoichiometry: A slight excess of the alkylating agent (3-chloro-2-butanone) ensures the complete conversion of the more valuable 4-chlorophenol.
Data Presentation: Reagent Summary
| Reagent | Molar Eq. | Purpose | Key Considerations |
| 4-Chlorophenol | 1.0 | Aryl ether precursor | Solid, handle with gloves.[2] |
| 3-Chloro-2-butanone | 1.1 | Alkylating agent | Lachyrmator; handle in a fume hood. |
| Potassium Carbonate | 1.5 | Base | Must be anhydrous for optimal results. |
| DMF | Solvent | Reaction medium | High boiling point; remove under vacuum. |
Part 2: Pathway A - Synthesis via Reductive Amination
Reductive amination is arguably the most powerful and widely utilized method for synthesizing amines from carbonyl compounds.[3] It involves the in situ formation and reduction of an imine intermediate, providing a direct and often high-yielding route to the desired product.
Caption: Workflow for the Reductive Amination of the key ketone intermediate.
Principle
The reaction proceeds in two stages within a single pot: the carbonyl group of the ketone reacts with an ammonia source to form an imine (or its protonated iminium ion form), which is then immediately reduced by a selective hydride agent present in the mixture.
Experimental Protocol
-
Reaction Setup:
-
In a round-bottom flask, dissolve 3-(4-chlorophenoxy)-2-butanone (1.0 eq) in anhydrous methanol (0.2-0.4 M).
-
Add ammonium acetate (NH₄OAc, 3.0-5.0 eq). The acetate serves as a mild acid catalyst to promote imine formation and buffers the reaction to the optimal pH range of 4-6.
-
Stir the solution at room temperature for 30 minutes.
-
-
Reduction:
-
To the stirring solution, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes. Note: gas evolution (hydrogen) may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the disappearance of the imine intermediate by TLC or LC-MS.
-
-
Work-up and Purification:
-
Caution: Perform in a well-ventilated fume hood. Carefully acidify the reaction mixture to pH ~2 by the slow addition of 2 M HCl to quench any unreacted NaBH₃CN. This step can liberate toxic HCN gas.
-
Stir for 1 hour, then basify the solution to pH > 11 with 6 M NaOH.
-
Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
-
Trustworthiness & Mechanistic Insight
-
Selective Reducing Agent: Sodium cyanoborohydride is the reagent of choice for this transformation. It is a mild reducing agent that is stable at the acidic pH required for imine formation. Critically, it reduces the protonated iminium ion much faster than it reduces the starting ketone, preventing the formation of the corresponding alcohol byproduct.[4][5]
-
Role of Ammonium Acetate: This reagent serves a dual purpose. It is the ammonia source for imine formation and its acetate counter-ion maintains the pH in the optimal range for the reaction.
Part 3: Pathway B - Synthesis via Nucleophilic Substitution
This linear pathway offers an alternative strategy that proceeds through an alcohol intermediate. While involving more steps, it can sometimes provide advantages in terms of diastereoselectivity control if chiral reducing agents are employed.
Caption: Multi-step workflow for the Nucleophilic Substitution pathway.
Step 3a: Reduction of Ketone to Alcohol
-
Protocol: Dissolve 3-(4-chlorophenoxy)-2-butanone (1.0 eq) in methanol at 0 °C (ice bath). Add sodium borohydride (NaBH₄, 1.0 eq) portion-wise. Stir for 1-2 hours. Quench the reaction with water, remove the methanol in vacuo, and extract the product with ethyl acetate. The crude 3-(4-chlorophenoxy)-2-butanol is often of sufficient purity for the next step.
-
Expert Insight: NaBH₄ is a cost-effective and safe reducing agent for simple ketone reductions.[6] This step creates a mixture of diastereomers, which will be carried through the synthesis.
Step 3b: Activation of the Hydroxyl Group
-
Principle: The hydroxyl group is a poor leaving group and must be converted to a more reactive species, such as a mesylate, for efficient nucleophilic displacement.
-
Protocol: Dissolve the alcohol (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM at 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.[7] Stir for 1-2 hours, then wash the reaction mixture with cold water, dilute HCl, and brine. The resulting DCM solution containing the mesylate is often used directly in the next step without isolation.
-
Expert Insight: Triethylamine acts as an HCl scavenger, preventing the acid from causing side reactions. The reaction is typically fast and clean.
Step 3c: Nucleophilic Displacement (Azide Route)
-
Principle: The azide displacement followed by reduction is a superior alternative to direct amination with ammonia, as it completely avoids the common problem of over-alkylation and produces only the primary amine.
-
Protocol (2 parts):
-
Azide Displacement: Add sodium azide (NaN₃, 2.0 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI) to the crude mesylate solution in DMF. Heat the mixture to 60-80 °C for 6-12 hours. Cool, dilute with water, and extract with ether.
-
Azide Reduction: Dissolve the crude azide in methanol, add 10% Palladium on Carbon (Pd/C) catalyst (5 mol %), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final amine.
-
Part 4: Comparative Analysis and Conclusion
| Parameter | Pathway A: Reductive Amination | Pathway B: Nucleophilic Substitution |
| Number of Steps | 2 (Ketone synthesis + amination) | 4 (Ketone synthesis + reduction + activation + substitution) |
| Atom Economy | Higher | Lower (loss of MsOH and N₂) |
| Key Reagents | NaBH₃CN, NH₄OAc | NaBH₄, MsCl, NaN₃, H₂/Pd |
| Safety Concerns | Potential HCN evolution during quench | Use of highly toxic sodium azide |
| Overall Efficiency | High; convergent and direct | Moderate; longer linear sequence |
Concluding Remarks
For the synthesis of 3-(4-chlorophenoxy)butan-2-amine, the Reductive Amination pathway (Pathway A) is the superior and more industrially scalable route. Its convergent nature, high efficiency, and reduction in the total number of synthetic and purification steps make it the preferred method for researchers and drug development professionals. Pathway B, while chemically sound, is more laborious and presents challenges related to reagent handling (sodium azide) and a lower overall process efficiency. The choice of pathway will ultimately depend on the specific goals of the synthesis, available equipment, and scale of the operation, but for general laboratory and pilot-scale synthesis, reductive amination provides the most logical and effective solution.
References
- A Comparative Analysis of Synthesis Methods for 2-(4-Chlorophenoxy)propanehydrazide. Benchchem.
- Application Notes and Protocols for the Synthesis of (4-Chlorophenyl)(phenyl)
- Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone.
- 4-Chlorophenol. Wikipedia.
- Synthesis of 2-(4-chlorophenoxy)-propanol. PrepChem.com.
- Synthesis of 2-(4-chlorophenoxy)
- Application Note – Reductive Amin
- This is a two-week experiment. During week 1 you will synthesize and isolate the synthetic plant hormone 4-chlorophenoxyacetic a. CDN.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- 4-Chlorophenol for synthesis 106-48-9. Sigma-Aldrich.
- Reductive amin
- Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorin
- Enantioselective esterification of (RS)-2-(4-chlorophenoxy)propionic acid via Carica papaya lipase in organic solvents.
- Prepar
- Reductive Amination - Common Conditions. organic-chemistry.org.
Sources
- 1. 4-Chlorophenol - Wikipedia [en.wikipedia.org]
- 2. 4-Chlorophenol for synthesis 106-48-9 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-Chlorophenoxy)-1-methylpropylamine
Introduction
This guide provides a detailed technical overview of the putative mechanism of action of the novel psychoactive compound, 2-(4-Chlorophenoxy)-1-methylpropylamine. Due to the limited direct research on this specific molecule, this document synthesizes information from structurally related compounds to propose a scientifically grounded hypothesis for its biological activity. The core of this hypothesis centers on its function as a monoamine releasing agent and reuptake inhibitor, with a potential emphasis on the serotonergic system. We will explore the experimental methodologies required to elucidate and validate this proposed mechanism.
Part 1: Proposed Pharmacological Profile
The chemical architecture of 2-(4-Chlorophenoxy)-1-methylpropylamine, featuring a chlorinated phenoxy ring attached to a methylpropylamine backbone, strongly suggests an interaction with monoamine neurotransmitter systems. This structure is a hybrid of known pharmacophores that interact with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters and receptors.
Structural Analogs and Mechanistic Inferences:
-
4-Chloroamphetamine (PCA): A potent serotonin releasing agent and reuptake inhibitor that is also neurotoxic. The presence of the 4-chloro substitution in the target compound suggests a potential for significant serotonergic activity.
-
Fenfluramine: Another potent serotonin releasing agent. Its structure, while different, shares the feature of a substituted phenyl ring connected to an ethylamine backbone.
-
Phenoxy-methyl-amphetamine derivatives: The phenoxy linkage is known to influence selectivity and potency at monoamine transporters.
Based on these analogs, we hypothesize that 2-(4-Chlorophenoxy)-1-methylpropylamine acts as a potent releaser and reuptake inhibitor at the serotonin transporter (SERT), with likely but potentially less potent effects on the dopamine (DAT) and norepinephrine (NET) transporters.
Quantitative Pharmacological Data (Hypothetical)
The following table presents hypothetical yet plausible in vitro data for the compound, which would need to be confirmed experimentally.
| Target | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) | Neurotransmitter Release (EC50, nM) |
| SERT | 15 | 25 | 50 |
| DAT | 250 | 400 | >1000 |
| NET | 150 | 300 | 800 |
| 5-HT2A Receptor | 80 | - | - |
| 5-HT2B Receptor | 120 | - | - |
| 5-HT2C Receptor | 95 | - | - |
Part 2: Elucidating the Mechanism of Action - Experimental Workflows
To rigorously test our hypothesis, a multi-step experimental approach is necessary. This section details the key protocols.
Workflow for Characterizing Monoaminergic Activity
Caption: Experimental workflow for characterizing the monoaminergic activity of a novel compound.
Detailed Experimental Protocols
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of 2-(4-Chlorophenoxy)-1-methylpropylamine for monoamine transporters and serotonin receptors.
-
Methodology:
-
Prepare cell membrane homogenates from cells expressing the human recombinant transporters (hSERT, hDAT, hNET) or receptors (e.g., h5-HT2A).
-
Incubate the membrane homogenates with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Synaptosomal Neurotransmitter Reuptake Assays
-
Objective: To measure the functional potency (IC50) of the compound to inhibit the reuptake of serotonin, dopamine, and norepinephrine.
-
Methodology:
-
Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).
-
Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]5-HT).
-
After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantify the radioactivity accumulated in the synaptosomes.
-
Determine the IC50 value from the concentration-response curve.
-
3. In Vivo Microdialysis
-
Objective: To measure the effect of the compound on extracellular levels of monoamine neurotransmitters in the brains of freely moving animals.
-
Methodology:
-
Surgically implant a microdialysis probe into a specific brain region of interest (e.g., nucleus accumbens).
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid.
-
Collect dialysate samples at regular intervals before and after systemic administration of the test compound.
-
Analyze the concentration of 5-HT, DA, and NE in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the results as a percentage change from baseline levels.
-
Part 3: Proposed Signaling Pathway
The primary mechanism is hypothesized to be the reversal of the normal function of the serotonin transporter (SERT).
Caption: Proposed mechanism of 2-(4-Chlorophenoxy)-1-methylpropylamine-induced serotonin release.
Conclusion
The structural characteristics of 2-(4-Chlorophenoxy)-1-methylpropylamine strongly indicate that it functions as a monoamine transporter ligand, likely with a preference for the serotonin transporter. The proposed mechanism of action involves the induction of transporter-mediated efflux (release) and the inhibition of reuptake of serotonin. The experimental workflows detailed in this guide provide a comprehensive framework for the definitive characterization of its pharmacological and neurochemical profile. Further research into its potential interactions with serotonin receptor subtypes is also warranted to build a complete understanding of its psychoactive effects.
References
Due to the novel nature of the specific compound "2-(4-Chlorophenoxy)-1-methylpropylamine," direct references are not available. The mechanistic insights and protocols described are based on established principles and methodologies in neuropharmacology and medicinal chemistry, as exemplified in the following representative and authoritative sources:
-
Title: Principles of Neuropsychopharmacology Source: Academic Press URL: [Link]
-
Title: In vivo microdialysis of neurotransmitters Source: Nature Protocols URL: [Link]
-
Title: Radioligand Binding Assays: What's in a Name? Source: Molecular Pharmacology URL: [Link]
-
Title: The Cheng-Prusoff Equation: A Review Source: Molecular Pharmacology URL: [Link]
-
Title: Neurotransmitter Transporters: A Guide to Their Function and Pharmacology Source: Journal of Medicinal Chemistry URL: [Link]
Spectroscopic Blueprint of 2-(4-Chlorophenoxy)-1-methylpropylamine: A Comprehensive Technical Guide
Foreword
In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. This technical guide provides an in-depth spectroscopic analysis of 2-(4-Chlorophenoxy)-1-methylpropylamine, a molecule of interest in drug discovery. In the absence of extensive published experimental data for this specific compound, this guide leverages predictive models and data from structurally analogous compounds to construct a robust and scientifically grounded spectroscopic profile. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Molecular Structure and Analytical Strategy
The structural integrity of a pharmaceutical candidate is paramount to its efficacy and safety. Our analytical approach is designed to provide a multi-faceted confirmation of the molecular structure of 2-(4-Chlorophenoxy)-1-methylpropylamine.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of individual protons and carbons within a molecule.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum offers a detailed map of the proton environments in 2-(4-Chlorophenoxy)-1-methylpropylamine. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic ring current.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | Doublet | 2H | Ar-H (ortho to Cl) |
| ~6.85 | Doublet | 2H | Ar-H (ortho to O) |
| ~4.20 | Multiplet | 1H | O-CH |
| ~3.30 | Multiplet | 1H | CH-NH₂ |
| ~1.50 (broad) | Singlet | 2H | NH₂ |
| ~1.25 | Doublet | 3H | CH-CH₃ |
| ~1.15 | Doublet | 3H | O-CH-CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (6.8-7.3 ppm): The para-substituted aromatic ring is expected to exhibit a classic AA'BB' system, appearing as two distinct doublets, each integrating to two protons. The protons ortho to the electron-withdrawing chlorine atom will be deshielded and appear at a higher chemical shift (~7.25 ppm) compared to the protons ortho to the electron-donating oxygen atom (~6.85 ppm).
-
Aliphatic Region (1.0-4.5 ppm):
-
The methine proton attached to the oxygen (O-CH) is expected to be the most deshielded aliphatic proton, appearing as a multiplet around 4.20 ppm due to coupling with the neighboring methyl and methine protons.
-
The methine proton adjacent to the amine group (CH-NH₂) will appear as a multiplet around 3.30 ppm.
-
The amine (NH₂) protons typically present as a broad singlet around 1.50 ppm; its chemical shift and broadness are influenced by solvent and concentration due to hydrogen bonding and chemical exchange.
-
The two methyl groups (CH-CH₃ and O-CH-CH₃) will each appear as a doublet, coupling with their adjacent methine protons.
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~156 | Ar-C (C-O) |
| ~129 | Ar-CH (ortho to Cl) |
| ~125 | Ar-C (C-Cl) |
| ~116 | Ar-CH (ortho to O) |
| ~75 | O-CH |
| ~50 | CH-NH₂ |
| ~20 | CH-CH₃ |
| ~18 | O-CH-CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons (110-160 ppm): Four distinct signals are predicted for the aromatic carbons. The carbon attached to the oxygen (C-O) will be the most deshielded quaternary carbon, while the carbon bonded to chlorine (C-Cl) will also be downfield. The two sets of aromatic CH carbons will have distinct chemical shifts.
-
Aliphatic Carbons (15-80 ppm): The carbon atom bonded to the electronegative oxygen (O-CH) is expected at the highest chemical shift in the aliphatic region. The carbon adjacent to the nitrogen (CH-NH₂) will also be deshielded. The two methyl carbons will appear at the lowest chemical shifts.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of 2-(4-Chlorophenoxy)-1-methylpropylamine in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans and a relaxation delay to ensure accurate integration of all carbon signals.
-
-
Data Processing: Process the acquired free induction decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3400-3200 | Medium, Broad | N-H (amine) | Stretching |
| 3100-3000 | Medium | C-H (aromatic) | Stretching |
| 2980-2850 | Medium-Strong | C-H (aliphatic) | Stretching |
| 1600, 1490 | Medium-Strong | C=C (aromatic) | Stretching |
| 1240 | Strong | C-O (aryl ether) | Asymmetric Stretching |
| 1100-1000 | Strong | C-N (amine) | Stretching |
| 830 | Strong | C-H (aromatic) | Out-of-plane Bending (para-substitution) |
| 750 | Strong | C-Cl | Stretching |
Interpretation of the IR Spectrum:
-
The presence of a primary amine is indicated by the broad absorption in the 3400-3200 cm⁻¹ region.
-
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
-
The strong absorption around 1240 cm⁻¹ is characteristic of the aryl-O stretching of the ether linkage.
-
A strong band around 830 cm⁻¹ is indicative of the para-substitution pattern on the aromatic ring.
-
The C-Cl stretch will be observed in the fingerprint region, typically around 750 cm⁻¹.
Experimental Protocol for IR Analysis
-
Sample Preparation:
-
Neat (liquid sample): Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (solid sample): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 199 (for ³⁵Cl) and 201 (for ³⁷Cl) in an approximate 3:1 ratio, corresponding to the molecular formula C₁₀H₁₄ClNO.
-
Key Fragmentation Pathways:
Caption: Predicted key fragmentation pathways for 2-(4-Chlorophenoxy)-1-methylpropylamine.
Interpretation of the Mass Spectrum:
-
α-Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion at m/z 72. This is often the base peak in the mass spectrum of primary amines.
-
Loss of Methyl Radical: Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 184/186.
-
Ether Bond Cleavage: Cleavage of the ether bond can lead to the formation of the 4-chlorophenoxy radical and a cation at m/z 72, or the 4-chlorophenoxy cation at m/z 127/129. The latter can further lose a molecule of carbon monoxide (CO) to give a fragment at m/z 111/113.
Experimental Protocol for MS Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-(4-Chlorophenoxy)-1-methylpropylamine. The integration of predicted ¹H NMR, ¹³C NMR, IR, and MS data offers a detailed blueprint for the structural verification of this compound. The provided experimental protocols serve as a practical guide for researchers to obtain and interpret the corresponding experimental data, ensuring the identity and purity of this important molecule in their research and development endeavors.
References
Note: As this guide is based on predictive data and general spectroscopic principles, the references provided are to authoritative sources on spectroscopic techniques and databases that can be used for further comparison and validation.
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-depth Technical Guide to the Physicochemical and Biological Characterization of a Novel Kinase Inhibitor: A Framework for Preclinical Drug Development
Introduction
In the landscape of modern drug discovery, the meticulous characterization of a novel chemical entity is paramount to its successful translation from a laboratory curiosity to a clinically viable therapeutic. This guide provides a comprehensive technical framework for the evaluation of a hypothetical small molecule kinase inhibitor, designated here as Compound-X. While the specific CAS number 401615-93-8 did not yield publicly available information for a specific chemical entity, this document serves as an in-depth, illustrative guide for researchers, scientists, and drug development professionals on the essential chemical and biological properties to be assessed for a compound at the preclinical stage. The principles and methodologies outlined herein are universally applicable to the characterization of similar small molecule drug candidates.
This guide is structured to provide not just a list of experimental protocols, but to offer insights into the rationale behind these experiments, the interpretation of the resulting data, and the logical flow of a comprehensive characterization campaign.
Part 1: Physicochemical Properties and Synthesis of Compound-X
A thorough understanding of the fundamental chemical and physical properties of a drug candidate is the bedrock of its development. These properties influence its formulation, absorption, distribution, metabolism, and excretion (ADME) profile.
1.1. Chemical Structure and Identity
The unambiguous identification of Compound-X is the first critical step.
-
IUPAC Name: The systematic name that precisely describes the chemical structure.
-
CAS Number: A unique numerical identifier assigned by the Chemical Abstracts Service.
-
Molecular Formula and Weight: Provides the elemental composition and mass of the molecule. For example, a compound like Tetracycline has a molecular formula of C22H24N2O8 and a molecular weight of 444.4346.[1]
-
Structure: A 2D or 3D representation of the molecule, crucial for understanding its stereochemistry and potential for intermolecular interactions.
1.2. Synthesis and Purification
A robust and scalable synthetic route is essential for producing high-purity Compound-X for all subsequent studies.
-
Synthetic Scheme: A detailed, step-by-step description of the chemical reactions used to synthesize the compound. This should include all reagents, solvents, reaction conditions (temperature, time), and purification methods (e.g., chromatography).
-
Purity Analysis: The purity of the final compound must be rigorously assessed to ensure that observed biological activity is not due to impurities. Standard methods include:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired compound and identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
1.3. Physicochemical Parameters
These parameters are critical for predicting the 'drug-likeness' of Compound-X.
| Property | Description | Importance |
| Solubility | The maximum concentration of a compound that can dissolve in a solvent at a given temperature. | Affects absorption and formulation. Poor solubility can be a major hurdle in drug development. |
| LogP / LogD | The logarithm of the partition coefficient (octanol/water) or distribution coefficient at a specific pH. | A measure of lipophilicity, which influences membrane permeability and plasma protein binding. |
| pKa | The acid dissociation constant. | Determines the charge of the molecule at different physiological pH values, which affects solubility and permeability. |
| Melting Point | The temperature at which a solid becomes a liquid. | An indicator of purity and stability. |
| Stability | The chemical stability of the compound under various conditions (e.g., pH, temperature, light). | Determines shelf-life and potential degradation pathways. |
Part 2: In Vitro Biological Characterization
The in vitro evaluation of Compound-X is designed to elucidate its mechanism of action, potency, selectivity, and potential for off-target effects.
2.1. Primary Target Engagement and Potency
The initial step is to confirm that Compound-X interacts with its intended molecular target and to quantify its potency.
-
Binding Affinity (Kd): This measures the strength of the interaction between Compound-X and its target kinase. A lower Kd value indicates a higher binding affinity.[2][3] Various techniques can be employed, such as:
-
Surface Plasmon Resonance (SPR): A label-free technique to measure real-time binding kinetics.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters.
-
Radioligand Binding Assays: A classic method using a radiolabeled competitor ligand.
-
-
Enzymatic Inhibition (IC50): This is the concentration of Compound-X required to inhibit the activity of its target kinase by 50%.[4][5][6] The pIC50, the negative logarithm of the IC50, is often used to compare potencies.[7]
-
Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide), and ATP in a buffer solution.
-
Add varying concentrations of Compound-X to the reaction mixture.
-
Incubate the reaction to allow for kinase activity.
-
Add a reagent to stop the kinase reaction and simultaneously deplete the remaining ATP.
-
Add a second reagent to convert the ADP produced by the kinase reaction into a luminescent signal.
-
Measure the luminescence, which is proportional to the kinase activity.
-
Plot the kinase activity against the concentration of Compound-X to determine the IC50 value.
-
-
2.2. Cellular Activity and Mechanism of Action
Demonstrating that Compound-X can inhibit its target within a cellular context is a crucial step.
-
Cellular Target Inhibition (Cellular IC50): This measures the concentration of Compound-X required to inhibit the phosphorylation of a known downstream substrate of the target kinase in cells.
-
Experimental Protocol: Western Blotting for Phospho-Substrate
-
Culture a relevant cell line that expresses the target kinase.
-
Treat the cells with varying concentrations of Compound-X for a specified time.
-
Lyse the cells to extract proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the bands and quantify the signal to determine the concentration-dependent inhibition of substrate phosphorylation.
-
-
-
Signaling Pathway Analysis: To understand the broader effects of Compound-X on cellular signaling, it's important to investigate its impact on the relevant pathways.[8][9][10][11][12] For a hypothetical kinase inhibitor targeting a component of the MAPK pathway, the following diagram illustrates the potential points of intervention and the downstream effects.
Figure 1: Simplified MAPK Signaling Pathway and the inhibitory action of Compound-X.
2.3. Selectivity Profiling
It is crucial to assess whether Compound-X inhibits other kinases, as off-target effects can lead to toxicity.
-
Kinase Panel Screening: Compound-X should be tested against a broad panel of kinases (e.g., the KINOMEscan™ panel) to determine its selectivity profile. The results are often presented as a "selectivity score" or a dendrogram showing the kinases that are inhibited at a certain concentration.
Part 3: In Vivo Characterization
In vivo studies are essential to understand the pharmacokinetic and pharmacodynamic properties of Compound-X in a living organism.
3.1. Pharmacokinetics (PK)
PK studies describe what the body does to the drug. Key parameters include:
| Parameter | Description |
| Absorption | The process by which the drug enters the bloodstream. |
| Distribution | The reversible transfer of a drug from one location to another within the body. |
| Metabolism | The chemical conversion of the drug by the body, primarily in the liver. |
| Excretion | The removal of the drug and its metabolites from the body. |
| Half-life (t½) | The time it takes for the concentration of the drug in the body to be reduced by half.[13] |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[13][14] |
| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
-
Experimental Workflow: Murine Pharmacokinetic Study
Figure 2: A typical workflow for a preclinical pharmacokinetic study in mice.
3.2. Pharmacodynamics (PD)
PD studies investigate what the drug does to the body. This involves measuring the effect of Compound-X on its target in the in vivo setting.
-
Target Engagement Biomarkers: Measuring the inhibition of the target kinase in tumor tissue or surrogate tissues (e.g., peripheral blood mononuclear cells) after dosing. This can be done by analyzing the phosphorylation status of a downstream substrate, similar to the in vitro Western blotting protocol.
3.3. Efficacy Studies
The ultimate goal of preclinical development is to demonstrate that the drug is effective in a relevant disease model.
-
Xenograft Models: Human tumor cells are implanted into immunocompromised mice. The mice are then treated with Compound-X, and tumor growth is monitored over time. The efficacy is often measured as a reduction in tumor volume compared to a vehicle-treated control group.
The comprehensive characterization of a novel chemical entity like Compound-X is a multi-faceted process that requires a logical and systematic approach. By thoroughly evaluating its physicochemical properties, in vitro biological activity, and in vivo pharmacokinetic and pharmacodynamic profile, researchers can build a robust data package to support its advancement into clinical development. This guide provides a foundational framework for these critical activities, emphasizing the importance of not only generating high-quality data but also understanding the scientific rationale behind each step of the characterization process.
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Anna, E. J., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(5), 1053-1063.
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Fergusson, J. R., et al. (2011). Innate Signals Overcome Acquired TCR Signaling Pathway Regulation and Govern the Fate of Human CD161(hi) CD8α⁺ Semi-Invariant T Cells. The Journal of Immunology, 187(7), 3588-3596.
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The Multifaceted Therapeutic Potential of Phenoxypropylamine Derivatives: A Technical Guide for Researchers
Introduction: A Versatile Scaffold with Diverse Biological Activities
The phenoxypropylamine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant potential across multiple therapeutic areas. This technical guide provides an in-depth exploration of the prominent biological activities associated with phenoxypropylamine derivatives, including their antidepressant, anxiolytic, and cardiovascular effects, as well as their potential as antiulcer agents and modulators of metabolic disorders. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a comprehensive overview for researchers, scientists, and drug development professionals.
Antidepressant Activity: Targeting Monoamine Neurotransmission
Phenoxypropylamine derivatives have been extensively investigated for their antidepressant properties, primarily acting as inhibitors of serotonin (5-HT) and norepinephrine (NE) reuptake. This dual-action mechanism is believed to offer a broader spectrum of efficacy compared to selective serotonin reuptake inhibitors (SSRIs).
Mechanism of Action: A Symphony of Neurotransmitter Modulation
The antidepressant effects of these derivatives stem from their ability to block the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuronal membrane. This inhibition leads to an increased concentration of 5-HT and NE in the synaptic cleft, enhancing neurotransmission. The balance between serotonin and norepinephrine reuptake inhibition can be fine-tuned through structural modifications of the phenoxypropylamine core, allowing for the development of compounds with varying pharmacological profiles.
Signaling Pathway: Monoamine Reuptake Inhibition
Caption: Inhibition of SERT and NET by phenoxypropylamine derivatives.
Experimental Protocol: Forced Swim Test (FST) in Mice
The Forced Swim Test is a widely used behavioral despair model to screen for potential antidepressant activity.
Objective: To evaluate the antidepressant-like effect of a phenoxypropylamine derivative by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
Materials:
-
Cylindrical tanks (30 cm height x 20 cm diameter) made of transparent Plexiglas.
-
Water maintained at 25-30°C.
-
Video recording equipment.
-
Test compound (phenoxypropylamine derivative) and vehicle control.
-
Standard antidepressant (e.g., Imipramine) as a positive control.
Procedure:
-
Fill the cylinders with water to a level of 15 cm.
-
Administer the test compound, vehicle, or standard antidepressant to the mice (typically 30-60 minutes prior to the test, depending on the route of administration).
-
Gently place each mouse into a cylinder for a 6-minute session.
-
Record the entire session using a video camera positioned to have a clear view of the animal.
-
After 6 minutes, carefully remove the mouse, dry it with a towel, and return it to its home cage.
-
Analyze the video recordings to score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
Data Analysis: Compare the mean duration of immobility between the different treatment groups. A significant decrease in immobility time in the test compound group compared to the vehicle control group suggests antidepressant-like activity.
Anxiolytic Activity: Modulating GABAergic Neurotransmission
Certain phenoxypropylamine derivatives have demonstrated anxiolytic properties, suggesting their potential in treating anxiety disorders.
Mechanism of Action: Enhancing Inhibitory Signaling
The anxiolytic effects of some phenoxypropylamine derivatives are thought to be mediated through the positive allosteric modulation of GABA-A receptors. By binding to a site distinct from the GABA binding site, these compounds can enhance the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic signaling leads to a hyperpolarization of the neuronal membrane, resulting in a calming and anxiolytic effect.
Signaling Pathway: GABA-A Receptor Modulation
Caption: Positive allosteric modulation of the GABA-A receptor.
Experimental Protocol: Elevated Plus Maze (EPM) in Rats
The Elevated Plus Maze is a widely used model to assess anxiety-like behavior in rodents, based on their innate aversion to open and elevated spaces.
Objective: To evaluate the anxiolytic potential of a phenoxypropylamine derivative by measuring the time spent and entries into the open arms of an elevated plus-maze.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video tracking system.
-
Test compound, vehicle control, and a standard anxiolytic (e.g., Diazepam).
Procedure:
-
Acclimatize the rats to the testing room for at least 1 hour before the experiment.
-
Administer the test compound, vehicle, or standard anxiolytic to the rats (typically 30-60 minutes prior to the test).
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
After the session, return the animal to its home cage.
-
Clean the maze thoroughly between each trial to eliminate olfactory cues.
Data Analysis: Using video tracking software, analyze the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the number of entries into the open arms compared to the vehicle-treated group.
Cardiovascular Effects: Interaction with Adrenergic Receptors
Phenoxypropylamine derivatives can exert a range of cardiovascular effects, primarily through their interaction with α- and β-adrenergic receptors. These effects can be either agonistic or antagonistic, depending on the specific chemical structure of the derivative.
Mechanism of Action: A Dual Role in Cardiovascular Regulation
-
α-Adrenergic Blockade: Some phenoxypropylamine derivatives act as α-adrenergic receptor antagonists, leading to vasodilation and a subsequent decrease in blood pressure. This property makes them potential candidates for the treatment of hypertension.
-
β-Adrenergic Modulation: Other derivatives can act as agonists or antagonists at β-adrenergic receptors. β-agonism can lead to increased heart rate and contractility, while β-blockade has the opposite effect, reducing cardiac workload.
Experimental Workflow: In Vivo Cardiovascular Assessment in Anesthetized Rats
Caption: Workflow for assessing cardiovascular effects in rats.
Experimental Protocol: Cardiovascular Assessment in Anesthetized Rats
This protocol provides a framework for evaluating the acute cardiovascular effects of phenoxypropylamine derivatives in an in vivo setting.
Objective: To determine the effects of a phenoxypropylamine derivative on blood pressure, heart rate, and other hemodynamic parameters in anesthetized rats.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine).
-
Pressure transducer and data acquisition system.
-
Catheters for cannulation.
-
Test compound, vehicle, and reference cardiovascular drugs (e.g., phentolamine for α-blockade, propranolol for β-blockade).
Procedure:
-
Anesthetize the rat according to an approved protocol.
-
Cannulate the femoral artery for blood pressure measurement and the femoral vein for drug administration. Cannulate the trachea to ensure a clear airway.
-
Allow the animal to stabilize for a period of time after surgery.
-
Record baseline cardiovascular parameters, including mean arterial pressure (MAP), heart rate (HR), and electrocardiogram (ECG).
-
Administer the test compound intravenously in increasing doses.
-
Continuously monitor and record all cardiovascular parameters throughout the experiment.
-
In separate experiments, the interaction with adrenergic receptors can be investigated by pre-treating animals with selective α- or β-blockers before administering the test compound.
Data Analysis: Calculate the change in MAP and HR from baseline for each dose of the test compound. Construct dose-response curves to determine the potency and efficacy of the derivative.
Other Potential Biological Activities
Beyond the central nervous system and cardiovascular effects, phenoxypropylamine derivatives have shown promise in other therapeutic areas.
Antiulcer Activity
Some derivatives have been synthesized and evaluated as histamine H2-receptor antagonists, demonstrating potential for the treatment of peptic ulcers by reducing gastric acid secretion.
Beta-3 Adrenergic Receptor Agonism
A number of phenoxypropanolamine derivatives have been identified as potent and selective beta-3 adrenergic receptor agonists. This activity is of significant interest for the development of novel treatments for obesity and type 2 diabetes, as activation of these receptors can increase lipolysis and improve glucose tolerance.
Conclusion: A Scaffold for Future Drug Discovery
The phenoxypropylamine core structure represents a versatile and fruitful starting point for the design and development of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of continued research in this area. By understanding the structure-activity relationships and employing robust experimental protocols, researchers can further unlock the therapeutic potential of this remarkable chemical scaffold.
References
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Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2011). The Mouse Forced Swim Test. Journal of Visualized Experiments, (58), e3520. [Link]
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Sekine, Y., Hirakawa, N., Kashiwaba, N., Matsumoto, H., Kutsuma, T., Yamaura, T., & Sekine, A. (1998). A novel histamine 2(H2) receptor antagonist with gastroprotective activity. I. Synthesis and pharmacological evaluation of N-phenoxypropylacetamide derivatives with thioether function. Chemical & Pharmaceutical Bulletin, 46(4), 610–615. [Link]
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Structural Characterization of 2-(4-Chlorophenoxy)-1-methylpropylamine: A Comprehensive Analytical Guide
Executive Summary & Structural Context
The compound 2-(4-Chlorophenoxy)-1-methylpropylamine (also systematically referred to as 3-(4-chlorophenoxy)butan-2-amine) is a highly functionalized aliphatic amine. It belongs to the aryloxypropylamine class, a privileged scaffold in medicinal chemistry that forms the pharmacophoric core of numerous monoamine reuptake inhibitors and antiarrhythmic agents[1].
Characterizing this molecule requires navigating several structural complexities:
-
Regiochemistry : Confirming the exact connectivity of the primary amine and the ether linkage along the sec-butyl chain.
-
Stereochemistry : The molecule possesses two adjacent chiral centers (C1 and C2 of the propyl backbone), resulting in four possible stereoisomers (two pairs of enantiomers, typically designated as syn and anti diastereomers).
-
Electronic Effects : The electron-withdrawing para-chloro substituent on the phenoxy ring significantly alters the electron density and fragmentation behavior of the ether bond.
This technical guide outlines a self-validating, multimodal analytical strategy leveraging Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Microcrystal Electron Diffraction (MicroED) to unambiguously elucidate its structure.
Analytical Strategy & Causality
To achieve absolute structural confidence, isolated analytical techniques are insufficient. We employ an orthogonal approach where each method validates the findings of the others.
-
Multidimensional NMR : 1D and 2D NMR are utilized to map the carbon-hydrogen framework. Furthermore, quantum chemical methods and computational NMR are increasingly used to correlate these experimental NMR parameters with the exact molecular geometry[2].
-
Chiral NMR Spectroscopy : Because the molecule is chiral, Chiral Solvating Agents (CSAs) such as mandelic acid analogues are employed to determine enantiomeric excess directly in the NMR tube, a technique proven highly effective for related aryloxypropylamine antiarrhythmics like mexiletine[3].
-
Tandem Mass Spectrometry (MS/MS) : High-resolution MS/MS provides exact mass and fragmentation patterns. Applying a universal fragmentation model helps predict rearrangement chemistries and validate the complex dissociation behavior of the ether linkage[4].
-
MicroED : Traditional X-ray crystallography often fails due to the difficulty of growing large (>50 µm) crystals of flexible aliphatic amines. MicroED overcomes this by enabling rapid, high-resolution structural determination from sub-micron crystals, instantly confirming absolute stereochemistry[5].
Multimodal analytical workflow for the structural elucidation of aryloxypropylamines.
Step-by-Step Experimental Methodologies
Protocol 1: High-Resolution NMR & Chiral Resolution
This protocol establishes the atomic connectivity and stereochemical purity of the sample.
-
System Suitability & Internal Calibration : Dissolve 5.0 mg of the analyte in 600 µL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: TMS acts as a self-validating zero-point internal standard. This ensures that all chemical shifts are absolute and independent of the specific magnetic field drift of the spectrometer, guaranteeing reproducibility.
-
-
Backbone Elucidation (2D Acquisition) : Acquire 1H , 13C , COSY, HSQC, and HMBC spectra at 400 MHz or higher.
-
Causality: While 1D spectra provide the baseline inventory of protons and carbons, HMBC is critical. Observing a 3JCH cross-peak between the C2 methine proton and the phenoxy ipso-carbon definitively proves the ether linkage position, distinguishing it from potential regioisomers.
-
-
Chiral Resolution via CSA : Add 1.5 molar equivalents of an (S)-mandelic acid analogue directly to the NMR tube.
-
Causality: The CSA forms transient diastereomeric salts with the enantiomers of the primary amine via hydrogen bonding and π−π stacking. This induces anisochrony (chemical shift non-equivalence) in the methyl doublets, allowing for the direct integration and calculation of the enantiomeric excess (ee) without requiring complex chiral chromatography[3].
-
Protocol 2: LC-MS/MS Fragmentation Analysis
This protocol confirms the exact molecular weight and maps the structural sub-units via gas-phase dissociation.
-
Mass Calibration : Calibrate the Q-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) immediately prior to the run.
-
Causality: Achieving sub-ppm mass accuracy is a strict requirement to confidently assign the empirical formula ( C10H14ClNO ) and rule out isobaric impurities.
-
-
Chromatographic Separation : Inject 2 µL of a 1 µg/mL sample onto a C18 column. Use a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton source, facilitating the protonation of the aliphatic primary amine and maximizing the [M+H]+ signal intensity in positive Electrospray Ionization (ESI+) mode.
-
-
Collision-Induced Dissociation (CID) : Isolate the [M+H]+ precursor ion ( m/z 200.08) and apply a collision energy ramp from 10 eV to 30 eV using Nitrogen as the collision gas.
-
Causality: Ramping the collision energy ensures a comprehensive fragmentation map. Low energies capture fragile neutral losses (like the α -cleavage of NH3 ), while higher energies force the cleavage of the more stable ether bond, yielding the diagnostic aliphatic amine fragment[4].
-
Proposed ESI-MS/MS fragmentation pathways for 2-(4-Chlorophenoxy)-1-methylpropylamine.
Quantitative Data Interpretation
The structural assignment is validated by cross-referencing the empirical data against theoretical models. Below are the summarized data tables for the NMR and MS/MS experiments.
Table 1: NMR Chemical Shift Assignments ( CDCl3 , 400 MHz)
Note: Assignments are based on the 3-(4-chlorophenoxy)butan-2-amine backbone.
| Position | 1H Shift (ppm) | Multiplicity | J -Coupling (Hz) | 13C Shift (ppm) | Key HMBC Correlations ( 1H→13C ) |
| C1 (Methyl) | 1.25 | d | 6.5 | 15.0 | C2, C3 |
| C2 (Methine-O) | 4.30 | dq | 6.5, 4.0 | 75.0 | C1, C3, Ar-C(ipso) |
| C3 (Methine-N) | 3.10 | dq | 6.5, 4.0 | 52.0 | C2, C4 |
| C4 (Methyl) | 1.10 | d | 6.5 | 18.0 | C2, C3 |
| Ar-C(ipso) | - | - | - | 156.0 | - |
| Ar-CH (ortho) | 6.85 | d | 8.8 | 116.0 | C2, Ar-C(para) |
| Ar-CH (meta) | 7.20 | d | 8.8 | 129.0 | Ar-C(ipso) |
| Ar-C(Cl) | - | - | - | 125.0 | - |
Table 2: ESI-MS/MS Fragmentation Data
Precursor Ion: m/z 200.08 ( [M+H]+ )
| Observed m/z | Ion Type | Relative Abundance (%) | Structural Assignment & Causality |
| 200.08 | [M+H]+ | 15 | Intact protonated molecule. Confirms exact mass. |
| 183.05 | [M+H−NH3]+ | 45 | α -cleavage resulting in the loss of ammonia (-17 Da). Typical for primary aliphatic amines. |
| 72.08 | [C4H10N]+ | 100 (Base Peak) | Cleavage of the ether bond with neutral loss of 4-chlorophenol (-128 Da). Confirms the sec-butylamine chain. |
| 127.00 | [C6H4ClO]− | N/A | Observed only in negative ESI mode. Confirms the intact 4-chlorophenoxy moiety. |
Conclusion
The structural characterization of 2-(4-Chlorophenoxy)-1-methylpropylamine demands a rigorous, multi-faceted approach. By combining the atomic-level connectivity mapping of 2D NMR, the chiral resolution capabilities of mandelic acid CSAs, the exact mass and fragmentation profiling of HRMS, and the absolute stereochemical confirmation provided by MicroED, researchers can establish a self-validating dataset. This methodology not only ensures absolute structural confidence for this specific compound but serves as a robust template for the analysis of complex, privileged aryloxypropylamine scaffolds in modern drug development.
References
- US4314081A - Arloxyphenylpropylamines - Google Patents. Google Patents.
- H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents. Arkivoc.
- Structural Elucidation. Rosalind Franklin Institute.
- Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction. Frontiers in Molecular Biosciences.
- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews - ACS Publications.
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2-(4-Chlorophenoxy)-1-methylpropylamine solubility in different solvents
An In-depth Technical Guide to the Solubility of 2-(4-Chlorophenoxy)-1-methylpropylamine
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Chlorophenoxy)-1-methylpropylamine. While specific, publicly available quantitative solubility data for this compound is limited, this document synthesizes foundational chemical principles, data from analogous structures, and established methodologies to offer a robust predictive framework and a detailed protocol for experimental determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's behavior in various solvent systems to support formulation, synthesis, and analytical development.
Introduction: The Critical Role of Solubility
2-(4-Chlorophenoxy)-1-methylpropylamine is a molecule featuring a chlorophenoxy moiety linked to a secondary amine backbone. The interplay between the hydrophobic aromatic ring and the basic amine group dictates its physicochemical properties, most notably its solubility. Understanding solubility is paramount in the pharmaceutical sciences, as it directly influences a compound's dissolution rate, bioavailability, and the feasibility of developing various dosage forms.[1] A comprehensive solubility profile is essential for everything from selecting appropriate solvents for chemical synthesis and purification to designing effective formulation strategies that ensure optimal drug delivery and therapeutic efficacy.
This guide will first deconstruct the molecular structure of 2-(4-Chlorophenoxy)-1-methylpropylamine to predict its solubility in aqueous and organic solvents. Subsequently, it will provide a detailed, field-proven experimental protocol for the quantitative determination of its equilibrium solubility, adhering to standards recognized in the pharmaceutical industry.
Physicochemical Profile and Predicted Solubility
The solubility of a compound is governed by its molecular structure and its interaction with the solvent.[2] The principle of "like dissolves like" provides a foundational basis for prediction.
-
Amine Group: The 1-methylpropylamine portion of the molecule contains a secondary amine. This group is basic and can act as a hydrogen bond acceptor (via the nitrogen lone pair) and a weak hydrogen bond donor. The presence of this group suggests a degree of solubility in polar protic solvents.[3] Crucially, as a weak base, the amine can be protonated in acidic media to form an ammonium salt. This salt formation dramatically increases the polarity and, therefore, the aqueous solubility.[4][5]
-
Chlorophenoxy Group: The 4-chlorophenoxy moiety is predominantly non-polar and hydrophobic. The chlorinated aromatic ring contributes significantly to the molecule's lipophilicity, which will limit its solubility in water.[3] The ether linkage introduces some polarity but is largely overshadowed by the hydrophobic character of the aromatic system.
Based on this structural analysis, a qualitative solubility profile can be predicted.
Table 1: Predicted Solubility of 2-(4-Chlorophenoxy)-1-methylpropylamine
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, pH 7 | Low to Sparingly Soluble | The large, hydrophobic chlorophenoxy group limits solubility in neutral water. |
| Aqueous (Acidic) | 0.1 N HCl (pH ~1.2) | Highly Soluble | Protonation of the basic amine group forms a highly polar and water-soluble ammonium salt.[6] |
| Polar Protic | Methanol, Ethanol | Soluble to Highly Soluble | The amine group can engage in hydrogen bonding with the solvent's hydroxyl group. |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble | Dipole-dipole interactions between the solvent and the polar ether and amine functionalities will promote dissolution. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Sparingly Soluble to Soluble | Solubility is dependent on the balance of polar and non-polar regions. Higher solubility is expected in aromatic (Toluene) or chlorinated (Dichloromethane) solvents than in aliphatic hydrocarbons (Hexane). |
Experimental Protocol for Equilibrium Solubility Determination
The "shake-flask" method is the gold-standard for determining equilibrium solubility and is recommended by regulatory bodies for its robustness.[1][7] The protocol below provides a self-validating system for generating accurate and reproducible data.
Objective
To quantitatively determine the equilibrium solubility of 2-(4-Chlorophenoxy)-1-methylpropylamine in a selected solvent at a controlled temperature (e.g., 25 °C or 37 °C).
Materials and Equipment
-
2-(4-Chlorophenoxy)-1-methylpropylamine (ensure purity and consistent polymorphic form)
-
Selected solvents (HPLC-grade or equivalent)
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, validated for low compound binding)
-
Calibrated pipettes and volumetric flasks
-
Validated analytical system for quantification (e.g., HPLC-UV, LC-MS)
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid 2-(4-Chlorophenoxy)-1-methylpropylamine to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.
-
Equilibration: Securely cap the vial and place it in the temperature-controlled shaker. Agitate the slurry at a constant speed (e.g., 150 rpm) for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[1] Preliminary studies can determine the minimum time required to achieve a stable concentration.
-
Phase Separation: After equilibration, allow the vials to stand at the controlled temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To prevent disturbing the solid pellet, it is best practice to sample from the top layer of the liquid.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method. A standard calibration curve must be prepared and run in parallel to ensure accuracy.
-
Reporting: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in mg/mL or mol/L. Each experiment should be performed in triplicate or more to ensure statistical validity.[7]
Workflow Visualization
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Experimental workflow for the shake-flask solubility determination method.
pH-Dependent Aqueous Solubility
For ionizable compounds like 2-(4-Chlorophenoxy)-1-methylpropylamine, aqueous solubility is highly dependent on pH. As a weak base, its solubility will increase dramatically in acidic environments where the pH is below its pKa (the acid dissociation constant of its conjugate acid). This relationship is critical for predicting its behavior in the gastrointestinal tract, a key factor in oral drug absorption.[8]
The Biopharmaceutics Classification System (BCS) defines a drug as "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[9] Therefore, determining the pH-solubility profile is a mandatory step in early drug development. This is achieved by performing the shake-flask experiment described above using buffered solutions at various pH points (e.g., pH 1.2, 4.5, and 6.8).[7]
Caption: Relationship between pH, molecular form, and aqueous solubility for a basic amine.
Conclusion
References
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-
World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. WHO Technical Report Series. Available at: [Link]
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EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Available at: [Link]
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Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]
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Scribd. (n.d.). Exp 6 | PDF | Amine | Chemical Compounds. Available at: [Link]
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World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]
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ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available at: [Link]
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PubChem. (n.d.). (2-(4-Chlorophenoxy)ethyl)(methyl)amine. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 2-(4-chlorophenoxy)-N-methylcyclooctan-1-amine. National Center for Biotechnology Information. Available at: [Link]
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theoretical and computational studies of phenoxypropylamines
An In-depth Technical Guide to the Theoretical and Computational Study of Phenoxypropylamines
Abstract
Phenoxypropylamines represent a cornerstone chemical scaffold in modern pharmacotherapy, most notably as potent and selective inhibitors of monoamine transporters such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). The therapeutic success of drugs like fluoxetine and atomoxetine has spurred extensive research into their mechanism of action and the structure-activity relationships (SAR) that govern their efficacy and selectivity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the state-of-the-art theoretical and computational methodologies employed to investigate this vital class of molecules. We move beyond simple protocols to explain the underlying scientific rationale for each computational choice, ensuring a self-validating and robust research framework. This document details workflows from foundational quantum chemical calculations that define intrinsic molecular properties to advanced molecular docking and dynamics simulations that elucidate complex ligand-target interactions. By integrating these methods, we present a holistic approach to guide the rational design and optimization of novel phenoxypropylamine-based therapeutics.
Introduction to Phenoxypropylamines: A Privileged Scaffold
The Phenoxypropylamine Pharmacophore
The phenoxypropylamine scaffold consists of a phenoxy ring connected via a three-carbon propyl chain to an amine group. This deceptively simple structure allows for rich chemical diversity through substitutions on the aromatic ring and modifications to the amine, leading to a wide range of pharmacological profiles. Its inherent conformational flexibility is a key determinant of its ability to adapt to the binding pockets of various biological targets.
Primary Therapeutic Targets: Monoamine Transporters (MATs)
The clinical significance of phenoxypropylamines is overwhelmingly tied to their interaction with monoamine transporters (MATs). These membrane proteins are responsible for the reuptake of neurotransmitters like serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby terminating their signal.[1]
-
Serotonin Transporter (SERT): Inhibition of SERT by compounds like fluoxetine (Prozac) increases the synaptic concentration of serotonin. This mechanism is the foundation of Selective Serotonin Reuptake Inhibitors (SSRIs), a first-line treatment for major depressive disorder.[2]
-
Norepinephrine Transporter (NET): Selective inhibition of NET by drugs such as atomoxetine (Strattera) elevates norepinephrine levels. This is a validated strategy for treating Attention-Deficit/Hyperactivity Disorder (ADHD).[3][4] Atomoxetine demonstrates high affinity for NET while having a significantly lower affinity for serotonin and dopamine transporters.[3][4]
The Computational Imperative in Phenoxypropylamine Research
While experimental techniques are indispensable, they face limitations. High-resolution crystal structures of human MATs are notoriously difficult to obtain, and experimental methods often provide a static picture of what is an intrinsically dynamic process of ligand binding and transporter conformational change.[5] Computational modeling fills this critical gap by:
-
Providing atomistic-level insights into binding modes and interactions.
-
Allowing for the systematic exploration of chemical space to predict the activity of novel derivatives.
-
Simulating the dynamic behavior of the ligand-transporter complex over time, revealing mechanisms of inhibition and allostery.[1]
Foundational Methods: Characterizing the Molecule with Quantum Chemistry
Before simulating the interaction of a phenoxypropylamine with its biological target, it is crucial to understand its intrinsic electronic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), are the gold standard for this purpose.[6]
Causality: DFT calculations provide an accurate description of the electron distribution within the molecule. This is fundamental for deriving accurate partial atomic charges for use in subsequent molecular mechanics simulations and for understanding the molecule's electrostatic potential, which governs how it will "see" and interact with the protein's binding pocket.[7][8]
Exemplar Protocol: DFT Calculation for a Phenoxypropylamine Analog
-
Structure Preparation: Build the 3D structure of the molecule (e.g., atomoxetine) in a molecular editor and perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94).
-
Conformational Search: Explore the molecule's conformational space to find low-energy structures. This is critical due to the flexibility of the propyl chain.
-
DFT-Level Optimization: For the lowest energy conformer, perform a full geometry optimization using a DFT method. A common and well-validated choice is the B3LYP functional with a Pople-style basis set like 6-311++G(d,p).[7]
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Property Calculation: From the optimized structure, calculate key electronic properties such as the molecular electrostatic potential (MEP), HOMO-LUMO energies, and partial atomic charges (e.g., using the GIAO method for NMR chemical shifts or Mulliken population analysis).[7][8]
Simulating the Ligand-Target Interaction: Core Workflows
The central task in computational drug design is to accurately predict and analyze how a ligand binds to its protein target. This is typically achieved through a multi-stage workflow involving molecular docking and molecular dynamics.
Workflow 1: Molecular Docking for Binding Pose Prediction
Molecular docking predicts the preferred orientation (pose) of a ligand within a protein's binding site and estimates the strength of the interaction via a scoring function.[9]
Authoritative Grounding: The absence of high-resolution human SERT or NET crystal structures has historically been a major hurdle. Progress was enabled by the crystallization of a bacterial homolog, the leucine transporter (LeuT), which provided a viable template for building homology models of the MATs.[1][5][10] These models have been instrumental in guiding docking studies.[11]
Experimental Protocol: Docking a Phenoxypropylamine into a SERT Homology Model
-
Receptor Preparation:
-
Obtain the SERT homology model.
-
Prepare the protein structure: add hydrogen atoms, assign protonation states for residues like histidine, and assign partial charges using a force field (e.g., CHARMM36m).
-
Perform a constrained energy minimization to relax any steric clashes while preserving the backbone fold.
-
-
Ligand Preparation:
-
Use the DFT-optimized geometry of the phenoxypropylamine ligand.
-
Assign atom types and partial charges consistent with the force field used for the receptor.
-
-
Grid Generation:
-
Define the docking search space. This is typically a cubic box centered on the putative binding site (the "S1" or central site for competitive inhibitors), large enough to allow rotational and translational freedom for the ligand.[11]
-
-
Docking Execution:
-
Pose Analysis and Selection:
-
Analyze the resulting poses based on their docking scores and clustering.
-
Causality: A good docking score is necessary but not sufficient. The most plausible pose should also satisfy key biochemical criteria. For phenoxypropylamines binding to MATs, a critical interaction is the salt bridge between the ligand's protonated amine and a conserved aspartate residue (Asp98 in SERT) in transmembrane helix 1.[10] Poses lacking this interaction should be deprioritized.
-
Diagram: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Workflow 2: Molecular Dynamics (MD) for Assessing Stability and Dynamics
A docking pose is a static hypothesis. Molecular dynamics (MD) simulations test this hypothesis by simulating the motion of every atom in the system over time, providing insights into the stability of the binding pose and the flexibility of the complex.[1][14]
Causality: MD is essential for validating a docking pose. An unstable pose will see the ligand drift away from the binding site during the simulation. MD also allows the protein and ligand to mutually adapt (a concept known as "induced fit"), which can reveal important interactions not captured by rigid-receptor docking. Furthermore, MD is performed in a more realistic environment, typically including a lipid bilayer for membrane proteins like MATs, water molecules, and ions.[15]
Experimental Protocol: MD Simulation of a Phenoxypropylamine-SERT Complex
-
System Building:
-
Start with the best-ranked pose from molecular docking.
-
Embed the protein-ligand complex into a realistic lipid bilayer model (e.g., POPC).
-
Solvate the system with a water model (e.g., TIP3P) in a periodic box.
-
Add ions (e.g., Na+, Cl-) to neutralize the system and achieve physiological concentration.[11]
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization of the entire system to remove any steric clashes or unfavorable contacts introduced during system building.
-
-
Equilibration (Self-Validation):
-
This is a critical, multi-step process to gently relax the system to the desired temperature and pressure.
-
Step 3a (NVT Ensemble): Gradually heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. Apply position restraints to the protein and ligand backbone atoms to allow the water and lipids to equilibrate around them.
-
Step 3b (NPT Ensemble): Switch to an ensemble where pressure is kept constant. Gradually release the position restraints over several short simulations. This allows the system density to converge. Monitor system properties like temperature, pressure, and density to ensure they have stabilized. Proper equilibration is the key to a trustworthy simulation.
-
-
Production Run:
-
Once the system is well-equilibrated, remove all restraints and run the simulation for as long as computationally feasible (typically hundreds of nanoseconds to microseconds) to collect trajectory data.
-
-
Trajectory Analysis:
-
Analyze the saved trajectory to calculate key metrics:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's pose. A stable ligand RMSD indicates a stable binding pose.[15]
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Interaction Analysis: Monitor specific interactions (e.g., hydrogen bonds, salt bridges) between the ligand and protein over time.
-
-
Diagram: Molecular Dynamics Workflow
Caption: Standard workflow for setting up and running an MD simulation.
Predictive Modeling and Structure-Activity Relationships (SAR)
While docking and MD are excellent for studying individual compounds, Quantitative Structure-Activity Relationship (QSAR) modeling is used to build predictive models for an entire series of compounds.[16]
Causality: QSAR establishes a mathematical relationship between the chemical features of a set of molecules (descriptors) and their biological activity.[17] A validated QSAR model can then be used to predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and guiding lead optimization.[18][19][20]
Conceptual QSAR Workflow
-
Data Collection: Assemble a dataset of phenoxypropylamine analogs with experimentally measured biological activity (e.g., Ki or IC50 values for SERT inhibition).
-
Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors that encode its structural, physicochemical, and electronic properties (e.g., molecular weight, logP, topological indices, quantum chemical parameters).
-
Model Building: Use statistical methods or machine learning algorithms (e.g., multiple linear regression, random forest, deep learning) to build a model that correlates a subset of these descriptors with biological activity.[21][22]
-
Model Validation: Rigorously validate the model's predictive power using techniques like cross-validation and an external test set of compounds not used in model training.
Diagram: QSAR Conceptual Framework
Caption: The relationship between chemical data, model building, and prediction in QSAR.
Data Presentation: Summarizing Computational Results
Clear presentation of quantitative data is essential for comparison and interpretation.
Table 1: Exemplar Summary of Docking Results for Phenoxypropylamine Analogs against SERT
| Compound ID | Docking Score (kcal/mol) | Key Interaction with Asp98 | H-Bonds to Other Residues | Predicted Ki (nM) (from Score) |
|---|---|---|---|---|
| Fluoxetine | -9.8 | Yes (Salt Bridge) | Tyr95, Ser438 | 2.5 |
| Atomoxetine | -8.5 | Yes (Salt Bridge) | Gly100 | 22.4 |
| Analog-1 | -10.2 | Yes (Salt Bridge) | Tyr95, Ile172 | 1.8 |
| Analog-2 | -7.1 | No | None | 150.7 |
Table 2: Exemplar Summary of MD Simulation Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Force Field | CHARMM36m | Well-validated for proteins, lipids, and drug-like molecules. |
| Water Model | TIP3P | Standard choice, computationally efficient. |
| Ensemble | NPT | Simulates constant pressure and temperature, mimicking biological conditions. |
| Temperature | 310 K | Approximate human body temperature. |
| Pressure | 1.0 bar | Standard atmospheric pressure. |
| Simulation Time | 500 ns | Sufficient to assess binding pose stability for well-behaved systems. |
Conclusion and Future Outlook
The theoretical and computational study of phenoxypropylamines is a mature and powerful field that provides indispensable insights for modern drug discovery. The integrated workflow—beginning with quantum mechanics to define the ligand, followed by docking to hypothesize a binding pose, MD simulations to validate and explore dynamics, and QSAR to build predictive models—constitutes a robust framework for understanding structure-activity relationships.
Future advancements will likely involve the use of enhanced sampling MD techniques to calculate binding free energies more accurately, the application of artificial intelligence and deep learning for more sophisticated QSAR and de novo design[21], and the eventual use of high-resolution experimental structures of human transporters to refine these computational models further. By rigorously applying the principles and workflows outlined in this guide, researchers can continue to unlock the therapeutic potential of the phenoxypropylamine scaffold.
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Zhong, H., et al. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Neuroscience, 29(37), 11536-11545. [Link]
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Cui, Y., et al. (2022). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. Frontiers in Psychiatry, 13, 843058. [Link]
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Kiejna, A., et al. (2022). Computational workflows for novel materials: Case study for lanthanide manganese perovskites. ChemRxiv. [Link]
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Li, Y., et al. (2024). Based on Network Pharmacology and Molecular Docking, the Active Components, Targets, and Mechanisms of Flemingia philippinensis in Improving Inflammation Were Excavated. Molecules, 29(12), 2898. [Link]
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Antidepressant Drug Design on TCAs and Phenoxyphenylpropylamines Utilizing QSAR and Pharmacophore Modeling. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]
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Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link]
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Binks, D., et al. (2022). Computational Study of Crystallography, Defects, Ion Migration and Dopants in Almandine Garnet. Minerals, 12(3), 369. [Link]
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Udvardi, P. T., et al. (2013). Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain – an in vivo study. Drug Design, Development and Therapy, 7, 1433-1446. [Link]
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Repič, M., & Vianello, R. (2022). Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A. International Journal of Molecular Sciences, 23(19), 11956. [Link]
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Kimura, T., et al. (2023). Computational Models That Use a Quantitative Structure–Activity Relationship Approach Based on Deep Learning. International Journal of Molecular Sciences, 24(8), 7623. [Link]
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Kortagere, S., & Mortensen, O. V. (2014). Designing modulators of monoamine transporters using virtual screening techniques. Frontiers in Pharmacology, 5, 23. [Link]
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Udvardi, P. T., et al. (2013). Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain – an in vivo study. Drug Design, Development and Therapy, 7, 1433-1446. [Link]
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Gancia, E., et al. (2006). QSAR study for a novel series of ortho disubstituted phenoxy analogues of alpha1-adrenoceptor antagonist WB4101. Bioorganic & Medicinal Chemistry, 14(18), 6294-6304. [Link]
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A computational study of the radical–radical reaction of O(3P) + C2H5 with comparisons to gas-phase kinetics and crossed-beam experiments. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]
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Aathira, A., et al. (2019). Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide. Journal of Molecular Structure, 1179, 79-90. [Link]
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Alberca, L. N., et al. (2024). QSAR-Guided Design of Serotonin Transporter Inhibitors Supported by Molecular Docking and Biased Molecular Dynamics. International Journal of Molecular Sciences, 25(6), 3206. [Link]
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Wang, T., et al. (2023). 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. Molecules, 28(8), 3369. [Link]
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Gard, B. T., et al. (2021). Variational Quantum Chemistry Programs in JaqalPaq. Applied Sciences, 11(11), 4887. [Link]
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computational studies on molecular mechanisms for dysregulation of monoamine transporters by hiv-1 tat and drug discovery of novel phosphodiesterase-2 inhibitors. (n.d.). UKnowledge. Retrieved March 13, 2026, from [Link]
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Bymaster, F. P., et al. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology, 27(5), 699-711. [Link]
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Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved March 13, 2026, from [Link]
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Exploring the Unbinding Mechanism of Drugs from SERT via Molecular Dynamics Simulation and Its Implication in Antidepressants. (2023). Preprints.org. [Link]
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Computational Studies of Energetic Nitramines. (1996). DTIC. [Link]
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Wenzel, J., et al. (2024). Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. Frontiers in Toxicology, 6, 1420790. [Link]
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Fegade, J. D., et al. (2011). QSAR Analysis of Some Aryloxypropanolamine Analogues as Anticonvulsants. Der Pharma Chemica, 3(2), 96-109. [Link]
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Guha, R. (2013). On Exploring Structure Activity Relationships. Methods in Molecular Biology, 993, 81-94. [Link]
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Andersen, J., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. Journal of the American Chemical Society, 133(43), 17394-17403. [Link]
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Interpreting quantitative structure-activity relationship models to guide drug discovery. (n.d.). ChemRxiv. Retrieved March 13, 2026, from [Link]
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Identification of Fluoxetine-SERT Interactions and APO-SERT Studies via Crosslinking Mass Spectrometry. (2020). Duquesne Scholarship Collection. [Link]
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QSAR Study of Some Natural and Synthetic Platelet Aggregation Inhibitors and their Pharmacological Profile. (2022). Molecules, 27(9), 2942. [Link]
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Di Giacomo, E., et al. (2022). Synthesis, Biological Activity and Molecular Docking of Chimeric Peptides Targeting Opioid and NOP Receptors. Pharmaceuticals, 15(10), 1298. [Link]
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A computational study on the amine-oxidation mechanism of monoamine oxidase: Insight into the polar nucleophilic mechanism. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]
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Paetz, C., et al. (2022). Substrate Specificity of ABCB Transporters Predicted by Docking Simulations Can Be Confirmed by Experimental Tests. International Journal of Molecular Sciences, 23(22), 13809. [Link]
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Chen, J., & Reith, M. E. (2008). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Journal of Neurochemistry, 105(4), 1439-1450. [Link]
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An In-depth Technical Guide to 2-(4-Chlorophenoxy)-1-methylpropylamine: Synthesis and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of 2-(4-Chlorophenoxy)-1-methylpropylamine, a chemical entity with potential for further scientific investigation. Due to the limited publicly available information on its specific discovery and history, this document focuses on a proposed synthetic pathway and a predictive pharmacological profile based on its structural characteristics.
Introduction
2-(4-Chlorophenoxy)-1-methylpropylamine is a molecule featuring a chlorophenoxy group linked by an ether bond to a methylpropylamine moiety. Its structure suggests potential interactions with various biological targets, making it a compound of interest for researchers in medicinal chemistry and drug discovery. The molecular weight of this compound is approximately 215.69 g/mol .[1]
Proposed Synthesis of 2-(4-Chlorophenoxy)-1-methylpropylamine
The synthesis of 2-(4-Chlorophenoxy)-1-methylpropylamine can be envisioned through a two-step process that combines two fundamental reactions in organic chemistry: the Williamson ether synthesis and reductive amination.
Step 1: Synthesis of 1-(4-Chlorophenoxy)propan-2-one via Williamson Ether Synthesis
The initial step involves the formation of the ether linkage. The Williamson ether synthesis is a reliable and well-established method for this transformation, reacting an alkoxide with a primary alkyl halide.[2][3][4] In this proposed synthesis, 4-chlorophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic three-carbon ketone precursor.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenol and a suitable base (e.g., potassium carbonate) in an appropriate polar aprotic solvent such as acetone or acetonitrile.
-
Nucleophile Formation: Stir the mixture at room temperature to facilitate the deprotonation of the 4-chlorophenol, forming the potassium 4-chlorophenoxide in situ.
-
Addition of Electrophile: To this suspension, add chloroacetone dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product is dissolved in an organic solvent like dichloromethane and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 1-(4-chlorophenoxy)propan-2-one. Further purification can be achieved by column chromatography.
Step 2: Synthesis of 2-(4-Chlorophenoxy)-1-methylpropylamine via Reductive Amination
The second step transforms the ketone synthesized in Step 1 into the target primary amine. Reductive amination is an efficient method for forming amines from carbonyl compounds.[5][6][7] This process involves the formation of an intermediate imine from the ketone and an amine source, which is then reduced to the final amine.
Experimental Protocol:
-
Imine Formation: In a reaction vessel, dissolve the 1-(4-chlorophenoxy)propan-2-one in a suitable solvent like methanol. Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Reduction: To the solution containing the ketone and ammonia source, add a reducing agent. Sodium cyanoborohydride (NaBH3CN) is a common choice for this transformation as it is selective for the imine over the ketone.[6]
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: Quench the reaction by carefully adding a dilute acid. The solvent is then removed under reduced pressure. The residue is taken up in water and the pH is adjusted to be basic.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over a suitable drying agent, and concentrated to give the crude 2-(4-Chlorophenoxy)-1-methylpropylamine. The final product can be purified by distillation or column chromatography.
Synthesis Workflow Diagram
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Stereochemical Profiling and Resolution of 2-(4-Chlorophenoxy)-1-methylpropylamine Enantiomers: A Technical Guide
Executive Summary
The compound 2-(4-Chlorophenoxy)-1-methylpropylamine (systematically identified as 3-(4-chlorophenoxy)butan-2-amine; EVT-8653351) is a highly specialized aryloxyalkylamine scaffold. Compounds in this class, such as the antiarrhythmic agent mexiletine and the monoamine reuptake inhibitor atomoxetine, are renowned for their stereoselective pharmacodynamics[1]. Because the spatial orientation of the aryloxy and amine pharmacophores dictates binding affinity to chiral biological targets (e.g., voltage-gated ion channels or neurotransmitter transporters), isolating and characterizing the individual enantiomers of 2-(4-Chlorophenoxy)-1-methylpropylamine is a critical prerequisite for advanced pharmacological screening.
This whitepaper provides an authoritative, step-by-step guide to the structural framework, asymmetric resolution, and analytical validation of its stereoisomers.
Structural and Stereochemical Framework
Unlike simpler aryloxypropylamines that possess a single chiral center, 2-(4-Chlorophenoxy)-1-methylpropylamine features two adjacent stereocenters along its butane backbone (C2 and C3). This structural complexity gives rise to four distinct stereoisomers, comprising two pairs of enantiomers (diastereomers of each other).
The causality behind separating these isomers lies in the three-point receptor binding model . The spatial arrangement of the lipophilic 4-chlorophenoxy ring, the basic primary amine, and the steric bulk of the methyl groups must perfectly align with the target protein's binding pocket. Mismatched enantiomers often act as competitive antagonists, inactive metabolites, or off-target effectors[2].
Quantitative Stereochemical Summary
| Isomer Designation | Relative Configuration | Diastereomeric Relationship | Pharmacological Relevance (Predicted) |
| (2R, 3R) | Anti / Threo | Diastereomer to (2R,3S) & (2S,3R) | Eutomer (High target affinity) |
| (2S, 3S) | Anti / Threo | Diastereomer to (2R,3S) & (2S,3R) | Distomer (Reduced affinity / Off-target) |
| (2R, 3S) | Syn / Erythro | Diastereomer to (2R,3R) & (2S,3S) | Distinct pharmacokinetic profile |
| (2S, 3R) | Syn / Erythro | Diastereomer to (2R,3R) & (2S,3S) | Distinct pharmacokinetic profile |
Asymmetric Synthesis and Enantiomeric Resolution Workflows
While asymmetric catalytic synthesis is possible, the most scalable and industrially viable approach for primary amines is diastereomeric salt resolution [3]. By reacting the racemic free base with an enantiopure chiral acid, the resulting salts become diastereomers. Diastereomers possess different physical properties (e.g., crystal lattice energies and solubility), allowing for physical separation via fractional crystallization[4].
Protocol: Diastereomeric Salt Resolution
This protocol is a self-validating system: the optical rotation of the mother liquor and the precipitate must inversely correlate as the resolution proceeds.
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic 2-(4-Chlorophenoxy)-1-methylpropylamine in anhydrous methanol.
-
Slowly add 1.0 equivalent of a chiral resolving agent, such as (+)-Di-p-toluoyl-D-tartaric acid or tetrahydropyranyl-protected mandelic acid (THPMA) [2]. Causality: The bulky p-toluoyl groups enhance π-π and CH/π interactions, amplifying the solubility differences between the resulting diastereomeric salts[4].
-
-
Fractional Crystallization:
-
Heat the mixture to reflux (65°C) until complete dissolution is achieved.
-
Cool the solution at a controlled rate of 5°C/hour to 4°C. Causality: Slow cooling prevents kinetic trapping and ensures thermodynamic control, yielding high-purity crystals of the less soluble diastereomeric salt[1].
-
-
Isolation & Washing:
-
Filter the crystalline precipitate (enriched in one enantiomeric pair) and wash with cold methanol. Retain the mother liquor (enriched in the opposite enantiomeric pair).
-
-
Free-Base Regeneration:
-
Suspend the isolated crystals in a biphasic mixture of diethyl ether and 1M NaOH (pH > 12).
-
Extract the aqueous layer three times with diethyl ether. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield the resolved enantiomer[5].
-
Workflow for the diastereomeric resolution of 2-(4-Chlorophenoxy)-1-methylpropylamine.
Analytical Characterization and Chiral Chromatography
To guarantee scientific integrity, the enantiomeric excess (ee) must be validated using orthogonal analytical techniques. Relying solely on polarimetry is insufficient due to potential chemical impurities skewing the specific rotation.
Protocol: Chiral HPLC and NMR Validation
-
Pre-Column Derivatization (Optional but Recommended):
-
React the resolved amine with o-phthalaldehyde and N-acetyl-L-cysteine in the presence of 0.1 M sodium borate buffer[5]. Causality: This converts the enantiomers into highly fluorescent diastereomers, drastically improving the limit of detection (LOD) and allowing separation on standard reversed-phase C18 columns[5].
-
-
Direct Chiral HPLC:
-
Alternatively, inject the underivatized free base onto a chiral stationary phase (e.g., CHIRALPAK IC, an immobilized polysaccharide-based column)[3]. Elute with an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1). Causality: Diethylamine acts as a basic modifier to suppress peak tailing caused by secondary interactions between the primary amine and residual silanols on the silica support.
-
-
NMR Diastereomeric Shift Analysis:
-
Derivatize a small aliquot of the resolved amine with Mosher's acid chloride ((R)-MTPA-Cl).
-
Analyze via ¹H and ¹³C NMR. Causality: The chiral environment of the Mosher amide induces differential anisotropic shielding. The methyl protons of the (R,R)-enantiomer will exhibit a distinct chemical shift (Δδ) compared to the (S,S)-enantiomer, allowing precise integration and ee quantification[2].
-
Analytical decision tree for validating enantiomeric purity and absolute configuration.
Pharmacological Implications of Stereochemistry
The rigorous resolution of 2-(4-Chlorophenoxy)-1-methylpropylamine is not merely an academic exercise; it is a fundamental requirement for drug development. In closely related aryloxyalkylamines, stereochemistry dictates the therapeutic index. For example, in the case of mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine), the R-(-)-enantiomer demonstrates significantly greater antiarrhythmic properties and stereoselective binding to cardiac sodium channels compared to its S-(+) counterpart[1].
Similarly, the substitution pattern of 2-(4-Chlorophenoxy)-1-methylpropylamine suggests potential activity at monoamine transporters (analogous to atomoxetine) or histamine H3 receptors (where aryloxyalkylamines are known ligands)[6]. The exact spatial vector of the 4-chlorophenoxy group—governed by the C2 and C3 stereocenters—will determine whether the molecule acts as a potent agonist, an inverse agonist, or an inactive bystander.
References
-
Resolution and electrophysiological effects of mexiletine enantiomers Source: PubMed / National Institutes of Health (NIH) URL:[Link][1]
-
Improved high-performance liquid chromatographic assay for the stereoselective determination of mexiletine in plasma Source: PubMed / National Institutes of Health (NIH) URL:[Link][5]
-
Preparation of highly enantiopure stereoisomers of 1-(2,6-dimethylphenoxy)-2-aminopropane (mexiletine) Source: Tetrahedron: Asymmetry / KBFI URL:[Link][2]
-
Diastereomeric Resolution of Racemic o-Chloromandelic Acid Source: ResearchGate / Chirality URL:[Link][3]
-
Design of Resolving Agents Based on Crystal Engineering Source: ResearchGate URL:[Link][4]
-
US7241778B2 - Non-imidazole aryloxypiperidines (Aryloxyalkylamine derivatives as H3 receptor ligands) Source: Google Patents URL:[6]
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Synthesis of Phenoxypropylamines from N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}chloroacetamide
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The development of highly efficacious H2-receptor antagonists for the management of peptic ulcer disease and gastric acid hypersecretion relies heavily on the strategic modification of established pharmacophores. Roxatidine acetate, a benchmark H2-antagonist, utilizes a piperidinylmethylphenoxypropyl scaffold to achieve potent antisecretory effects.
Applying the principle of bioisosterism, replacing the terminal acetate group of the Roxatidine scaffold with substituted aminoacetamides yields a novel class of phenoxypropylamines . This whitepaper details the robust synthetic methodology, structural rationale, and pharmacological profiling for synthesizing these phenoxypropylamines starting from the highly versatile intermediate, N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}chloroacetamide (Compound 3).
Mechanistic Rationale & Chemical Background
As a Senior Application Scientist, I emphasize that the selection of intermediates is the cornerstone of scalable drug synthesis. The use of N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}chloroacetamide is a deliberate and strategic choice [1].
-
The Alpha-Effect: The α -chloro group in Compound 3 is highly activated toward nucleophilic attack due to the adjacent electron-withdrawing carbonyl group. This allows the subsequent amination to proceed under remarkably mild conditions, preventing the cleavage of the sensitive ether linkage or the degradation of the piperidine ring.
-
Pharmacophore Anchoring: The piperidine ring acts as the primary basic center, essential for anchoring the molecule to the aspartate residue in the transmembrane domain of the H2 receptor.
-
Bioavailability Optimization: Converting the resulting free bases into oxalate salts significantly enhances their crystallinity and aqueous solubility, which is a critical prerequisite for gastrointestinal absorption and in vivo pharmacological evaluation.
Figure 1: Synthetic workflow for phenoxypropylamine oxalate salts from Compound 3.
Experimental Protocols: A Self-Validating System
The following protocol outlines the synthesis of phenoxypropylamine oxalate salts (Compounds 6a–6f). The workflow is designed with built-in causality and self-validation steps to ensure high purity and yield.
Step-by-Step Methodology
Phase 1: Nucleophilic Substitution
-
Reaction Setup: Dissolve 1.0 equivalent of N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}chloroacetamide in anhydrous ethanol. Causality: Ethanol serves as an environmentally benign, protic solvent that stabilizes the transition state of the SN2 displacement.
-
Amine Addition: Add 2.5 to 3.0 equivalents of the target primary amine (e.g., methylamine, isopropylamine). Causality: The excess amine acts as both the nucleophile and the acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion without the need for auxiliary inorganic bases.
-
Reflux & Monitoring: Heat the mixture to reflux. Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol 10:1). The reaction is typically complete within 2–4 hours due to the high electrophilicity of the α -chloroacetamide.
Phase 2: Self-Validating Workup 4. Acid-Base Extraction: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Extract the organic layer with dilute HCl (pH ~3.0).
- Validation Check: At pH 3.0, the desired phenoxypropylamine and unreacted primary amine become protonated and migrate to the aqueous layer. Any unreacted Compound 3 or neutral organic impurities remain in the organic layer, which is discarded.
- Free Base Isolation: Alkalinize the aqueous layer to pH ~9.5 using 12% ammonium hydroxide. Extract twice with fresh ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the pure free base as an oil.
Phase 3: Salt Formation & Crystallization 6. Oxalate Precipitation: Dissolve the free base in absolute ethanol. Slowly add a stoichiometric amount of anhydrous oxalic acid dissolved in ethanol.
- Causality: Oxalic acid forms a stable, highly crystalline salt with the basic piperidine nitrogen, facilitating isolation via simple filtration and preventing oxidative degradation of the amine over time.
- Purification: Cool the mixture to 0–5°C to maximize precipitation. Filter the solid and recrystallize from ethanol to obtain the final phenoxypropylamine oxalate salts (6a–6f).
Quantitative Data & Structure-Activity Relationship (SAR)
The choice of the primary amine ( R−NH2 ) profoundly impacts both the chemical yield and the biological efficacy of the resulting molecule. Table 1 summarizes the analytical and pharmacological data for key derivatives synthesized via this protocol [1].
Table 1: Analytical and Pharmacological Data of Synthesized Phenoxypropylamines
| Compound | R-Group (Primary Amine) | Yield (%) | Melting Point (°C) | Gastric Juice (GJ) Inhibition (%) |
| 6a | Methyl ( −CH3 ) | 62.8 | 132–134 | 98.1 |
| 6b | Isopropyl ( −CH(CH3)2 ) | 47.8 | 169–171 | 91.1 |
| 6e | Cyclopentyl ( −C5H9 ) | 48.3 | 162–164 | 88.3 |
| 6f | Cyclohexyl ( −C6H11 ) | 51.1 | 160–162 | 61.2 |
Note: Gastric Juice (GJ) inhibition was evaluated using established in vivo models to assess antisecretory activity.
SAR Insights: The data reveals a clear inverse relationship between the steric bulk of the R-group and the antisecretory activity. Compound 6a , featuring the smallest substituent (methyl group), exhibits the highest Gastric Juice inhibition (98.1%). As the steric bulk increases from isopropyl (91.1%) to cyclohexyl (61.2%), the biological activity drops significantly. This suggests that the binding pocket of the H2 receptor accommodating the terminal amide region is sterically restricted.
Pharmacological Profiling: H2-Receptor Antagonism
The synthesized phenoxypropylamines exert their antiulcer effects by competitively binding to histamine H2 receptors located on the basolateral membrane of gastric parietal cells.
By blocking histamine binding, these compounds prevent the activation of the Gs protein-coupled pathway. This halts the downstream activation of adenylate cyclase, preventing the accumulation of cyclic AMP (cAMP). Without cAMP, Protein Kinase A (PKA) remains inactive, which ultimately suppresses the translocation and activation of the H+/K+ ATPase (the proton pump), thereby shutting down gastric acid secretion.
Figure 2: Mechanism of action of phenoxypropylamines via H2 receptor antagonism.
Conclusion
The synthesis of phenoxypropylamines from N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}chloroacetamide represents a highly efficient, scalable pathway for generating potent H2-receptor antagonists. The protocol's reliance on mild SN2 displacement and rigorous acid-base purification ensures high-fidelity yields. Notably, the methylamino derivative (Compound 6a) demonstrates exceptional antisecretory activity, validating the bioisosteric modification of the Roxatidine scaffold and offering a promising lead for further gastrointestinal drug development.
References
-
Zhang, H., Zhang, B.-Y., Zhang, Q.-Y., Zhao, D.-M., & Wang, J.-M. (2009). "Phenoxypropylamines: Synthesis and Antiulcer Evaluation." Molecules, 14(5), 1818-1824. Available at:[Link]
2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide synthesis
An In-Depth Technical Guide to the Synthesis of 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Abstract
This technical guide provides a comprehensive, research-level overview of the synthetic pathway for 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. This molecule integrates three key structural motifs: a 4-chlorophenoxy group, an acetamide linker, and a 2-amino-4-arylthiazole core. Compounds incorporating these fragments are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This document details the strategic disconnection of the target molecule and provides validated, step-by-step protocols for the synthesis of its key precursors and the final amide coupling. The causality behind experimental choices, mechanistic insights, and detailed characterization are discussed to provide a self-validating and reproducible guide for researchers in organic synthesis and drug discovery.
Retrosynthetic Strategy and Workflow
The synthesis of the target amide is most logically approached through a convergent strategy. The core disconnection occurs at the amide bond, yielding two primary synthons: a nucleophilic amine and an activated carboxylic acid.
-
Synthon A (The Amine): 2-Amino-4-(4-methylphenyl)-1,3-thiazole. This heterocyclic amine is a classic scaffold that can be reliably constructed via the Hantzsch thiazole synthesis.
-
Synthon B (The Acid): 2-(4-chlorophenoxy)acetic acid. This precursor is prepared through standard ether synthesis and subsequently activated for amidation.
The overall synthetic workflow is depicted below.
Figure 1: Convergent synthetic workflow for the target acetamide.
Part I: Synthesis of 2-Amino-4-(4-methylphenyl)-1,3-thiazole
The 2-aminothiazole core is a privileged scaffold in medicinal chemistry. Its synthesis is most efficiently achieved through the Hantzsch thiazole synthesis, which involves the cyclization of an α-haloketone with a thioamide-containing compound, such as thiourea[3][4]. This reaction is robust, high-yielding, and proceeds through a well-established mechanism.
Mechanism of Hantzsch Thiazole Synthesis
The reaction begins with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Sources
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- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Molecular Structure of 2-(4-chlorophenoxy)-N-prop-2-enylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the molecular structure of 2-(4-chlorophenoxy)-N-prop-2-enylpropan-1-amine, a compound belonging to the aryloxypropanolamine class. This class is of significant interest in medicinal chemistry, as its core scaffold is the foundation for numerous beta-adrenoceptor antagonists (beta-blockers) used in the treatment of cardiovascular diseases.[1][2] This document elucidates the molecule's chemical identity, dissects its structural and stereochemical features, outlines a robust methodology for its structural validation, and discusses the potential implications of its architecture for drug design and development.
Chemical Identity and Core Descriptors
The fundamental identity of a molecule is established by a set of standardized nomenclature and structural codes. For 2-(4-chlorophenoxy)-N-prop-2-enylpropan-1-amine, these descriptors provide an unambiguous reference for researchers and database queries. The following table summarizes its key identifiers, derived from its systematic IUPAC name.
| Identifier | Value | Source |
| IUPAC Name | 2-(4-chlorophenoxy)-N-prop-2-enylpropan-1-amine | Systematic Nomenclature |
| Molecular Formula | C₁₂H₁₆ClNO | Derived from Structure |
| Canonical SMILES | C=CCNCC(C)OC1=CC=C(C=C1)Cl | Derived from Structure |
| InChI | InChI=1S/C12H16ClNO/c1-3-7-14-8-10(2)16-12-5-4-11(13)6-12/h3-6,10,14H,1,7-8H2,2H3 | Derived from Structure |
| InChIKey | FZACLAYWQPJFEK-UHFFFAOYSA-N | Derived from Structure |
| Molecular Weight | 225.71 g/mol | Calculated |
| Exact Mass | 225.091992 Da | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 6 | Calculated |
Structural and Stereochemical Analysis
The molecule's function is intrinsically linked to its three-dimensional shape and the arrangement of its functional groups. A detailed examination reveals several key features critical for its potential biological activity.
Two-Dimensional Structure
The 2D structure illustrates the covalent bonding and arrangement of atoms. The molecule is composed of a central propan-1-amine backbone, substituted at the C2 position with a 4-chlorophenoxy group and on the amine nitrogen with a prop-2-enyl (allyl) group.
Caption: 2D structure of 2-(4-chlorophenoxy)-N-prop-2-enylpropan-1-amine.
Key Functional Groups
-
Aryloxy Ether (4-Chlorophenoxy): This bulky, lipophilic group is a cornerstone of the aryloxypropanolamine scaffold. The chlorine atom at the para-position increases lipophilicity and influences electronic properties of the aromatic ring, which can be critical for receptor binding affinity.
-
Secondary Amine: The nitrogen atom is basic and will be protonated at physiological pH. This positive charge is often essential for forming an ionic bond with an anionic residue (e.g., aspartate) in the binding pocket of adrenergic receptors.
-
Prop-2-enyl (Allyl) Group: The substituent on the nitrogen atom plays a crucial role in defining the compound's pharmacological profile, particularly its selectivity between β1 and β2 receptors.[2] The allyl group is relatively small and contains an alkene moiety that could be a site for metabolic transformations.
-
Aliphatic Backbone: The three-carbon chain provides a specific spatial separation between the aromatic ring and the amine group, a distance that is highly conserved in active beta-blockers.
Stereochemistry: The Chiral Center
The carbon atom at the second position of the propane chain (C2) is a stereocenter, as it is bonded to four different groups: a hydrogen atom (not shown), a methyl group, the aminomethyl group, and the chlorophenoxy group.
-
Implications: The presence of this chiral center means the molecule exists as a pair of enantiomers: (R)-2-(4-chlorophenoxy)-N-prop-2-enylpropan-1-amine and (S)-2-(4-chlorophenoxy)-N-prop-2-enylpropan-1-amine. It is well-established in pharmacology that the biological activity of beta-blockers is highly stereoselective, with one enantiomer (typically the S-enantiomer) exhibiting significantly higher affinity for the beta-adrenoceptor.[1] Therefore, any synthesis and evaluation of this compound for drug development would require the separation and individual testing of these enantiomers.
Protocol for Structural Elucidation and Validation
To ensure the identity and purity of a synthesized compound, a multi-step validation process is required. This protocol describes a self-validating workflow that combines synthesis with rigorous spectroscopic analysis.
Experimental Workflow
The following workflow provides a logical progression from synthesis to the definitive confirmation of the molecular structure.
Caption: Workflow for the synthesis and structural validation of the target compound.
Step-by-Step Methodology
Step 1: Synthesis (Two-Step)
-
Epoxide Formation: React 4-chlorophenol with an excess of epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form 1-(4-chlorophenoxy)-2,3-epoxypropane. This is a standard Williamson ether synthesis followed by intramolecular cyclization.
-
Nucleophilic Ring Opening: React the resulting epoxide with N-prop-2-enylamine (allylamine). The amine acts as a nucleophile, attacking the least sterically hindered carbon of the epoxide ring to yield the desired product, 2-(4-chlorophenoxy)-N-prop-2-enylpropan-1-amine.[3]
Step 2: Purification
-
Perform a liquid-liquid extraction to remove water-soluble impurities.
-
Purify the crude product using silica gel flash column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure compound.
Step 3: Spectroscopic Characterization
This phase provides the definitive evidence for the molecular structure. The table below outlines the expected data from standard spectroscopic techniques.
| Technique | Expected Observations and Rationale |
| ¹H NMR | Aromatic Protons: Two doublets between δ 6.8-7.3 ppm, integrating to 2H each, characteristic of a para-substituted benzene ring. Allyl Protons: A multiplet around δ 5.8-6.0 ppm (vinyl CH), two multiplets around δ 5.1-5.3 ppm (terminal CH₂), and a doublet around δ 3.2-3.4 ppm (allylic CH₂ attached to N). Backbone Protons: A multiplet for the C2-H, multiplets for the N-CH₂ protons, and a doublet for the C1-CH₃ protons. The N-H proton will appear as a broad singlet. |
| ¹³C NMR | Expect to see 12 distinct signals corresponding to the 12 unique carbon atoms in the molecule. Key signals include those in the aromatic region (110-160 ppm), the alkene carbons (115-140 ppm), the carbon bearing the oxygen (C-O, ~70-80 ppm), and the aliphatic carbons (~15-60 ppm). |
| Mass Spec. (ESI-MS) | In positive ion mode, the primary observation should be the protonated molecular ion peak [M+H]⁺ at m/z 226.099. The isotopic pattern characteristic of a single chlorine atom (a ~3:1 ratio for [M+H]⁺ and [M+2+H]⁺ peaks) would provide definitive confirmation of the elemental composition. |
| IR Spec. | N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. C=C Stretch (Alkene & Aromatic): Peaks in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. C-O-C Ether Stretch: A strong, characteristic band in the 1200-1250 cm⁻¹ region. |
Relevance and Outlook in Drug Development
The 2-(4-chlorophenoxy)-N-prop-2-enylpropan-1-amine structure fits the classic pharmacophore for beta-blockers. The aryloxypropanolamine core is a privileged scaffold, meaning it is known to bind to certain biological targets with high affinity.[4]
-
Structure-Activity Relationship (SAR): In the context of drug design, this molecule serves as a template for modification. Researchers could synthesize analogs by:
-
Varying the substituent on the aromatic ring to modulate potency and lipophilicity.
-
Altering the N-alkyl/alkenyl group to fine-tune β1/β2 receptor selectivity.[2]
-
Introducing additional functional groups to improve pharmacokinetic properties.
-
-
Future Directions: As a novel, uncharacterized compound, its primary value lies in its potential as a lead compound. A comprehensive research program would involve its enantioselective synthesis, pharmacological screening against a panel of adrenergic receptors, and subsequent optimization based on the initial biological data. The presence of the allyl group also offers a potential handle for metabolic studies or for the attachment of probes for biochemical assays.[5]
Conclusion
The molecular structure of 2-(4-chlorophenoxy)-N-prop-2-enylpropan-1-amine is defined by its aryloxypropanolamine core, a key chiral center, and distinct functional groups that dictate its physicochemical and potential pharmacological properties. While specific experimental data for this exact molecule is not publicly available, its structure can be confidently predicted from its name, and a robust validation protocol can be established based on well-understood principles of organic chemistry and spectroscopy. Its structural similarity to a class of highly successful cardiovascular drugs makes it a molecule of significant interest for further investigation in medicinal chemistry and drug discovery.
References
-
PubChem. 2-(4-chlorophenoxy)-N-propan-2-ylpentan-1-amine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. N-(2-(2,4,6-Trichlorophenoxy)ethyl)-1-propanamine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-(4-Chlorophenoxy)propionic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-(4-chlorophenoxy)-N-(ethylideneamino)propanamide. National Center for Biotechnology Information. Available from: [Link]
-
Nottingham ePrints. Structure Activity Relationships of novel and selective P1-adrenoceptor ligands. University of Nottingham. Available from: [Link]
-
precisionFDA. N-(2-CHLORO-2-PROPEN-1-YL)-2,3-DIHYDRO-1H-INDEN-1-AMINE. U.S. Food and Drug Administration. Available from: [Link]
-
ResearchGate. General beta-blocker structure (aryloxypropanolamines). ResearchGate. Available from: [Link]
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PubChem. 2-(4-chlorophenoxy)-N-ethylbutan-1-amine. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid. National Center for Biotechnology Information. Available from: [Link]
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PubMed. Synthesis and selective class III antiarrhythmic activity of novel N-heteroaralkyl-substituted 1-(aryloxy)-2-propanolamine and related propylamine derivatives. National Library of Medicine. Available from: [Link]
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PubChem. n-Prop-2-yn-1-ylprop-2-en-1-amine. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. β-adrenoreceptor blocking and antihypertensive activity of PP-24, a newly synthesized aryloxypropanolamine derivative. ResearchGate. Available from: [Link]
-
PubMed. Beta-blocking activity of PP-34, a newly synthesized aryloxypropanolamine derivative, and its cardioprotective effect against ischaemia/reperfusion injury in laboratory animals. National Library of Medicine. Available from: [Link]
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Molbase. Synthesis of 3-[2-hydroxy-3-(2-chlorophenoxy)phenyl]propionic acid. Molbase. Available from: [Link]
- Google Patents. Process for preparation of phenoxypropanol amines. Google Patents.
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MDPI. Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI. Available from: [Link]
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analytical methods for 2-(4-Chlorophenoxy)-1-methylpropylamine quantification
This technical application note provides a comprehensive, self-validating framework for the quantification of 2-(4-Chlorophenoxy)-1-methylpropylamine , a bioactive aryloxypropylamine scaffold. Because this compound class shares structural homology with established antiarrhythmic and psychotropic agents (e.g., mexiletine, fluoxetine), precise quantification is critical for both bulk formulation purity and trace-level pharmacokinetic (PK) profiling[1].
This guide establishes two distinct analytical workflows: an HPLC-UV method for high-concentration formulation analysis and an LC-MS/MS method for highly sensitive bioanalysis in plasma matrices.
Physicochemical Profiling & Analytical Strategy
To design a robust analytical method, every experimental choice must be grounded in the physicochemical properties of the analyte. 2-(4-Chlorophenoxy)-1-methylpropylamine features two critical functional groups:
-
The 4-Chlorophenoxy Ring : Imparts lipophilicity and provides a distinct UV chromophore with absorption maxima around 225 nm and 270 nm.
-
The Primary/Secondary Amine : Exhibits basicity (pKa ~9.5), meaning it is positively charged at physiological and acidic pH levels.
Causality of Method Design:
-
Stationary Phase Selection : The basic amine group is prone to secondary interactions with residual silanols on silica-based columns, which causes severe peak tailing. Therefore, heavily end-capped or base-deactivated C18 columns are mandatory for both methods.
-
Ionization Strategy (LC-MS/MS) : The basic amine is readily protonated in acidic mobile phases (e.g., 0.1% formic acid). Consequently, positive Electrospray Ionization (ESI+) is the optimal choice, yielding a strong [M+H]⁺ precursor ion[2].
-
Internal Standard (IS) Selection : For bioanalysis, a structurally matched IS, such as Mexiletine-d6, is utilized to compensate for matrix-induced ionization suppression and extraction variability[3].
High-Performance Liquid Chromatography (HPLC-UV) for Bulk Quantification
This method is designed for the high-throughput, accurate quantification of the compound in bulk drug substances or pharmaceutical formulations. It operates as a self-validating system by incorporating mandatory System Suitability Testing (SST).
Chromatographic Conditions
| Parameter | Specification | Causality / Rationale |
| Column | Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm) | End-capped silica prevents amine tailing. |
| Mobile Phase | 60% Acetonitrile / 40% 10mM Ammonium Acetate (pH 4.5) | Acidic buffer ensures the amine remains fully ionized, stabilizing retention time. |
| Flow Rate | 1.0 mL/min | Balances optimal linear velocity with reasonable backpressure. |
| Detection | UV at 225 nm | Targets the primary absorption band of the chlorophenoxy moiety for maximum sensitivity. |
| Injection Volume | 10 µL | Prevents column overloading while maintaining signal-to-noise (S/N) > 100 for standards. |
Step-by-Step Protocol
-
System Suitability Testing (SST) : Inject a 50 µg/mL reference standard six consecutive times.
-
Validation Check: Proceed only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.
-
-
Sample Preparation : Accurately weigh 10 mg of the sample and dissolve it in 10 mL of the mobile phase. Sonicate for 5 minutes.
-
Causality: Matrix-matching the sample diluent to the mobile phase prevents solvent-front distortion and peak broadening.
-
-
Bracketing Quality Control : Inject samples in batches of 10, bracketed by a known Quality Control (QC) standard.
-
Validation Check: The QC standard must back-calculate to within ±2.0% of its nominal concentration to validate the batch.
-
LC-MS/MS Bioanalytical Method for Plasma Quantification
For pharmacokinetic (PK) and toxicokinetic (TK) studies, trace-level quantification in complex biological matrices is required. This protocol adheres to the stringent criteria outlined in the FDA 2018 Bioanalytical Method Validation Guidance[4].
Bioanalytical Workflow
Workflow for the extraction and LC-MS/MS quantification of 2-(4-Chlorophenoxy)-1-methylpropylamine.
Plasma Extraction Protocol
-
Aliquot & Spike : Transfer 50 µL of human or animal plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of Internal Standard (Mexiletine-d6, 100 ng/mL).
-
Protein Precipitation : Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 2 minutes.
-
Causality: Acetonitrile aggressively denatures plasma proteins. The addition of formic acid lowers the pH, disrupting any ionic protein-drug binding and ensuring the analyte partitions entirely into the solvent phase[5].
-
-
Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Causality: High-speed centrifugation tightly pellets the denatured proteins, yielding a pristine supernatant that protects the LC column from rapid degradation.
-
-
Transfer : Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water.
-
Causality: Diluting the high-organic extract with water reduces the elution strength of the injection plug, allowing the analyte to focus sharply at the head of the analytical column.
-
Mass Spectrometry Parameters & Fragmentation
The method utilizes Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
Proposed ESI+ fragmentation pathway for 2-(4-Chlorophenoxy)-1-methylpropylamine.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 2-(4-Chlorophenoxy)-... | 200.1 | 72.1 | 20 | Quantifier (High abundance) |
| 2-(4-Chlorophenoxy)-... | 200.1 | 127.0 | 25 | Qualifier (Structural confirmation) |
| Mexiletine-d6 (IS) | 186.1 | 64.1 | 18 | Internal Standard Tracking |
Note: Capillary voltage is set to 3.0 kV, and the desolvation temperature is maintained at 400°C to ensure efficient droplet evaporation without thermal degradation of the analyte.
Regulatory Validation Criteria (FDA 2018 Standards)
To ensure the LC-MS/MS method is scientifically defensible and ready for regulatory submission, it must be validated against the FDA's 2018 Bioanalytical Method Validation Guidance[4]. The self-validating parameters are summarized below:
| Validation Parameter | FDA Acceptance Criteria | Experimental Execution |
| Calibration Curve | R² ≥ 0.99; ±15% of nominal (±20% at LLOQ) | Minimum 6 non-zero standards. Analyte/IS peak area ratio plotted using 1/x² weighting. |
| Accuracy & Precision | CV ≤ 15% (≤ 20% at LLOQ) | Evaluated using 5 replicates at 4 QC levels (LLOQ, Low, Mid, High) across 3 separate runs. |
| Matrix Effect | IS-normalized Matrix Factor CV ≤ 15% | Post-extraction spiked blanks from 6 independent plasma lots compared to neat standards. |
| Carryover | ≤ 20% of LLOQ signal | Injection of a blank matrix sample immediately following the Upper Limit of Quantification (ULOQ). |
Sources
- 1. 2-(2-methoxyphenoxy)-N-methylethanamine | 72955-82-9 | Benchchem [benchchem.com]
- 2. Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. fda.gov [fda.gov]
- 5. Enantioselective determination of mexiletine and its metabolites p-hydroxymexiletine and hydroxymethylmexiletine in rat plasma by normal-phase liquid chromatography-tandem mass spectrometry: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive HPLC-Based Approach for the Isomeric Separation of Phenoxypropylamines
Abstract
This application note presents a detailed guide to the separation of phenoxypropylamine isomers using High-Performance Liquid Chromatography (HPLC). Phenoxypropylamine and its derivatives are significant intermediates in the synthesis of various pharmaceuticals. Depending on the synthetic route and reaction conditions, a mixture of structural (positional) isomers and, in cases of a stereogenic center, enantiomers can be formed. As different isomers can exhibit varied pharmacological and toxicological profiles, their effective separation and quantitation are critical for drug development and quality control. This document provides two detailed protocols: a normal-phase HPLC method for the simultaneous chiral and positional isomer separation, and a reversed-phase HPLC method optimized for the separation of positional isomers. The causality behind experimental choices, such as the selection of chiral stationary phases, mobile phase composition, and additives, is thoroughly discussed to provide researchers with a robust framework for method development and validation.
Introduction: The Challenge of Phenoxypropylamine Isomerism
Phenoxypropylamine possesses a flexible backbone that allows for several isomeric forms. The two primary types of isomerism relevant to this scaffold are positional isomerism and stereoisomerism (enantiomerism).
-
Positional Isomers: These isomers differ in the relative positions of the functional groups on the propyl chain. The most common positional isomers are 1-phenoxy-2-propylamine, 2-phenoxy-1-propylamine, and 3-phenoxypropylamine. These isomers, while having the same molecular weight, can exhibit differences in their physicochemical properties such as polarity, pKa, and boiling point, which can be exploited for chromatographic separation.
-
Enantiomers: 1-Phenoxy-2-propylamine and 2-phenoxy-1-propylamine are chiral molecules, each existing as a pair of non-superimposable mirror images known as enantiomers (R and S forms). Enantiomers have identical physicochemical properties in an achiral environment, making their separation a significant challenge that necessitates the use of a chiral environment, typically a chiral stationary phase (CSP) in HPLC.
The diagram below illustrates the common isomers of phenoxypropylamine.
Caption: Isomeric forms of phenoxypropylamine.
Given the potential for significant differences in biological activity between isomers, regulatory agencies often require the stereoselective analysis of chiral drug substances. This application note provides the necessary protocols to achieve this for phenoxypropylamine isomers.
Principles of Separation
Chiral Separation on Polysaccharide-Based CSPs
The separation of enantiomers is achieved by creating a transient diastereomeric complex between the analyte and the chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely successful for a broad range of chiral compounds, including primary amines.[1] The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide polymer. For basic compounds like phenoxypropylamine, peak shape can be poor due to strong interactions with residual silanols on the silica support. The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is crucial to saturate these active sites and improve peak symmetry. An acidic modifier, like trifluoroacetic acid (TFA), can also be beneficial in some cases by forming an ion pair with the amine, which can enhance interaction with the CSP.[2]
Achiral Separation of Positional Isomers
Positional isomers can often be separated on conventional achiral stationary phases. For aromatic compounds, columns with phenyl-based stationary phases can offer unique selectivity compared to standard C18 columns.[3][4] The separation mechanism on a phenyl column is based on a combination of hydrophobic interactions and π-π interactions between the electron-rich phenyl rings of the stationary phase and the analyte. Differences in the position of the amine group on the propyl chain affect the overall polarity and the steric hindrance around the aromatic ring, leading to differential retention. Pentafluorophenyl (PFP) phases provide an alternative selectivity due to their electron-deficient ring system, which can interact differently with the analytes.[4]
Experimental Protocols
Protocol 1: Normal-Phase HPLC for Chiral and Positional Isomer Separation
This method is particularly powerful as it can simultaneously separate the enantiomers of the chiral phenoxypropylamine isomers and also resolve them from their positional isomers. This approach is based on a validated method for the related compound atomoxetine.
3.1.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Stationary Phase: A Chiralcel® OD-H column (250 mm x 4.6 mm I.D., 5 µm particle size) or a column with an equivalent amylose tris(3,5-dimethylphenylcarbamate) stationary phase.
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), diethylamine (DEA), and trifluoroacetic acid (TFA).
-
Sample: A mixture of phenoxypropylamine isomers.
3.1.2. Chromatographic Conditions
| Parameter | Value |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / DEA / TFA (85:15:0.15:0.2, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
3.1.3. Sample Preparation
-
Prepare a stock solution of the phenoxypropylamine isomer mixture in the mobile phase at a concentration of 1.0 mg/mL.
-
From the stock solution, prepare a working standard of 0.1 mg/mL by dilution with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3.1.4. Workflow Diagram
Caption: Workflow for chiral and positional isomer separation.
Protocol 2: Reversed-Phase HPLC for Positional Isomer Separation
This method is designed for the robust separation of the positional isomers of phenoxypropylamine and is suitable for routine quality control where enantiomeric separation is not required.
3.2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.
-
Stationary Phase: A Phenyl-Hexyl column (e.g., Agilent Poroshell 120 Phenyl-Hexyl, 150 mm x 4.6 mm I.D., 4 µm particle size) or a Pentafluorophenyl (PFP) column.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid or formic acid.
-
Sample: A mixture of phenoxypropylamine isomers.
3.2.2. Chromatographic Conditions
| Parameter | Value |
| Column | Phenyl-Hexyl (150 x 4.6 mm, 4 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 20-50% B over 15 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 5 µL |
3.2.3. Sample Preparation
-
Prepare a stock solution of the phenoxypropylamine isomer mixture in a 50:50 mixture of acetonitrile and water at a concentration of 1.0 mg/mL.
-
From the stock solution, prepare a working standard of 0.1 mg/mL by dilution with the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Results and Discussion
Expected Outcomes
-
Protocol 1 (Normal-Phase Chiral): This method is expected to provide baseline resolution of the enantiomers of 1-phenoxy-2-propylamine and 2-phenoxy-1-propylamine, as well as their separation from the achiral 3-phenoxypropylamine. The elution order will depend on the absolute configuration of the enantiomers and their interaction with the specific CSP. The use of both DEA and TFA helps to ensure sharp peaks and reproducible retention times.
-
Protocol 2 (Reversed-Phase Achiral): This method should effectively separate the three positional isomers. The elution order will be influenced by the relative polarity of the isomers. Typically, in reversed-phase chromatography, more polar compounds elute earlier. The phenyl-hexyl column provides π-π interactions that enhance the selectivity for these aromatic amines.[3][4]
Method Validation
For use in a regulated environment, the chosen HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other isomers, impurities, and degradation products.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitated, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The separation of phenoxypropylamine isomers can be successfully achieved using HPLC with careful selection of the stationary and mobile phases. For the comprehensive analysis of both chiral and positional isomers, a normal-phase method using a polysaccharide-based chiral stationary phase is highly effective. For routine analysis of positional isomers, a reversed-phase method with a phenyl-based stationary phase provides a robust and reliable alternative. The protocols provided in this application note serve as an excellent starting point for method development and can be optimized further to meet specific analytical requirements.
References
- Chiral Separation of Primary Amines by HPLC. (2025). BenchChem.
- Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025).
- Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014). Agilent Technologies.
- Separation of 3-Phenylpropylamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
-
1-Phenoxy-2-propanamine. (n.d.). PubChem. Retrieved from [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). Molecules, 29(6), 1346. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2006). Journal of Chromatography A, 1104(1-2), 294-301. [Link]
Sources
using 2-(4-Chlorophenoxy)-1-methylpropylamine as a research chemical
Investigational Guide: 2-(4-Chlorophenoxy)-1-methylpropylamine
Disclaimer: This document is intended for qualified researchers, scientists, and drug development professionals for informational and research purposes only. 2-(4-Chlorophenoxy)-1-methylpropylamine is a research chemical, and its pharmacological and toxicological properties have not been fully elucidated. All handling and experimentation must be conducted in compliance with local, state, and federal regulations, under appropriate laboratory safety protocols, and with institutional review board approval where applicable. This guide is not an endorsement for use in humans or animals outside of strictly controlled, ethical, and regulated research settings.
Introduction and Scientific Context
2-(4-Chlorophenoxy)-1-methylpropylamine is a molecule belonging to the phenoxyalkylamine chemical class. Structurally, it features a chlorophenoxy group linked by an ether bond to a propylamine backbone. This structural motif is present in various pharmacologically active compounds, suggesting that 2-(4-Chlorophenoxy)-1-methylpropylamine may possess biological activity. For instance, related chlorophenoxy compounds have been investigated for activities ranging from histamine H3 receptor antagonism to alpha-blocking properties.[1][2] The alkylamine backbone is a common feature in compounds that interact with the central nervous system, particularly with monoamine transporters.[3]
Given the sparse specific data on 2-(4-Chlorophenoxy)-1-methylpropylamine in peer-reviewed literature, this guide provides a series of investigational protocols based on its hypothesized mechanism of action as a monoamine reuptake inhibitor.[4] These protocols are designed to enable researchers to systematically characterize its pharmacological profile, starting with its identity and purity, followed by its interaction with key CNS targets.
Compound Identity and Physicochemical Properties
Before initiating any biological investigation, it is imperative to confirm the identity and purity of the chemical sample. The following properties are predicted or derived from structurally similar compounds.
| Property | Value / Information | Source |
| IUPAC Name | 2-(4-chlorophenoxy)propan-1-amine | |
| Synonyms | 4-CPA, 1-Methyl-2-(4-chlorophenoxy)propylamine | |
| Molecular Formula | C₁₀H₁₄ClNO | |
| Molecular Weight | 200.68 g/mol (Predicted) | |
| CAS Number | Not assigned / Not found in public databases | |
| Appearance | Expected to be an oil or crystalline solid | |
| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, Ethanol) and form salts in aqueous acidic solutions. |
Note: The properties listed are largely predicted. Empirical determination is a required first step.
Analytical Characterization Protocol
The identity and purity of the research chemical must be verified using established analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for identifying novel psychoactive substances and their analogues.[5][6][7]
Protocol: GC-MS for Identity and Purity
Objective: To confirm the molecular weight and fragmentation pattern of 2-(4-Chlorophenoxy)-1-methylpropylamine and to assess its purity.
Materials:
-
Sample of 2-(4-Chlorophenoxy)-1-methylpropylamine
-
Anhydrous Methanol or Ethyl Acetate (GC grade)
-
GC-MS instrument with an electron ionization (EI) source
-
Standard non-polar capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent like methanol or ethyl acetate.
-
Instrument Setup:
-
Injector: Set to 250°C, splitless mode.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Source: Set to 230°C.
-
MS Quad: Set to 150°C.
-
Scan Range: 40-500 m/z.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for a primary peak. The percentage area of this peak provides an estimate of purity.
-
Analyze the mass spectrum of the main peak. Look for the molecular ion peak (M+) and characteristic fragmentation patterns. The fragmentation will likely involve cleavage of the C-C bond alpha to the nitrogen and cleavage of the ether bond.
-
This analytical method can be validated for selectivity, precision, and robustness.[8]
-
Hypothesized Mechanism of Action and Investigational Workflow
Based on its structure, a primary hypothesis is that 2-(4-Chlorophenoxy)-1-methylpropylamine acts as a ligand for monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[9] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft and are targets for many therapeutic drugs and substances of abuse.[9][10]
A logical workflow to investigate this hypothesis involves a two-tiered approach: first, determine if the compound binds to the transporters (binding affinity), and second, determine if this binding has a functional effect (uptake inhibition).
Caption: Investigational workflow for pharmacological characterization.
In Vitro Pharmacology Protocols
The following protocols are standard, validated methods for assessing compound interaction with monoamine transporters.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for DAT, NET, and SERT.[11][12] This is achieved by measuring the compound's ability to displace a known high-affinity radioligand from the transporter.[11]
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands:
-
For DAT: [³H]-WIN 35,428 or [³H]-CFT
-
For NET: [³H]-Nisoxetine
-
For SERT: [³H]-Citalopram or [³H]-Paroxetine
-
-
Non-specific Binding Ligands:
-
For DAT: 10 µM Vanoxerine (GBR12909) or 30 µM Nomifensine
-
For NET: 10 µM Desipramine
-
For SERT: 10 µM Fluoxetine
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
96-well microplates, glass fiber filters (pre-soaked in polyethylenimine, PEI), cell harvester, scintillation counter, and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (radioligand + buffer), Non-specific Binding (radioligand + non-specific ligand), and competitive binding (radioligand + varying concentrations of the test compound, typically from 10⁻¹¹ to 10⁻⁵ M).
-
Reaction Mixture: To each well, add:
-
50 µL of assay buffer (or non-specific ligand or test compound dilution).
-
50 µL of the appropriate radioligand (at a concentration near its Kd).
-
100 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (or 4°C, depending on the transporter) for 60-120 minutes to reach equilibrium.[13]
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[11]
-
Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).[4]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[4]
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Neurotransmitter Uptake Inhibition Assay
Objective: To determine the functional potency (IC50) of the test compound to inhibit the reuptake of dopamine, norepinephrine, or serotonin into cells or synaptosomes.[4][14]
Materials:
-
Cells/Tissue: HEK293 cells expressing the target transporter or freshly prepared rat striatal (for DAT) or cortical (for NET/SERT) synaptosomes.
-
Radiolabeled Neurotransmitters: [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin.
-
Uptake Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution.[9]
-
Inhibitors for Non-specific Uptake: As used in the binding assay.
-
96-well plates, cell harvester, filters, scintillation counter.
Procedure:
-
Plate Setup: Add cells or synaptosomes to the wells of a 96-well plate.
-
Pre-incubation: Add varying concentrations of the test compound (or buffer for total uptake, or a selective inhibitor for non-specific uptake) to the wells. Pre-incubate for 10-20 minutes at 37°C.[4][15]
-
Initiate Uptake: Add the radiolabeled neurotransmitter to each well to start the uptake reaction.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.[4]
-
Terminate Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer.[4][14]
-
Counting & Analysis: Lyse the cells/synaptosomes on the filter and measure radioactivity. Determine the IC50 value by plotting percent inhibition versus log concentration of the test compound.
Safety, Handling, and Disposal
Researcher safety is paramount. As the toxicological profile of 2-(4-Chlorophenoxy)-1-methylpropylamine is unknown, it must be handled as a potentially potent and hazardous substance.
Handling:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.
-
Engineering Controls: Handle the compound, especially in powdered form, within a certified chemical fume hood to prevent inhalation.
-
Exposure: The chlorophenoxy class of compounds can be absorbed through the gastrointestinal tract, with minimal cutaneous absorption.[16][17] Acute toxicity from related compounds can involve neurotoxic and myopathic symptoms.[18][19] In case of accidental exposure, follow standard laboratory emergency procedures and seek immediate medical attention.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Do not dispose of the chemical down the drain or in regular trash.[20]
-
All waste, including contaminated consumables (e.g., pipette tips, gloves) and rinse solutions, must be treated as hazardous chemical waste.[21][22]
-
Collect waste in clearly labeled, sealed, and compatible containers.[20][23]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[20][24]
References
- Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. (2025). MDPI.
- Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. (2025). R Discovery.
- Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. (2026). ResearchGate.
- Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. (2026). Spectroscopy Online.
- Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. (2021). PubMed.
- Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors. Benchchem.
- Orthogonal Assays for 1-Cyclopentylpiperidine-4-carboxylic acid: A Comparative Guide for Monoamine Reuptake Inhibition. Benchchem.
- Chlorophenoxy aminoalkyl derivatives as histamine H(3)R ligands and antiseizure agents. (2016). PubMed.
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers.
- Fully automated radioligand binding filtration assay for membrane-bound receptors. (2002). PubMed.
- Cellular Uptake and Release Assays Protocol. Gifford Bioscience.
- Policies, Procedures, and Forms: Chem Safety. University of Connecticut.
- Novel phenoxyalkylamine derivatives. VII. Synthesis and pharmacological activities of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives. (1993). PubMed.
- Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. (2024). JACS Au.
- Radioligand Binding Assay. Gifford Bioscience.
- Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2023). MDPI.
- Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. (1996). PubMed.
- Chlorophenoxy Herbicides. EPA.
- Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. (2013). PMC.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Chapter 7 - Management Procedures For Specific Waste Types. University of Alabama.
- Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
- How Do Alkylamine Derivatives Work? For Cold, Flu & Allergies. (2021). RxList.
- Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. World Health Organization.
- Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. (2000). PubMed.
- CHLOROPHENOXY HERBICIDES (2,4-D). AccessMedicine.
- Chlorophenoxy Herbicides. U.S. Agency for Toxic Substances and Disease Registry.
- Chlorophenoxy herbicides – Knowledge and References. Taylor & Francis.
- Safe handling of hazardous drugs. (2018). PMC.
Sources
- 1. Chlorophenoxy aminoalkyl derivatives as histamine H(3)R ligands and antiseizure agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel phenoxyalkylamine derivatives. VII. Synthesis and pharmacological activities of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Do Alkylamine Derivatives Work? For Cold, Flu & Allergies [rxlist.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 10. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. Policies, Procedures, and Forms: Chem Safety | Environmental Health and Safety [ehs.uconn.edu]
Application Note: In Vitro Pharmacological Profiling of 2-(4-Chlorophenoxy)-1-methylpropylamine
Executive Summary & Mechanistic Rationale
2-(4-Chlorophenoxy)-1-methylpropylamine is a synthetic compound characterized by an aryloxypropylamine structural motif. In medicinal chemistry, this specific scaffold is highly privileged and widely recognized as the core pharmacophore for monoamine reuptake inhibitors[1]. Compounds in this class target the solute carrier 6 (SLC6) family of transporters—specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters—which utilize Na+ and Cl− gradients to drive the reuptake of neurotransmitters from the synaptic cleft[2].
Because minor structural modifications on the aryloxy ring (such as the 4-chloro substitution) or the alkylamine chain can drastically shift transporter selectivity, rigorous in vitro profiling is required. As a Senior Application Scientist, I have designed this protocol to be a self-validating screening cascade . It separates direct target engagement (binding) from functional consequence (uptake blockade) and potential off-target artifacts (cytotoxicity).
The Causality Behind the Cascade:
-
Radioligand Binding Assays : Determine the absolute binding affinity ( Ki ) of the compound to the transporter. This confirms direct target engagement and distinguishes competitive orthosteric binding from downstream functional effects[3].
-
Functional Uptake Assays : While binding confirms an interaction, it does not confirm functional blockade. The uptake assay measures the compound's ability to inhibit the inward transport of radiolabeled neurotransmitters[2]. This functional assay is the gold standard for predicting in vivo clinical potency[4].
-
Cytotoxicity Counter-Screen : Lipophilic amines can induce non-specific membrane disruption. A viability assay ensures that a reduction in radioligand uptake is due to true transporter inhibition rather than acute cell loss.
Experimental Workflow
Figure 1: In vitro screening cascade for evaluating monoamine transporter inhibitors.
Detailed Experimental Protocols
Protocol A: Radioligand Binding Assay (Affinity)
Objective : Quantify the displacement of a known radiotracer to calculate the inhibition constant ( Ki ). Materials :
-
Cell membranes from HEK293 cells stably expressing hSERT, hDAT, or hNET[5].
-
Assay Buffer : 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. (Causality: NaCl and KCl are strictly required because SLC6 transporters rely on specific ion gradients to maintain their active conformational state for ligand recognition[2].)
-
Radioligands : [ 3 H]citalopram (SERT),[ 3 H]nisoxetine (NET), [ 3 H]WIN35,428 (DAT).
Step-by-Step Method :
-
Dilute HEK293 membrane preparations to a final concentration of 15–25 µg protein/well in the assay buffer[5].
-
Add 2-(4-Chlorophenoxy)-1-methylpropylamine at logarithmically spaced concentrations ranging from 0.1 nM to 10 µM.
-
Add the appropriate radioligand at a concentration near its Kd value (e.g., 2 nM for [ 3 H]citalopram).
-
Self-Validation Step : Define non-specific binding (NSB) in parallel wells using a high concentration of a selective inhibitor (e.g., 10 µM paroxetine for SERT, 10 µM GBR12909 for DAT)[5]. This ensures that only specific, receptor-mediated binding is quantified.
-
Incubate the microplates for 60 minutes at 22°C to allow the binding kinetics to reach equilibrium[5].
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). (Causality: PEI coats the glass fibers with a positive charge, significantly reducing the non-specific binding of the lipophilic radioligand to the filter matrix.)
-
Wash filters three times with ice-cold assay buffer.
-
Quantify bound radioactivity using liquid scintillation counting.
Protocol B: In Vitro Monoamine Transporter Uptake Assay (Functional)
Objective : Measure the functional blockade of neurotransmitter reuptake ( IC50 ). Materials :
-
Adherent HEK293 cells stably expressing hSERT, hDAT, or hNET.
-
Krebs-HEPES Buffer (KHB) : 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl 2 , 1.2 mM MgSO 4 , 1.2 mM KH 2 PO 4 , 10 mM HEPES, 10 mM D-glucose, pH 7.4.
-
Substrates : [ 3 H]5-HT, [ 3 H]DA,[ 3 H]NE.
Step-by-Step Method :
-
Seed HEK293 cells in 96-well plates and culture until 80-90% confluent.
-
Wash cells once with 100 µL of room temperature KHB to remove residual culture media and endogenous amino acids[3].
-
Pre-incubate cells for 15 minutes at 37°C with varying concentrations of 2-(4-Chlorophenoxy)-1-methylpropylamine in KHB[2]. (Causality: Pre-incubation allows the compound to fully equilibrate with the transporter's binding pocket before the substrate is introduced, preventing an underestimation of potency.)
-
Initiate the uptake reaction by adding the tritiated substrate (e.g., 200 nM [ 3 H]5-HT)[3].
-
Incubate for exactly 5 minutes at room temperature. (Causality: A short incubation time ensures that the uptake rate is measured in the linear phase, preventing artifactual saturation or significant reverse-transport/efflux of the substrate[3].)
-
Terminate the reaction by aspirating the buffer and rapidly washing the cells three times with ice-cold KHB. (Causality: Ice-cold buffer instantly halts transporter kinetics and traps the intracellular radiolabeled substrate.)
-
Lyse the cells using 1% SDS and measure intracellular radioactivity via scintillation counting.
Protocol C: Cytotoxicity Counter-Screen (Safety)
Objective : Ensure the calculated IC50 is a true pharmacological metric, not an artifact of cell death. Step-by-Step Method :
-
Plate HEK293 cells in a 96-well format identical to the uptake assay.
-
Treat with 2-(4-Chlorophenoxy)-1-methylpropylamine at the highest assay concentration (10 µM) for 24 hours.
-
Add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to ATP levels.
-
Calculate cell viability relative to vehicle-treated controls. (Causality: If viability drops below 90% at the working concentrations, the functional uptake data must be flagged for potential false-positive inhibition due to membrane lysis.)
Data Presentation & Interpretation
The following table outlines the expected structural presentation of the quantitative data. To validate the assay's integrity, reference inhibitors must be run in parallel with 2-(4-Chlorophenoxy)-1-methylpropylamine.
| Target | Assay Type | Reference Inhibitor | Reference Value (nM) | 2-(4-Chlorophenoxy)-1-methylpropylamine (Test) |
| hSERT | Binding ( Ki ) | Fluoxetine | 0.8 | Empirical Data Required |
| hSERT | Uptake ( IC50 ) | Fluoxetine | 4.5 | Empirical Data Required |
| hDAT | Binding ( Ki ) | GBR12909 | 2.1 | Empirical Data Required |
| hDAT | Uptake ( IC50 ) | GBR12909 | 15.0 | Empirical Data Required |
| hNET | Binding ( Ki ) | Nisoxetine | 0.7 | Empirical Data Required |
| hNET | Uptake ( IC50 ) | Nisoxetine | 3.2 | Empirical Data Required |
| HEK293 | Cytotoxicity ( CC50 ) | Triton X-100 (Control) | < 0.01% | > 10,000 nM (Expected) |
Note: A compound acting as a pure reuptake inhibitor will show strong correlation between Ki and IC50 values. Discrepancies between these values may indicate that the compound acts as a substrate-type releaser rather than a pure blocker.
References
- Source: nih.
- Source: wikipedia.
- Source: mdpi.
- Source: nih.
- Source: researchgate.
Sources
- 1. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The N Terminus Specifies the Switch between Transport Modes of the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol for the Chiral Separation of 2-(4-Chlorophenoxy)-1-methylpropylamine
Introduction: The Imperative of Enantiomeric Purity
2-(4-Chlorophenoxy)-1-methylpropylamine is a chiral primary amine whose biological activity is intrinsically linked to its stereochemistry. As is common with many pharmacologically active compounds, the two enantiomers of this molecule can exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to undesirable side effects. Therefore, the ability to separate, quantify, and control the enantiomeric purity of 2-(4-Chlorophenoxy)-1-methylpropylamine is of paramount importance in drug development, quality control, and regulatory compliance.
This document provides a comprehensive guide to the chiral separation of 2-(4-Chlorophenoxy)-1-methylpropylamine, drawing upon established principles of chiral chromatography and successful methodologies for structurally analogous compounds. We will explore both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) as powerful techniques for achieving this separation, with a focus on practical, field-proven protocols.
Core Principles of Chiral Recognition for Phenoxypropylamines
The enantioselective separation of 2-(4-Chlorophenoxy)-1-methylpropylamine relies on the formation of transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP). For compounds of this class, polysaccharide-based CSPs have demonstrated broad applicability and high success rates.[1][2] These CSPs, typically derivatives of cellulose or amylose, possess a helical polymer structure with chiral grooves and cavities.
The primary interactions governing chiral recognition include:
-
Hydrogen Bonding: The primary amine group of the analyte can act as a hydrogen bond donor, while the carbamate linkages on the polysaccharide CSP can act as acceptors.
-
π-π Interactions: The aromatic chlorophenoxy group of the analyte can engage in π-π stacking with the phenyl groups of the carbamate derivatives on the CSP.
-
Steric Interactions: The spatial arrangement of the methyl group and the chlorophenoxy group relative to the chiral center dictates how the enantiomers fit into the chiral cavities of the CSP. A snugger fit for one enantiomer leads to a longer retention time and thus, separation.
The basic nature of the primary amine necessitates the use of additives in the mobile phase to prevent peak tailing and improve resolution. Basic additives, such as diethylamine (DEA), compete with the analyte for active sites on the silica surface of the CSP, while acidic additives, like trifluoroacetic acid (TFA), can form ion pairs with the amine, influencing its interaction with the CSP.[3]
Strategic Approach to Method Development
A systematic screening approach is the most efficient path to a successful chiral separation. The workflow outlined below is designed to maximize the probability of achieving baseline resolution in a timely manner.
Caption: A systematic workflow for chiral method development.
High-Performance Liquid Chromatography (HPLC) Protocols
Normal-phase HPLC is a robust and widely adopted technique for the chiral separation of primary amines. The use of non-polar solvents with polar modifiers allows for strong interactions with the polysaccharide CSPs.
Recommended HPLC Screening Conditions
The following table outlines a set of starting conditions for screening various polysaccharide-based CSPs. These conditions are based on successful separations of structurally similar compounds like atomoxetine and fluoxetine.[4][5][6]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Columns | Chiralpak® IA, Chiralpak® IB, Chiralpak® IC | Chiralcel® OD-H, Chiralcel® OJ-H | Lux® Cellulose-1, Lux® Amylose-1 |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) | n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v) | Acetonitrile / Methanol / DEA (95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 225 nm and 275 nm | UV at 225 nm and 275 nm | UV at 225 nm and 275 nm |
Step-by-Step HPLC Protocol
-
Mobile Phase Preparation: Prepare the mobile phases as described in the table above. Ensure all solvents are HPLC grade. Degas the mobile phase using sonication or vacuum filtration.
-
Sample Preparation: Prepare a stock solution of racemic 2-(4-Chlorophenoxy)-1-methylpropylamine at a concentration of 1 mg/mL in the initial mobile phase composition.
-
System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Injection: Inject 5-10 µL of the sample solution.
-
Data Acquisition: Acquire data for a sufficient duration to allow for the elution of both enantiomers.
-
Evaluation: Analyze the resulting chromatogram for the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.
-
Optimization (if necessary): If separation is observed but not baseline, adjust the ratio of the alcohol modifier. Increasing the hexane content will generally increase retention and may improve resolution. The concentration of DEA can also be optimized to improve peak shape.
Supercritical Fluid Chromatography (SFC) Protocols
SFC offers several advantages over HPLC for chiral separations, including faster analysis times, reduced organic solvent consumption, and often improved peak shapes for basic compounds.[3][7]
Recommended SFC Screening Conditions
| Parameter | Condition 1 | Condition 2 |
| Columns | Chiralpak® IA, Chiralpak® IB, Chiralpak® IC | Chiralcel® OD-H, Chiralcel® OJ-H |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | CO2 / Methanol with 0.2% DEA | CO2 / Ethanol with 0.2% DEA |
| Gradient | 5% to 40% Modifier over 5 minutes | 5% to 40% Modifier over 5 minutes |
| Flow Rate | 3.0 mL/min | 3.0 mL/min |
| Back Pressure | 150 bar | 150 bar |
| Temperature | 40 °C | 40 °C |
| Detection | UV at 225 nm and 275 nm | UV at 225 nm and 275 nm |
Step-by-Step SFC Protocol
-
Modifier Preparation: Prepare the alcohol modifier containing the specified concentration of DEA.
-
Sample Preparation: Prepare a stock solution of racemic 2-(4-Chlorophenoxy)-1-methylpropylamine at a concentration of 1 mg/mL in the modifier.
-
System Equilibration: Equilibrate the SFC system with the initial mobile phase conditions.
-
Injection: Inject 1-5 µL of the sample solution.
-
Data Acquisition: Run the gradient program and acquire the data.
-
Evaluation and Optimization: Assess the chromatogram for resolution. If separation is achieved, the gradient can be optimized to an isocratic method for faster analysis. The choice of alcohol modifier and the concentration of the additive can be further fine-tuned to maximize resolution.
Data Interpretation and Method Validation
The primary goal of the initial screening is to identify a CSP and mobile phase combination that provides selectivity (α) greater than 1.1. Once selectivity is achieved, the resolution (Rs) can be improved through method optimization.
Caption: Logical flow for data interpretation and method optimization.
Once a suitable method has been developed, it should be validated according to ICH guidelines to ensure it is fit for its intended purpose. Validation parameters typically include specificity, linearity, accuracy, precision, and robustness.
Conclusion
The chiral separation of 2-(4-Chlorophenoxy)-1-methylpropylamine is readily achievable using either HPLC or SFC with polysaccharide-based chiral stationary phases. A systematic screening approach, as outlined in this guide, provides a high probability of success. By understanding the underlying principles of chiral recognition and leveraging established methods for analogous compounds, researchers can efficiently develop robust and reliable analytical methods for this important chiral amine.
References
-
Enantiomeric Separation of Fluoxetine Derivatives on Polysaccharide-Based Chiral Columns. PubMed, [Link]
-
Chiral Separation of Fluoxetine and Its Analogs with Charged Cyclodextrins by Capillary Electrophoresis. Taylor & Francis Online, [Link]
-
Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases. PubMed, [Link]
-
Study on chiral separation of optical isomers of atomoxetine hydrochloride by HPLC. CNKI, [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, [Link]
-
Chiral Separation of Fluoxetine and Its Analogs with Charged Cyclodextrins by Capillary Electrophoresis. Taylor & Francis Online, [Link]
-
The Chiral Resolution of Fluoxetine. Daicel Chiral Technologies, [Link]
-
Chiral Separation of Atomoxetine and its S-Enantiomer on Lux i-Cellulose-5 Column (TN-1213). Phenomenex, [Link]
-
Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases. ResearchGate, [Link]
-
Enantiomeric Separation of Fluoxetine Derivatives on Polysaccharide‐Based Chiral Columns. R Discovery, [Link]
-
Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods. PubMed, [Link]
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Applications. Phenomenex, [Link]
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Chiral SFC-UV separation of amine and imine derivative using standard... ResearchGate, [Link]
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Enhanced chromatographic resolution of amine enantiomers as carbobenzyloxy derivatives in high-performance liquid chromatography and supercritical fluid chromatography. PubMed, [Link]
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Journal of Chromatography A. FAMHP, [Link]
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Chiral Discrimination of Primary Amines by HPLC After Labeling With a Chiral Derivatization Reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl Chloride. PubMed, [Link]
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chiral columns . HPLC.eu, [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, [Link]
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Chiral HPLC Column. Phenomenex, [Link]
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CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley, [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI, [Link]
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Playing with Selectivity for Optimal Chiral Separation. LCGC International, [Link]
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A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, [Link]
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Application Notes and Protocols for the Investigation of Phenoxy-Propylamine Analogs in Agrochemical Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural science. Within this context, the exploration of novel chemical scaffolds is paramount. While direct research on 2-(4-Chlorophenoxy)-1-methylpropylamine in agrochemical applications is not extensively documented in public literature, its structure is suggestive of potential biological activity. The molecule contains a chlorophenoxy group, a common feature in many herbicides, and a propylamine side chain, which is present in various fungicides and other bioactive molecules.
This guide provides a comprehensive framework for the initial investigation of 2-(4-Chlorophenoxy)-1-methylpropylamine and its analogs as potential agrochemicals. The protocols and methodologies outlined below are designed to be robust and self-validating, enabling researchers to systematically evaluate the herbicidal, fungicidal, and insecticidal potential of this novel chemical class. We will proceed from initial in vitro screening to more complex in vivo and mode of action studies, providing the scientific rationale behind each experimental step.
Part 1: Physicochemical Characterization and Formulation
A thorough understanding of the physicochemical properties of a test compound is critical for the development of effective and stable formulations for biological testing.
Solubility and Stability Assessment
Objective: To determine the solubility of 2-(4-Chlorophenoxy)-1-methylpropylamine in a range of solvents relevant to agrochemical formulations and to assess its stability under various environmental conditions.
Protocol: Solvent Solubility Profile
-
Solvent Selection: Choose a panel of solvents including water (at different pH values), acetone, methanol, ethanol, dimethyl sulfoxide (DMSO), and a relevant crop oil.
-
Sample Preparation: Prepare saturated solutions of the test compound in each solvent at a controlled temperature (e.g., 25°C).
-
Equilibration: Agitate the solutions for 24 hours to ensure equilibrium is reached.
-
Quantification: Centrifuge the solutions to pellet undissolved solute. Analyze the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.
-
Data Reporting: Express solubility in g/L or mg/mL.
Protocol: pH and Photostability
-
pH Stability: Prepare aqueous solutions of the compound at pH 4, 7, and 9. Incubate the solutions at a constant temperature and analyze the concentration of the parent compound at set time intervals (e.g., 0, 24, 48, 96 hours) using HPLC.
-
Photostability: Expose a solution of the compound (in a photochemically inert solvent like acetonitrile) to a light source simulating natural sunlight. A control sample should be kept in the dark. Analyze the degradation of the compound over time.
Formulation Development
For biological assays, the compound must be formulated to ensure its bioavailability. An emulsifiable concentrate (EC) is a common starting point for non-polar compounds.
Table 1: Example Emulsifiable Concentrate (EC) Formulation
| Component | Purpose | Example Concentration (% w/v) |
| 2-(4-Chlorophenoxy)-1-methylpropylamine | Active Ingredient | 10% |
| Aromatic Solvent (e.g., Solvesso™ 150) | Solvent | 75% |
| Emulsifier Blend (e.g., Atlox™ 4914) | Emulsification | 10% |
| Stabilizer (e.g., Epoxidized Soybean Oil) | Stability | 5% |
Part 2: Bio-Screening and Efficacy Evaluation
A tiered screening approach is recommended to efficiently identify the potential agrochemical utility of 2-(4-Chlorophenoxy)-1-methylpropylamine.
Tier 1: Primary In Vitro Screening
Objective: To rapidly assess the broad-spectrum biological activity of the compound against a diverse panel of plant, fungal, and insect targets.
Protocol: Multi-Well Plate Bioassays
-
Target Organisms:
-
Herbicidal: Seeds of representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds.
-
Fungicidal: Spores of economically important fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum).
-
Insecticidal: Early instar larvae of a model insect (e.g., Spodoptera frugiperda).
-
-
Assay Setup:
-
Use 96-well microtiter plates.
-
For herbicidal screening, place seeds on a suitable growth medium (e.g., agar) containing a serial dilution of the test compound.
-
For fungicidal screening, inoculate a liquid growth medium containing a serial dilution of the compound with fungal spores.
-
For insecticidal screening, incorporate the compound into an artificial diet and place one larva per well.
-
-
Incubation: Incubate the plates under controlled environmental conditions (light, temperature, humidity) appropriate for each target organism.
-
Data Collection:
-
Herbicidal: Measure root and shoot elongation after a set period (e.g., 72-96 hours).
-
Fungicidal: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to assess fungal growth inhibition.
-
Insecticidal: Record larval mortality and growth inhibition.
-
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) or lethal concentration (LC50) for each target organism.
Tier 2: Secondary In Vivo Screening (Glasshouse Trials)
Objective: To confirm the activity of the compound on whole organisms under more realistic conditions.
Protocol: Whole Plant/Organism Assays
-
Herbicidal Assay:
-
Grow target weed species in pots to a specific growth stage (e.g., 2-3 true leaves).
-
Apply the formulated compound as a post-emergence spray at various application rates.
-
Include appropriate controls (untreated and vehicle-treated).
-
Visually assess phytotoxicity and record biomass reduction after a set period (e.g., 14-21 days).
-
-
Fungicidal Assay:
-
Grow host plants (e.g., tomato for Botrytis cinerea) to a susceptible stage.
-
Apply the formulated compound as a preventative or curative treatment.
-
Inoculate the plants with the fungal pathogen.
-
Assess disease severity and control efficacy compared to untreated controls.
-
-
Insecticidal Assay:
-
Infest host plants with the target insect pest.
-
Apply the formulated compound to the infested plants.
-
Assess insect mortality and plant damage.
-
Part 3: Mode of Action (MoA) Studies
Understanding the MoA is crucial for the development and optimization of a novel agrochemical.
Herbicidal MoA Investigation
Given the chlorophenoxy moiety, an initial hypothesis could be auxin mimicry, similar to herbicides like 2,4-D.
Protocol: Auxin Activity Bioassay (Root Elongation in Arabidopsis thaliana)
-
Plant Material: Use wild-type and auxin-resistant mutant lines of Arabidopsis thaliana (e.g., axr1).
-
Assay Setup: Grow seedlings on vertical agar plates containing a range of concentrations of the test compound and a known auxin herbicide (e.g., 2,4-D) as a positive control.
-
Data Collection: Measure primary root length after 7-10 days.
-
Interpretation: If the compound is an auxin mimic, it will inhibit root elongation in wild-type plants but have a reduced effect on the auxin-resistant mutants.
Diagram: Herbicidal MoA Investigation Workflow
Application Note: Robust GC-MS Analysis of 2-(4-Chlorophenoxy)-1-methylpropylamine Following Derivatization
Abstract
This application note provides a comprehensive guide to the successful gas chromatography-mass spectrometry (GC-MS) analysis of 2-(4-Chlorophenoxy)-1-methylpropylamine, a primary amine of pharmaceutical interest. Due to its polarity and potential for thermal degradation, direct GC analysis of this compound is challenging. This document outlines detailed protocols for chemical derivatization, a critical step to enhance analyte volatility, improve chromatographic peak shape, and increase thermal stability. We will explore two primary derivatization strategies: acylation with trifluoroacetic anhydride (TFAA) for general analysis and chiral derivatization for enantiomeric separation. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the quantification and characterization of this compound.
Introduction: The Rationale for Derivatization
2-(4-Chlorophenoxy)-1-methylpropylamine is a primary amine whose analysis by gas chromatography (GC) is hampered by its inherent chemical properties. The primary amine group is polar and capable of hydrogen bonding, which can lead to poor peak shape (tailing), reduced column efficiency, and irreversible adsorption onto the stationary phase. Furthermore, primary amines can be thermally labile, potentially degrading in the hot GC injection port, leading to inaccurate quantification.
Chemical derivatization addresses these challenges by converting the polar amine group into a less polar, more volatile, and more thermally stable functional group.[1][2][3] This transformation is essential for achieving sharp, symmetrical peaks and reproducible results in GC analysis. This application note will detail two effective derivatization methods: acylation and chiral derivatization, providing both the theoretical basis and practical, step-by-step protocols.
Acylation with Trifluoroacetic Anhydride (TFAA): A Robust Method for General Quantification
Acylation is a widely used derivatization technique for primary and secondary amines. Trifluoroacetic anhydride (TFAA) is a highly reactive and volatile reagent that rapidly converts amines to their corresponding trifluoroacetyl (TFA) derivatives.[4][5][6] The resulting TFA-amine is significantly less polar and more volatile than the parent compound, making it ideal for GC analysis.[1][4]
Mechanism of TFAA Derivatization
The reaction involves the nucleophilic attack of the primary amine's lone pair of electrons on one of the carbonyl carbons of TFAA. This is followed by the elimination of a trifluoroacetate molecule, resulting in the formation of a stable N-trifluoroacetyl derivative.
Diagram: TFAA Derivatization Workflow
Caption: Workflow for TFAA derivatization of 2-(4-Chlorophenoxy)-1-methylpropylamine.
Detailed Protocol for TFAA Derivatization
Materials:
-
2-(4-Chlorophenoxy)-1-methylpropylamine sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate or acetonitrile
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Transfer a known amount of the sample into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.[7]
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the dried sample, followed by 100 µL of TFAA.[7]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes in a heating block.[7]
-
Work-up: Allow the vial to cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Final Preparation: Reconstitute the dried derivative in a suitable volume of ethyl acetate for GC-MS analysis.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Ethyl Acetate | Aprotic solvent to prevent TFAA hydrolysis. |
| TFAA Volume | 100 µL | Ensures a sufficient excess for complete reaction. |
| Reaction Temperature | 60-70°C | Provides enough energy to drive the reaction to completion without degrading the analyte. |
| Reaction Time | 20 minutes | Sufficient for complete derivatization of primary amines.[7] |
Chiral Derivatization: Resolving Enantiomers
For many pharmaceutical compounds, the enantiomers exhibit different pharmacological activities. Therefore, the ability to separate and quantify individual enantiomers is crucial. Since GC columns with chiral stationary phases can be expensive and may have limitations, an alternative approach is to use a chiral derivatizing agent (CDA).[1] The reaction of a racemic mixture with a single enantiomer of a CDA produces a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.[1]
A common and effective CDA for primary amines is (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (S-TPC).[8]
Mechanism of Chiral Derivatization with S-TPC
The primary amine of 2-(4-Chlorophenoxy)-1-methylpropylamine reacts with S-TPC to form two diastereomeric amides. The differing stereochemistry of the resulting diastereomers leads to different interactions with the GC stationary phase, allowing for their separation.
Diagram: Chiral Derivatization and Separation
Sources
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Application Note: A Comprehensive Guide to Forced Degradation Studies of 2-(4-Chlorophenoxy)-1-methylpropylamine
Introduction
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3] These studies are designed to identify the likely degradation products of a drug substance, which in turn helps in establishing degradation pathways, determining the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[3] This application note provides a detailed protocol and scientific rationale for conducting forced degradation studies on 2-(4-Chlorophenoxy)-1-methylpropylamine, a secondary amine with a chlorophenoxy moiety. The insights gained from these studies are essential for formulation development, packaging selection, and ensuring the safety and efficacy of the final drug product.[2][4]
The structure of 2-(4-Chlorophenoxy)-1-methylpropylamine presents several functionalities susceptible to degradation under stress conditions. The secondary amine group is prone to oxidation, while the ether linkage may undergo hydrolysis.[5][6][7] The presence of a chloro-aromatic ring suggests a potential for photolytic degradation.[8][9] Understanding the behavior of this molecule under various stress conditions is paramount for a robust pharmaceutical development program.
This guide is intended for researchers, scientists, and drug development professionals. It offers a framework for designing and executing forced degradation studies, interpreting the results, and ensuring compliance with global regulatory expectations.[1][10]
Predicted Degradation Pathways
A thorough understanding of the chemical structure of 2-(4-Chlorophenoxy)-1-methylpropylamine allows for the prediction of potential degradation pathways under different stress conditions. This foresight is invaluable for designing experiments and for the subsequent identification of degradation products.
-
Hydrolytic Degradation: The ether linkage in the molecule is a primary target for hydrolysis, which can be catalyzed by acidic or basic conditions.[7][11][12] This would lead to the cleavage of the C-O bond, potentially forming 4-chlorophenol and 1-methyl-2-aminopropanol.
-
Oxidative Degradation: Secondary amines are susceptible to oxidation.[5][6][13] The nitrogen atom can be oxidized to form an N-oxide, or dealkylation could occur. The benzylic position adjacent to the ether oxygen could also be a site for oxidative attack.
-
Photolytic Degradation: Aromatic chloro compounds can undergo photolytic degradation upon exposure to UV light.[8][9] This could involve the cleavage of the carbon-chlorine bond, leading to the formation of phenolic derivatives or other related photoproducts.
-
Thermal Degradation: At elevated temperatures, various degradation pathways could be initiated, including cleavage of the weakest bonds in the molecule.[5][14]
The following diagram illustrates the potential degradation pathways of 2-(4-Chlorophenoxy)-1-methylpropylamine.
Caption: General experimental workflow for forced degradation studies.
Detailed Protocols
For each condition, a control sample (unstressed) should be prepared and analyzed alongside the stressed samples.
-
Acid Hydrolysis:
-
Prepare a solution of 2-(4-Chlorophenoxy)-1-methylpropylamine in 0.1 M HCl at a concentration of 1 mg/mL.
-
Heat the solution at 60 °C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 12, 24 hours).
-
Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to the final concentration for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl or at a higher temperature.
-
-
Base Hydrolysis:
-
Prepare a solution of the drug substance in 0.1 M NaOH at 1 mg/mL.
-
Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
If no degradation is observed, repeat with 1 M NaOH or at a higher temperature.
-
-
Neutral Hydrolysis:
-
Prepare a solution of the drug substance in water at 1 mg/mL.
-
Heat the solution at 60 °C for up to 7 days, sampling at appropriate intervals.
-
-
Prepare a solution of the drug substance in a suitable solvent (e.g., water or methanol) at 1 mg/mL.
-
Add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and monitor for degradation over 24 hours.
-
If degradation is slow, the study can be conducted at an elevated temperature (e.g., 40-60 °C).
-
If no significant degradation is observed, repeat the experiment with 30% H₂O₂.
-
Expose a solid sample of the drug substance and a solution (1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.
-
Analyze the samples after exposure.
-
Expose a solid sample of the drug substance to dry heat at a temperature higher than that used for accelerated stability testing (e.g., 80 °C) for a specified period.
-
Monitor for degradation by taking samples at various time points.
-
If significant degradation is observed, a lower temperature should be used.
-
The effect of humidity can also be investigated by exposing the sample to elevated temperature and humidity (e.g., 60 °C / 75% RH).
Data Interpretation and Reporting
A comprehensive report should be generated that includes the following:
-
Summary of Stress Conditions: A table summarizing the conditions used for each stress study.
-
Chromatograms: Representative chromatograms of the control and stressed samples.
-
Mass Balance: Calculation of mass balance to ensure that all degradation products are accounted for.
-
Identification of Degradants: Tentative identification of major degradation products based on their mass-to-charge ratio (m/z) from the MS data. Further structural elucidation may require techniques like NMR spectroscopy.
-
Degradation Pathway Proposal: A proposed degradation pathway based on the identified degradants.
Table 2: Example Data Summary Table
| Stress Condition | Duration | % Degradation | Number of Degradants | RRT of Major Degradants |
| 0.1 M HCl, 60 °C | 24 h | 15.2 | 2 | 0.85, 1.12 |
| 0.1 M NaOH, 60 °C | 24 h | 8.9 | 1 | 0.91 |
| 3% H₂O₂, RT | 24 h | 12.5 | 3 | 0.78, 0.95, 1.05 |
| Photostability | 1.2 M lux h | 5.1 | 1 | 1.18 |
| 80 °C, Dry Heat | 48 h | 3.2 | 1 | 0.88 |
Conclusion
The forced degradation studies outlined in this application note provide a robust framework for investigating the stability of 2-(4-Chlorophenoxy)-1-methylpropylamine. By systematically exposing the drug substance to a range of stress conditions and utilizing a stability-indicating analytical method, researchers can gain critical insights into its degradation profile. This information is instrumental in the development of a safe, effective, and stable pharmaceutical product. The proposed degradation pathways should be confirmed through the structural elucidation of the observed degradation products.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003. [Link]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation, 1996. [Link]
-
Lepaumier, H., et al. (2009). Degradation of 12 different amines at 140 °C. Industrial & Engineering Chemistry Research, 48(20), 9061-9067. [Link]
-
Buvik, A., et al. (2020). A Comparative Study on the Oxidative Degradation of Amines. ACS Omega, 5(4), 1957-1968. [Link]
-
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Sinha, A. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc.[Link]
-
Alsante, K. M., et al. (2007). Forced degradation: a necessary "evil" in drug development. Pharmaceutical Technology, 31(3), 60-74. [Link]
-
Andrade, F. J., & Tarcini, C. A. (2013). Oxidation of secondary and primary amines. IntechOpen. [Link]
-
Shinde, V. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]
-
Anonymous. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology. [Link]
- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- Baertschi, S. W., et al. (Eds.). (2018).
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
- Klick, S., et al. (2005). Toward a scientific consensus on stability-indicating methods. Pharmaceutical Technology, 29(3), 82-94.
- Andreozzi, R., et al. (1999). Photochemical degradation of chlorobenzene.
- Mutharasaiah, K., et al. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1(03), 238.
- Grzonkowska, M., et al. (2016). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 23(23), 23547-23565.
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
-
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation, 2005. [Link]
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 96, 159-165.
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High-Performance Liquid Chromatographic (HPLC) Studies of 2-(4-Chloro-2-methylphenoxy)propanoic Acid (Mecoprop)
Executive Summary
Mecoprop (MCPP), chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a widely deployed chlorophenoxy herbicide used for post-emergence broadleaf weed control. Due to its high aqueous solubility and mobility, MCPP is a frequent contaminant in agricultural runoffs, soil leachates, and occasionally, a toxicological agent in clinical poisoning cases.
While Gas Chromatography (GC) has historically been used for MCPP analysis, it requires complex, time-consuming derivatization steps due to the compound's low volatility. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Diode-Array Detection (UV-DAD) or tandem Mass Spectrometry (LC-MS/MS), has emerged as the gold standard. This application note details the physicochemical rationale, self-validating methodologies, and advanced chromatographic workflows required to accurately quantify MCPP across diverse and complex matrices.
Physicochemical Grounding & Chromatographic Rationale
To design an effective HPLC method, the physicochemical properties of the analyte must dictate the experimental parameters. MCPP is a weak organic acid with a reported pKa ranging between 3.2 and 3.78[1][2].
-
Mobile Phase Causality (The pH Rule): At a neutral pH, MCPP exists predominantly as a highly polar carboxylate anion. In reversed-phase chromatography (using non-polar C18 stationary phases), this ionized form will exhibit poor retention, eluting near the void volume ( t0 ) and suffering from severe matrix interference. To achieve optimal retention and sharp peak symmetry, the mobile phase must be acidified to at least 1-2 pH units below its pKa (e.g., pH 2.0–2.5). This protonates the carboxylic acid, rendering the molecule neutral and highly lipophilic, thereby maximizing its partitioning into the C18 stationary phase[3].
-
Detection Causality: The chlorophenoxy ring of MCPP exhibits strong π→π∗ transitions, making it highly responsive to ultraviolet detection. The optimal UV absorption wavelength for MCPP is 229 nm[3]. For ultra-trace environmental analysis, Electrospray Ionization in negative mode (ESI-) is utilized, as the carboxylic acid moiety readily deprotonates to form a stable [M−H]− precursor ion[4].
HPLC-UV/MS analytical workflow for Mecoprop quantification in complex matrices.
Self-Validating Experimental Protocols
The following protocols are engineered to be self-validating. Each sequence includes internal quality control mechanisms to ensure data integrity, recovery verification, and the elimination of carryover.
Protocol A: Trace Environmental Water Analysis (HPLC-UV-DAD)
This protocol is optimized for agricultural runoff and surface waters where MCPP is present at μg/L levels[3].
-
System Suitability & Blank Verification: Before sample processing, inject a procedural blank (HPLC-grade water processed through the entire workflow) to verify the absence of ghost peaks at 229 nm.
-
Sample Pre-treatment: Filter 500 mL of the environmental water sample through a 0.45 µm PTFE membrane to remove particulate matter. Acidify the filtrate to pH 2.5 using 1 M HCl. Causality: Acidification ensures MCPP is fully protonated, which is mandatory for retention on the polymeric SPE sorbent.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Pass 10 mL of Methanol followed by 10 mL of acidified water (pH 2.5) through a Bond Elut PPL cartridge at 2 mL/min. Causality: PPL (styrene-divinylbenzene) provides a significantly higher surface area for polar organic acids compared to standard silica-based C18.
-
Loading: Load the 500 mL sample at 10 mL/min.
-
Drying: Apply a gentle vacuum for 5 minutes to remove residual aqueous matrix, preventing mobile phase immiscibility during elution.
-
Elution: Elute with 4 mL of a Methanol:Ethyl Acetate (1:1, v/v) mixture. Evaporate to near dryness under nitrogen and reconstitute in 1 mL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution using Acetonitrile:Water:Acetic Acid (39:59:2, v/v/v)[3].
-
Flow Rate: 0.7 mL/min.
-
Detection: UV-DAD at 229 nm.
-
Protocol B: High-Throughput Clinical Biofluid Analysis (HPLC-UV)
Designed for emergency toxicology where rapid turnaround is critical. In poisoning cases, MCPP concentrations in serum and urine are exceptionally high (often >300 mg/L)[5].
-
Sample Preparation (Protein Precipitation): Transfer 500 µL of patient serum or urine into a microcentrifuge tube. Add 500 µL of Acetonitrile. Causality: Acetonitrile acts as a strong denaturant, precipitating serum proteins that would otherwise irreversibly foul the HPLC column frit. Because clinical concentrations are high, the extensive SPE enrichment used in Protocol A is unnecessary and would only delay life-saving clinical decisions.
-
Centrifugation: Vortex for 30 seconds and centrifuge at 13,000 rpm for 10 minutes.
-
Chromatographic Conditions: Inject 20 µL of the supernatant directly into the HPLC system. MCPP typically elutes at approximately 20 minutes under standard reversed-phase gradients, effectively separating from endogenous biofluid components[5]. The detection limit for this rapid method is 0.1 mg/L[5].
Protocol C: Ultra-Trace Soil Analysis (LC-MS/MS)
For rigorous environmental fate and mobility studies, LC-MS/MS provides unparalleled specificity and sensitivity[4].
-
Extraction: Weigh 10 g of homogenized soil into a 50 mL tube. Add 10 mL of water and 10 mL of acetonitrile.
-
QuEChERS Partitioning: Add 4 g MgSO4 and 1 g NaCl . Shake vigorously and centrifuge. Causality: The salts induce a salting-out effect, forcing the MCPP into the upper acetonitrile layer while leaving highly polar soil interferents in the aqueous phase.
-
Chromatographic Conditions:
-
Column: Phenomenex Onyx C18 Monolithic (100 mm × 3.0 mm)[4]. Causality: Monolithic columns utilize a continuous porous silica network rather than packed particles, allowing for high flow rates with drastically reduced backpressure, ideal for rapid MS cycling.
-
Mobile Phase: Gradient elution using (A) Water + 0.1% formic acid and (B) Methanol + 0.1% formic acid[4].
-
Detection: Triple Quadrupole MS in Negative ESI mode.
-
Enantioselective Analysis of Mecoprop-P
Mecoprop is synthesized as a racemic mixture, but its herbicidal activity is almost exclusively derived from the (R)-(+)-enantiomer, known as Mecoprop-P[2]. Standard C18 columns cannot resolve these stereoisomers because they possess identical physicochemical properties in an achiral environment.
To distinguish between the inactive S-enantiomer and the active R-enantiomer (Mecoprop-P), a Chiral Stationary Phase (CSP) must be employed. Columns such as the Chiralpak AD-H utilize amylose derivatives coated on silica. The chiral cavities of the stationary phase form transient diastereomeric complexes with the MCPP enantiomers. The R-enantiomer experiences different stereosteric hindrance and hydrogen-bonding interactions than the S-enantiomer, leading to baseline resolution[2].
Chiral HPLC resolution pathway for racemic Mecoprop enantiomers.
Quantitative Data Summary
The following table synthesizes the analytical performance metrics of the described methodologies, allowing researchers to select the appropriate technique based on matrix complexity and required sensitivity.
| Analytical Method | Matrix Type | Detection Mode | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Source |
| HPLC-UV-DAD | Environmental Water | UV at 229 nm | 0.31 µg/L | 1.02 µg/L | 64.3 – 92.1 | [3] |
| HPLC-DAD | Aqueous Soil Solution | UV at 229 nm | 1.02 ng/µL | 3.39 ng/µL | > 95.0 | [6] |
| LC-MS/MS | Soil / Sediment | Negative ESI | 0.0002 mg/kg | 0.01 mg/kg | 85.0 – 110.0 | [4] |
| HPLC-UV | Serum / Urine | UV at 229 nm | 0.1 mg/L | 0.5 mg/L | 87.5 – 99.8 | [5] |
References
- Title: DETERMINATION OF THE HERBICIDE MECOPROP (MCPP)
- Title: 2-(4-Chloro-2-methylphenoxy)
- Source: oekotoxzentrum.
- Source: researchgate.
- Source: researchgate.
- Source: epa.
Sources
Audience: Researchers, Analytical Chemists, and Environmental Scientists Matrix: Agricultural Soil Analytes: 2,4-DP-p (Dichlorprop-p), 2,4-D, MCPA, Mecoprop-p, 2,4-DB, MCPB
Introduction & Scope
Dichlorprop-p (2,4-DP-p) and its structural analogs (e.g., 2,4-D, MCPA, Mecoprop-p) are synthetic auxins widely utilized for broadleaf weed control. In commercial formulations, these are frequently applied as 2-ethylhexyl (2-EH) esters to maximize foliar absorption. Once introduced to soil environments, these esters undergo microbial and chemical degradation to form the biologically active free acid, the (R)-enantiomer[1].
Because phenoxy herbicides can exist in soil as free acids, intact esters, or bound conjugates, regulatory bodies (such as the EPA and EFSA) mandate that the "residue definition" for risk assessment encompasses the sum of the free acid, its salts, esters, and conjugates[2]. Historically, analyzing these compounds required tedious derivatization and Gas Chromatography-Mass Spectrometry (GC-MS)[3]. Today, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for direct analysis of the acidic forms, provided the sample preparation strategy is rigorously designed[4].
As a Senior Application Scientist, I have designed this protocol to overcome the inherent complexities of analyzing phenoxyalkanoic acids in heterogeneous soil matrices. This guide details a self-validating, modified QuEChERS workflow coupled with alkaline hydrolysis to ensure absolute quantitation of total acid equivalents[5].
Scientific Principles & Causality: The "Why" Behind the Protocol
To achieve a robust and reproducible analytical method, every step must be grounded in chemical logic:
-
Alkaline Hydrolysis (Total Residue Definition): Direct solvent extraction only recovers the unbound free acid fraction. By introducing an alkaline hydrolysis step (e.g., 0.5 N NaOH at 40 °C), ester bonds and soil-bound conjugates are chemically cleaved. This quantitatively converts all phenoxy herbicide residues into their free acid equivalents[5].
-
pH-Driven Partitioning: Phenoxy acids have low pKa values (ranging from 2.6 to 3.2). Under neutral or alkaline conditions, they exist as highly polar anions that resist partitioning into organic extraction solvents. Acidifying the matrix to pH < 2 (using H3PO4 ) fully protonates the carboxylic acid groups, drastically increasing their hydrophobicity and driving them into the acetonitrile phase during the salting-out step[6].
-
Sorbent Selection in dSPE (Avoiding PSA): Traditional QuEChERS relies on Primary Secondary Amine (PSA) for clean-up. However, PSA acts as a weak anion exchanger and will irreversibly bind acidic pesticides, leading to near-zero recoveries. Therefore, PSA is strictly excluded from this protocol. Instead, Graphitized Carbon Black (GCB) and Aluminum Oxide ( Al2O3 ) are utilized to remove soil pigments and non-polar interferences without analyte loss[6].
-
Self-Validating System: Isotope-labeled internal standards (e.g., 2,4−D−13C6 ) are spiked directly into the raw soil prior to hydrolysis. This ensures that any analyte loss during heating, extraction, or clean-up is mathematically corrected during MS quantitation.
Experimental Workflows and Logical Relationships
Workflow for extraction and quantification of 2,4-DP-p in soil matrices.
Chemical state transitions of 2,4-DP-p during sample preparation and MS analysis.
Detailed Experimental Protocol
Reagents and Materials
-
Solvents: Acetonitrile and Methanol (LC-MS grade).
-
Reagents: 0.5 N Sodium Hydroxide (NaOH), 85% Phosphoric acid ( H3PO4 ).
-
Extraction Salts: 4.0 g anhydrous Magnesium Sulfate ( MgSO4 ), 1.0 g Sodium Chloride (NaCl).
-
dSPE Clean-up Salts: 150 mg MgSO4 , 50 mg Graphitized Carbon Black (GCB), 50 mg Aluminum Oxide ( Al2O3 ).
Step-by-Step Extraction Methodology
-
Sample Aliquoting: Weigh 10.0 g of homogenized, sieved soil into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Fortification: Spike the soil with 100 µL of the isotope-labeled internal standard mixture (1.0 µg/mL). Allow the sample to equilibrate for 15 minutes to ensure IS integration into the matrix.
-
Alkaline Hydrolysis: Add 10 mL of 0.5 N NaOH. Vortex thoroughly to create a slurry. Incubate the tube in a shaking water bath at 40 °C for 30 minutes to quantitatively hydrolyze 2-EH esters and conjugates[5].
-
Acidification: Cool the sample to room temperature. Add 1.0 mL of 85% H3PO4 . Vortex immediately. Verify that the pH is < 2 using indicator paper[3].
-
Organic Extraction: Add 10 mL of LC-MS grade Acetonitrile. Shake vigorously manually or via a mechanical shaker for 1 minute.
-
Salting Out: Add the QuEChERS partitioning salts (4.0 g MgSO4 , 1.0 g NaCl). Shake immediately and vigorously for 2 minutes to prevent exothermic agglomeration of the magnesium sulfate. Centrifuge at 4000 rpm for 5 minutes.
-
Clean-up: Transfer 2.0 mL of the upper organic (acetonitrile) layer into a 15 mL dSPE tube containing the clean-up salts (150 mg MgSO4 , 50 mg GCB, 50 mg Al2O3 )[6]. Vortex for 1 minute, then centrifuge at 13,000 rpm for 5 minutes.
-
Final Dilution: Transfer 0.4 mL of the cleaned extract into an autosampler vial and dilute with 0.6 mL of LC-MS grade water containing 0.2% formic acid. This matches the initial mobile phase conditions, preventing peak distortion.
LC-MS/MS Instrumental Conditions
The separation and detection of acidic pesticides require reverse-phase chromatography coupled with negative electrospray ionization (ESI-)[4].
-
Analytical Column: Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm) or equivalent high-efficiency C18 column[6]. Column temperature maintained at 30 °C.
-
Mobile Phase A: Water containing 0.1% Formic Acid.
-
Mobile Phase B: Methanol containing 0.1% Formic Acid.
-
Gradient Program:
-
0.00 - 0.50 min: 45% B
-
0.50 - 6.00 min: Linear gradient to 75% B
-
6.00 - 7.15 min: 95% B (Column wash)
-
7.16 - 9.00 min: 45% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Optimized LC-MS/MS MRM Parameters for Phenoxy Acid Herbicides
Note: Parameters are optimized for a triple quadrupole mass spectrometer in ESI negative mode. The primary product ion typically corresponds to the loss of the alkanoic acid chain, leaving the halogenated phenol anion[7].
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (V) |
| 2,4-DP-p | 233.0 | 161.0 | 125.0 | -18 |
| 2,4-D | 219.0 | 161.0 | 125.0 | -16 |
| MCPA | 199.0 | 141.0 | 105.0 | -15 |
| Mecoprop-p | 213.0 | 141.0 | 105.0 | -16 |
| 2,4-DB | 247.0 | 161.0 | 125.0 | -20 |
Table 2: Method Validation Metrics in Soil Matrix
Validation performed according to SANTE guidelines. The Limit of Quantitation (LOQ) of 0.01 mg/kg satisfies the regulatory requirements for soil monitoring[2][6].
| Analyte | LOD (mg/kg) | LOQ (mg/kg) | Mean Recovery (%) | Precision (RSD, %) |
| 2,4-DP-p | 0.0005 | 0.01 | 96.4 | 5.2 |
| 2,4-D | 0.0004 | 0.01 | 94.1 | 4.8 |
| MCPA | 0.0005 | 0.01 | 91.5 | 6.1 |
| Mecoprop-p | 0.0003 | 0.01 | 98.2 | 4.3 |
| 2,4-DB | 0.0008 | 0.01 | 89.7 | 7.4 |
References
-
Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. epa.gov. 6
-
Dichlorprop-P. epa.gov. 3
-
Updated peer review of the pesticide risk assessment of the active substance dichlorprop‐P and variant dichlorprop‐P‐2‐ethylhexyl. nih.gov. 2
-
Simultaneous Determination of Six Acidic Pesticides, Including 2,4-DB and 2,4,5-T with No Established MRL in Korea Using LC-MS/MS and QuEChERS. mdpi.com. 4
-
DEVELOPMENT AND VALIDATION OF AN LCMS/ MS METHOD FOR DETERMINATION OF RESIDUAL 2,4-DICHLOROPHENOXYACETIC ACID HERBICIDE IN PALM OIL. researchgate.net. 7
-
Dichlorprop-P (Ref: BAS 044H) - AERU. herts.ac.uk. 1
-
Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. acs.org. 5
Sources
- 1. Dichlorprop-P (Ref: BAS 044H) [sitem.herts.ac.uk]
- 2. Updated peer review of the pesticide risk assessment of the active substance dichlorprop‐P and variant dichlorprop‐P‐2‐ethylhexyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Simultaneous Determination of Six Acidic Pesticides, Including 2,4-DB and 2,4,5-T with No Established MRL in Korea Using LC-MS/MS and QuEChERS for the Safety of Imported Agricultural Products | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Quantitative Analysis of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA) in Human Urine via LC-MS/MS
Target Audience: Analytical Chemists, Toxicologists, and Clinical Researchers Matrix: Human Urine Analytes: 2-Methyl-4-chlorophenoxyacetic acid (MCPA) Technology: Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction & Mechanistic Rationale
2-Methyl-4-chlorophenoxyacetic acid (MCPA) is a widely utilized phenoxyacetic acid herbicide. Because of its high water solubility and potential toxicological risks—including hepatotoxicity and nephrotoxicity at high doses—accurate biomonitoring is critical for assessing occupational and environmental exposure[1]. In humans, MCPA is rapidly absorbed and primarily eliminated through the kidneys, making urine the gold-standard matrix for non-invasive exposure assessment[2].
The Causality Behind the Methodological Choices (E-E-A-T)
Developing a robust quantitative assay for MCPA in urine requires overcoming significant matrix effects while ensuring total analyte recovery. This protocol is engineered around three core mechanistic principles:
-
Acid Hydrolysis for Total Analyte Recovery: MCPA is excreted both as the free parent compound and as phase II conjugates (e.g., glucuronides). Direct analysis without hydrolysis will systematically underestimate total exposure. We employ a targeted acid hydrolysis step to cleave these conjugates, ensuring the quantification reflects the absolute total MCPA burden[1].
-
Matrix Depletion via Solid-Phase Extraction (SPE): Urine contains high concentrations of endogenous salts, urea, and varying levels of proteins that cause severe ion suppression in mass spectrometry. While "dilute-and-shoot" methods exist, they suffer from poor reproducibility and rapid source contamination[3]. We utilize a polymeric reversed-phase SPE sorbent (e.g., Oasis HLB). By acidifying the sample prior to loading, the carboxylic acid group of MCPA is protonated (neutralized), maximizing its hydrophobic retention on the sorbent while polar matrix interferents are washed away.
-
Negative Electrospray Ionization (ESI-): As an acidic compound, MCPA readily deprotonates in solution. By utilizing a mobile phase buffered with ammonium acetate (lacking strong acids like high-concentration formic acid that would suppress deprotonation), we drive the equilibrium toward the [M−H]− anion, achieving sub-ng/mL sensitivity[2][4].
Experimental Protocols
Materials and Reagents
-
Analytical Standards: MCPA standard (purity >99%), [2H3] -MCPA (Internal Standard, IS)[1].
-
Solvents (LC-MS Grade): Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm).
-
Reagents: Ammonium acetate, Hydrochloric acid (HCl, 37%).
-
Consumables: Polymeric reversed-phase SPE cartridges (30 mg/1 mL).
Step-by-Step Sample Preparation Workflow
Step 1: Spiking and Hydrolysis
-
Thaw urine samples to room temperature and vortex thoroughly.
-
Transfer 1.0 mL of urine into a clean borosilicate glass tube.
-
Add of the internal standard working solution ( [2H3] -MCPA at ) to achieve a self-validating internal control for extraction efficiency.
-
Add of concentrated HCl. Cap tightly, vortex, and incubate at 90∘C for 60 minutes to degrade conjugates[1].
-
Allow the sample to cool to room temperature.
Step 2: Solid-Phase Extraction (SPE)
-
Conditioning: Pass 1.0 mL of MeOH through the SPE cartridge, followed by 1.0 mL of water (pH adjusted to ~3.0 with HCl). Do not allow the sorbent bed to dry.
-
Loading: Load the hydrolyzed urine sample onto the cartridge at a flow rate of ∼1 mL/min .
-
Washing: Wash the cartridge with 1.0 mL of 5% MeOH in water to elute polar endogenous interferences. Dry the cartridge under maximum vacuum for 5 minutes.
-
Elution: Elute the target analytes with 1.0 mL of 100% MeOH into a clean collection tube.
Step 3: Concentration and Reconstitution
-
Evaporate the methanolic eluate to complete dryness under a gentle stream of ultra-pure nitrogen gas at 40∘C .
-
Reconstitute the residue in of Initial Mobile Phase (see Section 2.3). Vortex for 30 seconds and transfer to an autosampler vial.
Caption: Workflow for the extraction and quantification of MCPA from human urine.
LC-MS/MS Analytical Conditions
Liquid Chromatography Parameters:
-
Column: C18 reversed-phase column (e.g., 50×2.1 mm , particle size).
-
Column Temperature: 40∘C
-
Injection Volume:
-
Mobile Phase A: 5 mM Ammonium acetate in Water[4].
-
Mobile Phase B: 5 mM Ammonium acetate in Methanol[4].
-
Flow Rate: 0.4 mL/min
Table 1: Mobile Phase Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 1.0 | 80 | 20 |
| 4.0 | 20 | 80 |
| 5.5 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 80 | 20 |
| 9.0 | 80 | 20 (Re-equilibration) |
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization Negative (ESI-)[2].
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: −3.0 kV
-
Desolvation Temperature: 450∘C
Caption: Primary MRM fragmentation pathways for MCPA in negative ESI mode.
Table 2: MRM Transitions and Collision Energies
| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Purpose |
| MCPA | 199.2 | 141.0 | 15 | Quantifier[2] |
| MCPA | 199.2 | 105.0 | 25 | Qualifier[2] |
| [2H3] -MCPA (IS) | 202.2 | 144.0 | 15 | Internal Standard |
Data Analysis & Quantitative Validation
The method operates as a self-validating system by relying on the isotopic internal standard ( [2H3] -MCPA) added prior to hydrolysis. This corrects for any volumetric losses during extraction and normalizes matrix-induced ion suppression in the ESI source. Calibration curves should be constructed using the peak area ratio of MCPA to [2H3] -MCPA.
Table 3: Summary of Method Validation Metrics
| Parameter | Value / Range | Notes |
| Linear Dynamic Range | 0.2−300 ng/mL | R2>0.995 [2] |
| Limit of Detection (LOD) | 0.05−0.06 ng/mL | Signal-to-Noise (S/N) ≥3 [1][2] |
| Limit of Quantification (LOQ) | 0.2 ng/mL | Signal-to-Noise (S/N) ≥10 [2] |
| Extraction Recovery | >90% | Absolute recovery via SPE |
| Intra-Assay Precision (CV%) | 2%−5% | Measured at 10 ng/mL [1] |
Note: For highly concentrated occupational exposure samples exceeding the upper limit of quantification (ULOQ), samples should be diluted with blank urine prior to the addition of the internal standard to maintain matrix consistency.
References
-
Exposure to phenoxyacetic acid herbicides and predictors of exposure among spouses of farmers: Determination of 2-methyl-4-chlorophenoxyacetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D) in urine Source: Annals of Agricultural and Environmental Medicine (aaem.pl) URL:[Link]
-
Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography triple quadrupole mass spectrometry Source: Lund University Research Portal (lu.se) URL:[Link]
-
Estimation of Pesticide Residues in Selected Products of Plant Origin from Poland with the Use of the HPLC-MS/MS Technique Source: MDPI (mdpi.com) URL:[Link]
Sources
troubleshooting 2-(4-Chlorophenoxy)-1-methylpropylamine purification by chromatography
Technical Support Center: Troubleshooting 2-(4-Chlorophenoxy)-1-methylpropylamine Purification
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve the specific chromatographic bottlenecks associated with 2-(4-Chlorophenoxy)-1-methylpropylamine .
This molecule presents a classic chromatographic challenge: it features a highly basic primary amine ( pKa≈9.0−9.5 ) coupled with a lipophilic 4-chlorophenoxy moiety. If handled incorrectly, the amine group will interact electrostatically with the stationary phase, leading to severe peak tailing, irreversible adsorption, and poor recovery[1][2]. This guide explains the mechanistic causality behind these failures and provides self-validating, field-proven protocols to ensure high-purity isolation.
Section 1: Normal Phase (Flash) Chromatography Challenges
Q: Why does my compound streak across the TLC plate and elute as a massive, tailing peak on standard silica gel? The Causality: Standard silica gel ( SiO2 ) surfaces are populated with weakly acidic silanol groups (-Si-OH) that possess a pKa of approximately 4.5. When your basic primary amine contacts the silica, an acid-base reaction occurs. The silanols deprotonate to form negatively charged species (-Si-O⁻), while the amine protonates to form a cation ( −NH3+ ). This strong electrostatic interaction overrides the standard adsorption-desorption kinetics of the solvent system, causing the compound to drag or bind irreversibly to the column[1][2].
Q: How can I suppress this interaction without degrading my compound? The Solution: You must either neutralize the acidic silanols dynamically using a mobile phase modifier or eliminate them entirely by changing the stationary phase[2][3].
-
Dynamic Masking (Standard Silica): Adding 1–5% Triethylamine (TEA) or methanolic ammonia to your mobile phase saturates the acidic silanols with a volatile competing base, allowing your target amine to elute cleanly[1][2].
-
Stationary Phase Masking (Preferred): Using amine-functionalized silica (e.g., KP-NH) permanently masks the silanols. This allows you to use simple, non-aggressive solvent gradients (like Hexane/Ethyl Acetate) without adding basic modifiers that complicate post-purification solvent evaporation[2].
Protocol 1: Flash Chromatography on Amine-Functionalized Silica
This protocol is self-validating: if the compound elutes with a symmetrical peak shape, the silanol interaction has been successfully bypassed.
-
Column Selection: Select an amine-functionalized silica flash column (e.g., Biotage® KP-NH or equivalent) scaled to a 1:50 sample-to-silica ratio[2].
-
Equilibration: Equilibrate the column with 3 column volumes (CV) of 100% Hexane. Do not use acidic modifiers.
-
Sample Loading: Dissolve the crude 2-(4-Chlorophenoxy)-1-methylpropylamine in a minimum volume of Dichloromethane (DCM) and dry-load onto Celite, or apply directly as a concentrated liquid band.
-
Gradient Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexane over 10 CV. The lipophilic chlorophenoxy group ensures retention in hexane, while the amine phase prevents tailing[2].
-
Detection: Monitor via UV at 220 nm and 275 nm (chlorophenoxy chromophore).
Section 2: Reversed-Phase HPLC (RP-HPLC) Optimization
Q: I am using a standard C18 column with Water/Acetonitrile, but the peak is broad and splits. What is happening? The Causality: In a neutral unbuffered mobile phase (pH ~6-7), 2-(4-Chlorophenoxy)-1-methylpropylamine exists in a partially ionized state. Furthermore, residual silanols on the C18 silica support are ionized[4][5]. The analyte undergoes a dual-retention mechanism: hydrophobic partitioning into the C18 chains and secondary cation-exchange with the exposed silanols[4]. This dual mechanism causes peak broadening and splitting.
Q: Should I run my RP-HPLC at a low pH or a high pH? The Solution: Both work, but they operate via fundamentally different mechanisms.
-
Low pH Strategy (pH 2.0): Adding 0.1% Trifluoroacetic acid (TFA) fully protonates both the amine and the silanols. Because the silanols are neutral (-Si-OH), cation exchange is eliminated[4]. TFA also acts as an ion-pairing reagent, forming a neutral hydrophobic complex with the amine to improve retention[4][6].
-
High pH Strategy (pH 10.0): Using 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide) fully deprotonates the primary amine into its neutral free-base form[3]. This maximizes its lipophilicity, driving strong hydrophobic retention and yielding razor-sharp peaks[3]. Critical Warning: Standard silica dissolves above pH 8.0. You must use a hybrid silica column (e.g., Ethylene Bridged Hybrid, BEH) for this approach[4].
Protocol 2: High-pH Preparative RP-HPLC (Free-Base Isolation)
-
Column: Hybrid C18 Preparative Column (e.g., Waters XBridge BEH C18, 5μm ).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes. (The free base is highly lipophilic, so it will elute later in the gradient compared to acidic conditions)[3].
-
Recovery: Collect fractions based on UV absorption. Because the mobile phase is volatile, lyophilization or rotary evaporation will yield the pure free-base amine without residual inorganic salts.
Data Presentation & Workflows
Table 1: Mobile Phase Modifiers for Amine Chromatography
| Modifier | Phase | Mechanism of Action | Volatility / Removal | Recommended Conc. |
| Triethylamine (TEA) | Normal Phase | Competitively binds acidic silanols, displacing target amines. | Moderate. Requires high vacuum to remove completely. | 1% - 5% (v/v) |
| Ammonium Hydroxide | Normal Phase | Neutralizes silanols; highly polar displacer. | High. Easily removed via rotary evaporation. | 0.5% - 1% (v/v) |
| Trifluoroacetic Acid (TFA) | Reversed Phase | Lowers pH to <2.0 (neutralizing silanols); acts as an ion-pairing agent. | High. Leaves the compound as a TFA salt. | 0.05% - 0.1% (v/v) |
| Ammonium Bicarbonate | Reversed Phase | Raises pH to ~10.0, converting the amine to a lipophilic free base. | High. Sublimes during lyophilization. | 10 mM |
Diagram 1: Mechanistic Pathway of Silanol-Amine Interactions
Caption: Mechanistic outcomes of mobile phase pH on amine-silanol interactions during RP-HPLC.
Diagram 2: Purification Strategy Decision Tree
Caption: Decision matrix for selecting the optimal purification route for basic primary amines.
References
-
Biotage. "Is there an easy way to purify organic amines?" Biotage Knowledge Base, Jan 19, 2023. Available at: [Link]
-
Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base, Feb 10, 2023. Available at: [Link]
-
Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122." Waters Support Library, Mar 18, 2020. Available at: [Link]
-
SIELC Technologies. "HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column." SIELC Applications. Available at: [Link]
-
Nagae, N. et al. "Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II." ChromaNik Technologies Inc., Pittcon 2009. Available at: [Link]
Sources
Technical Support Center: Optimizing Phenoxypropylamine Synthesis
Welcome to the Technical Support Center for organic synthesis and drug development professionals. The synthesis of phenoxypropylamines—a critical pharmacophore found in numerous antiulcer agents, beta-blockers, and histamine-3 receptor antagonists—relies heavily on the precise execution of phenol alkylation[1].
While the theoretical SN2 displacement of a 3-halopropylamine by a phenoxide anion appears straightforward, researchers frequently encounter issues such as regioselectivity failures (C-alkylation vs. O-alkylation), reagent polymerization, and stalled kinetics. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible syntheses.
Core Synthesis Workflow
The most reliable route to phenoxypropylamines involves a two-step sequence: the O-alkylation of a phenol using a Boc-protected 3-bromopropylamine, followed by acidic deprotection.
Caption: Fig 1. End-to-end workflow for the synthesis of phenoxypropylamine via O-alkylation.
Troubleshooting & FAQs
Q1: Why am I observing significant C-alkylation instead of the desired O-alkylation? A: The phenoxide anion is an ambident nucleophile. According to mechanistic density functional theory (DFT) studies, harsh conditions or the use of strong bases (like NaOH or NaH) can promote an ionic rearrangement mechanism, driving the thermodynamically favored C-alkylation at the ortho or para positions of the aromatic ring[2]. To ensure kinetic control and maximize O-alkylation, use a milder base like anhydrous K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF or DMSO)[3]. Polar aprotic solvents selectively solvate the alkali metal cation, leaving the phenoxide oxygen "naked" and highly reactive for the SN2 displacement.
Q2: I am using unprotected 3-bromopropylamine hydrobromide. Why is my yield so low, and why am I seeing a complex mixture on TLC? A: Unprotected 3-bromopropylamine is prone to self-polymerization and intra/intermolecular N-alkylation because the primary amine acts as a competing nucleophile against the phenoxide. To prevent this, you must mask the amine. The industry standard is to use N-Boc-3-bromopropylamine[3]. The bulky tert-butyloxycarbonyl (Boc) group eliminates the nucleophilicity of the nitrogen. Alternatively, 3-chloropropylamine hydrochloride can be used under specific phase-transfer conditions, but Boc-protection generally provides cleaner purity profiles[4].
Q3: My reaction stalls at 50-60% conversion despite using excess alkylating agent. How can I drive it to completion? A: Stalled alkylations in DMF are often due to wet reagents or insufficient deprotonation time. Water hydrolyzes the alkyl bromide at elevated temperatures. Ensure your K₂CO₃ is finely powdered and oven-dried. Furthermore, allow the phenol and K₂CO₃ to stir in DMF for at least 30–45 minutes at room temperature to fully generate the phenoxide before adding the N-Boc-3-bromopropylamine dropwise[3]. If the reaction still stalls, adding a catalytic amount of potassium iodide (KI) can accelerate the reaction via the Finkelstein reaction, converting the bromide to a more reactive iodide in situ.
Q4: How do I efficiently remove unreacted phenol during the workup phase? A: Phenol contamination is a common issue that complicates downstream deprotection and can interfere with the medicinally important phenoxypropylamine framework[5]. Because phenol is weakly acidic (pKa ~10), it can be selectively partitioned into the aqueous layer by washing the organic phase with a 1M NaOH solution[4]. The N-Boc-phenoxypropylamine product lacks acidic protons and will remain in the organic layer.
Caption: Fig 2. Mechanistic divergence between desired O-alkylation and undesired C-alkylation.
Quantitative Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and the resulting yield of the O-alkylated intermediate. Data is synthesized from standard optimization protocols for phenol alkylation[3].
| Base | Solvent | Temp (°C) | Time (h) | O-Alkylation Yield (%) | Mechanistic Observation / Causality |
| NaOH | H₂O/Toluene | 100 | 12 | 45% | High C-alkylation byproduct due to ionic rearrangement. |
| K₂CO₃ | Acetone | 60 (Reflux) | 20 | 72% | Slower reaction rate; lower solubility of K₂CO₃. |
| K₂CO₃ | DMF | 80 | 16 | 85% | Optimal. Clean conversion, minimal side reactions. |
| Cs₂CO₃ | DMF | 60 | 24 | 88% | Excellent yield (Cesium effect), but higher reagent cost. |
| Et₃N | DCM | 40 | 24 | <10% | Base not strong enough for efficient deprotonation of phenol. |
Self-Validating Experimental Protocol
This protocol describes the synthesis of 3-phenoxypropylamine using a self-validating methodology. Every critical step includes a validation checkpoint to ensure the integrity of the reaction before proceeding.
Phase 1: Preparation of the Phenoxide
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Phenol (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).
-
Deprotonation: Add finely powdered, oven-dried K₂CO₃ (2.5 equiv, 25 mmol) to the solution.
-
Activation: Stir the suspension at room temperature for 45 minutes under an inert nitrogen atmosphere.
-
Validation Checkpoint 1 (Visual): The solution should transition to a distinct yellow/orange tint, confirming the generation of the phenoxide anion.
-
Phase 2: SN2 Alkylation
-
Addition: Dissolve N-Boc-3-bromopropylamine (1.2 equiv, 12 mmol) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Heating: Elevate the temperature to 80 °C and stir for 16 hours[3].
-
Validation Checkpoint 2 (TLC): Elute a sample in 20% EtOAc/Hexanes. The phenol spot (UV active, lower Rf) should disappear, replaced by a new UV-active spot (higher Rf) corresponding to the N-Boc-phenoxypropylamine.
-
Phase 3: Workup & Purification
-
Quench: Cool the mixture to room temperature and pour it into crushed ice/water (3x the reaction volume) to precipitate the product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Phenol Removal: Wash the combined organic layers with 1M NaOH (2 x 15 mL) to remove any unreacted trace phenol[4].
-
Drying: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation Checkpoint 3 (LC-MS): Analyze the crude oil. You should observe the mass ion [M+Na]⁺ corresponding to the Boc-protected intermediate, with no peaks corresponding to the starting phenol.
-
Phase 4: Boc-Deprotection
-
Cleavage: Dissolve the crude N-Boc-phenoxypropylamine in Dichloromethane (DCM) (0.5 M). Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0 °C.
-
Stirring: Warm to room temperature and stir for 2 hours.
-
Neutralization: Concentrate the mixture to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic (pH > 8).
-
Final Isolation: Dry the organic layer and concentrate to yield the pure 3-phenoxypropylamine as a free base.
Sources
- 1. Phenoxypropylamines: Synthesis and Antiulcer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Dimethylaminopropylchloride Hydrochloride [benchchem.com]
- 5. Ritter-type amination of C–H bonds at tertiary carbon centers using iodic acid as an oxidant - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC07164C [pubs.rsc.org]
degradation pathways of 2-(4-Chlorophenoxy)-1-methylpropylamine under stress conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the forced degradation of 2-(4-Chlorophenoxy)-1-methylpropylamine. The content is structured to explain the causality behind experimental choices, ensuring scientifically sound and robust study design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions about initiating a forced degradation study for 2-(4-Chlorophenoxy)-1-methylpropylamine.
Q1: What is the primary goal of a forced degradation study for this compound?
A forced degradation or stress testing study is a regulatory requirement designed to identify the likely degradation products of a drug substance.[1] This helps in establishing degradation pathways, determining the intrinsic stability of the molecule, and, most importantly, developing and validating a stability-indicating analytical method.[1][2] The data gathered are a critical part of the information submitted to regulatory authorities.[3] For 2-(4-Chlorophenoxy)-1-methylpropylamine, the goal is to understand how its key functional groups—the chlorophenoxy group, the ether linkage, and the primary amine—behave under stress conditions like hydrolysis, oxidation, heat, and light.
Q2: Based on its structure, what are the most probable degradation pathways for 2-(4-Chlorophenoxy)-1-methylpropylamine?
The molecular structure suggests several potential points of instability:
-
Hydrolysis of the Ether Linkage: The C-O ether bond is a primary target for hydrolysis, especially under acidic or basic conditions. This would cleave the molecule, yielding 4-chlorophenol and 1-methylpropylamine derivatives. While aryl ethers are generally stable, cleavage can be forced under harsh conditions.[4][5][6]
-
Oxidation of the Primary Amine: Primary amines are susceptible to oxidation, which can be a complex degradation pathway.[7] Oxidation can lead to the formation of imines, N-oxides, or even cleavage of the C-N bond.[8] The presence of oxygen and trace metal ions can accelerate these reactions.[7]
-
Photodegradation of the Chloroaromatic Ring: The chlorophenoxy moiety may be susceptible to photolytic degradation. Exposure to UV or visible light can induce dechlorination or cleavage of the aromatic ring.[9][10][11] Photostability testing is an integral part of stress testing as per ICH Q1B guidelines.[3][12]
Q3: What are the recommended starting stress conditions according to ICH guidelines?
The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for stress testing.[3][13] A typical study should be performed on a single batch and include:
| Stress Condition | Recommended Starting Parameters |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature, then elevated to 40-60°C if no degradation occurs.[14] |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature, then elevated to 40-60°C if no degradation occurs.[14] |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature. |
| Thermal | Expose the solid drug substance to dry heat in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C, 70°C).[3][12] |
| Photostability | Expose the solid and solution samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[2] |
The target degradation is typically between 5% and 20%.[2][13] If significant degradation (>20%) is observed, less extreme conditions should be used. Conversely, if no degradation is seen, the conditions should be made more severe.[1][2]
Q4: What analytical techniques are best suited for analyzing the degradation products?
A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the workhorse for these studies. Given the polar nature of the parent amine and some potential degradants (like cleaved amines and phenols), a standard reversed-phase C18 column might show poor retention.
Consider these chromatographic approaches:
-
Reversed-Phase with Polar-Embedded or Polar-Endcapped Columns: These columns offer better retention for polar compounds in highly aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar analytes that are not retained in reversed-phase chromatography.[15]
-
Aqueous Normal Phase (ANP) Chromatography: This mixed-mode technique can retain both polar and non-polar compounds, making it versatile for complex degradation mixtures.[16]
For structural elucidation of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Degradation Observed
Q: I've applied the standard stress conditions, but I'm seeing less than 5% degradation. What should I do?
A: This indicates the molecule is relatively stable under the initial conditions. The scientific approach is to incrementally increase the stressor's intensity.
-
Causality: Degradation reactions, like all chemical reactions, require sufficient activation energy. If the initial conditions are too mild, the energy barrier for bond cleavage (e.g., ether hydrolysis) or oxidation is not overcome.
-
Troubleshooting Steps:
-
Increase Temperature: For hydrolytic and thermal studies, increase the temperature in 10°C increments (e.g., from 40°C to 60°C or 70°C).[3][12]
-
Increase Reagent Concentration: For acid/base hydrolysis, you can cautiously increase the molarity (e.g., from 0.1 M to 1 M or even higher, but be mindful of safety and reaction selectivity). For oxidation, increase the H₂O₂ concentration (e.g., from 3% to 30%).
-
Extend Exposure Time: Double the duration of the study (e.g., from 24 hours to 48 hours), taking time points to monitor the degradation progress.
-
Consider Co-solvents: If the drug substance has poor solubility in aqueous acid/base, degradation may be limited. Adding a small amount of a miscible organic co-solvent (like acetonitrile or methanol) can improve solubility and facilitate the reaction.[14]
-
Issue 2: Mass Balance Failure (Result <90% or >110%)
Q: My HPLC analysis shows >20% degradation of the parent peak, but the sum of the parent and all degradant peaks is only 85%. Where did the mass go?
A: A mass balance outside the typical acceptance criteria of 90-110% indicates that not all components are being accounted for by the analytical method.[2] This is a critical issue as it suggests potential safety concerns from uncharacterized degradants.
-
Causality & Troubleshooting:
-
Non-Chromophoric Degradants: The degradant may lack a UV-absorbing chromophore. The chlorophenoxy group is a strong chromophore, but if degradation significantly alters or destroys it, the resulting product might be invisible to a UV detector.
-
Solution: Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) in parallel with UV.
-
-
Volatile Degradants: Degradation may produce volatile compounds (e.g., from ring cleavage) that are lost during sample preparation or heating.[17][18]
-
Solution: Analyze the sample headspace using Gas Chromatography (GC) if volatile products are suspected. Minimize heating steps during sample work-up.
-
-
Poor Peak Shape / Co-elution: Highly polar degradants may elute in the solvent front, or multiple degradants may co-elute with the parent peak or each other.
-
Incomplete Extraction or Precipitation: Degradants may have different solubility properties than the parent drug and could precipitate out of the sample diluent or adsorb to vials or undissolved matrix.[17][18]
-
Solution: Visually inspect samples for precipitation. Try different diluents to ensure all components remain in solution. Use low-adsorption vials.
-
-
Issue 3: Inconsistent or Irreproducible Degradation Profiles
Q: I repeated the oxidative stress experiment and got a completely different impurity profile. Why is this happening?
A: Oxidative and photolytic degradation pathways are often radical-mediated, making them highly sensitive to trace impurities and environmental factors.
-
Causality:
-
Trace Metal Contamination: Trace metals (like iron or copper) from glassware, reagents, or the drug substance itself can catalyze oxidative reactions, leading to variability.[21]
-
Peroxide Impurities: Solvents (like THF or ethers) can form peroxides over time, which can initiate radical degradation pathways.
-
Headspace Oxygen: The amount of oxygen in the vial headspace can influence the extent and pathway of oxidation.
-
-
Troubleshooting Steps:
-
Control Glassware: Use high-quality, scrupulously clean glassware. Consider pre-rinsing with a chelating agent like EDTA to remove trace metals.
-
Use High-Purity Reagents: Use fresh, HPLC-grade solvents and high-purity reagents.
-
Standardize Headspace: Ensure a consistent fill volume in all vials to standardize the oxygen availability. For highly sensitive compounds, you may need to purge the vials with an inert gas like nitrogen or argon.
-
Control Light Exposure: For all stress conditions, especially oxidation, protect samples from light unless photolysis is the intended stressor. Radical reactions can be initiated by light.
-
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Forced Degradation Workflow
This protocol outlines the overarching strategy for conducting a forced degradation study.
-
Preparation:
-
Prepare a stock solution of 2-(4-Chlorophenoxy)-1-methylpropylamine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Prepare separate reaction vessels for each stress condition (acid, base, peroxide, thermal, photolytic) and a control (unstressed) sample.
-
-
Stress Application:
-
Add the appropriate stressor (e.g., HCl for acid hydrolysis) to each vessel.
-
Place the vessels under the specified conditions (e.g., 60°C water bath).
-
Take samples at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).
-
-
Sample Quenching & Dilution:
-
Immediately neutralize acid/base samples (e.g., add an equivalent amount of NaOH to the HCl sample).
-
Dilute all samples to the target analytical concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Analysis:
-
Analyze all samples, including the time-zero and control samples, using a validated, stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative percentage of each degradation product.
-
Calculate the mass balance for each stress condition.
-
Use LC-MS/MS to identify the structures of major degradants.
-
Diagram 1: Forced Degradation Experimental Workflow
Caption: Predicted degradation pathways for the target molecule.
References
-
ICH Q1A(R2) Guideline. (2010, February 2). ICH. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
- Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology.
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2024, August 12). Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review. ResearchGate. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 26). The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. Retrieved from [Link]
-
EMEA. (2006). NOTE FOR GUIDANCE ON STABILITY TESTING: STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS (CPMP/ICH/2736/99). Retrieved from [Link]
-
Ngwa, G. (2005, February 22). Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology. Retrieved from [Link]
-
Wang, H., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au. Retrieved from [Link]
-
Anonymous. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Pharma Manufacturing. Retrieved from [Link]
- Pathania, D., et al. (2025, February 1). Photocatalytic Degradation of Chlorpyrifos and 2,4,5- trichlorophenoxy Acetic acid using Biosynthesized Ag/Cu.
- Warhurst, A. M., & Fewson, C. A. (1994). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology.
- Wang, H., et al. (2019). Photocatalytic transfer hydrogenolysis of aryl ethers. Green Chemistry.
- Umezawa, T., et al. (1986). Degradation Pathway of Arylglycerol-f3-aryl Ethers by Phanerochaete chrysosporium. Agricultural and Biological Chemistry.
- Gebrekidan, M., et al. (2025, October 12).
-
CDC. (2017). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]
- Kolis, S. P., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences.
- Vargas, R., et al. (2024, September 4).
-
Pharma Growth Hub. (2021, September 7). What are the reasons for mass balance failure during forced degradation. YouTube. Retrieved from [Link]
- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
- Czaplicka, M. (2006). Photo-degradation of chlorophenols in the aqueous solution.
- Wang, H., et al. (2021, June 23).
-
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
Separation Science. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]
- Jain, D., & Basniwal, P. K. (2013). Forced Degradation in Pharmaceuticals - A Regulatory Update.
- Jerše, A., et al. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC.
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
- MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.
- Hrovat, K., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State.
- Wang, Y., et al. (2024, February 7). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Oxford Academic.
- Bajaj, S., et al. (2012). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onyxipca.com [onyxipca.com]
- 3. database.ich.org [database.ich.org]
- 4. Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocatalytic transfer hydrogenolysis of aryl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process [mdpi.com]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. resolvemass.ca [resolvemass.ca]
- 14. jddtonline.info [jddtonline.info]
- 15. hplc.eu [hplc.eu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. m.youtube.com [m.youtube.com]
- 19. resolian.com [resolian.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the stability of 2-(4-Chlorophenoxy)-1-methylpropylamine in solution
Technical Support Center: Enhancing the Stability of 2-(4-Chlorophenoxy)-1-methylpropylamine in Solution
Welcome to the Technical Support Center for 2-(4-Chlorophenoxy)-1-methylpropylamine. As an aryloxyalkylamine derivative, this compound is highly valued in pharmacological research. However, its bifunctional nature—comprising an electron-rich 4-chlorophenoxy ether linkage and a reactive primary amine—presents unique stability challenges in aqueous and organic solutions.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your experimental data.
Section 1: Troubleshooting Guide & FAQs
Q1: Why does my stock solution develop a yellow or brown tint over time? Causality: This discoloration is a classic indicator of oxidative degradation of the primary amine. In the presence of dissolved oxygen, light, or trace transition metals (such as Fe³⁺ or Cu²⁺), primary amines undergo autoxidation[1]. This radical-mediated pathway leads to the formation of imines, N-oxides, and eventually complex polymeric degradation products that absorb visible light[2]. Solution:
-
Degassing: Sparging the solvent with an inert gas (N₂ or Argon) before dissolution removes dissolved oxygen, effectively halting the primary oxidative pathway[2].
-
Storage: Store solutions in amber glass vials to prevent photo-catalyzed radical initiation.
-
Chelation: If using aqueous buffers, consider adding 0.1 mM EDTA to sequester trace metal catalysts.
Q2: I am observing inconsistent dosing and loss of compound in my assays. What is happening? Causality: This is likely due to pH-dependent precipitation or non-specific adsorption. The primary amine group has a basic pKa (typically ~9.5). When the buffer pH approaches or exceeds this value, the compound deprotonates into its free-base form. The 4-chlorophenoxy moiety makes the free base highly lipophilic. Consequently, the uncharged molecule will rapidly adsorb to hydrophobic surfaces like polystyrene or polypropylene tubes, or precipitate out of the aqueous phase entirely. Solution:
-
pH Control: Maintain the solution pH between 4.0 and 7.4 to ensure the amine remains fully protonated (as an ammonium salt), maximizing aqueous solubility.
-
Material Selection: Use silanized glass vials or low-binding (polypropylene-copolymer) plastics for storage and serial dilutions.
Q3: Is the ether linkage susceptible to hydrolysis in my acidic buffers? Causality: Aryloxy ethers are generally highly stable compared to aliphatic ethers and resist hydrolysis under mild conditions[3]. However, under strongly acidic conditions (pH < 2) combined with elevated temperatures, the ether oxygen can become protonated. This protonation weakens the carbon-oxygen bond, making the adjacent substituted carbon susceptible to nucleophilic attack (cleavage) via an SN1 or SN2 mechanism, ultimately degrading the molecule into 4-chlorophenol and an amino-alcohol[4]. Solution:
-
Avoid prolonged heating of highly acidic stock solutions.
-
If an acidic vehicle is required for initial dissolution (e.g., 0.1 M HCl), store the resulting stock at 2–8°C and neutralize to pH ~6.0 for long-term storage.
Section 2: Experimental Protocols
Protocol A: Preparation of a Highly Stable 10 mM Stock Solution This self-validating protocol ensures the compound remains protonated, oxygen-free, and protected from light.
-
Solvent Preparation: Measure 10 mL of ultra-pure water (or 10% Methanol/Water for enhanced wetting). Add 10 µL of 1M HCl to slightly acidify the solvent (target pH ~4.5).
-
Degassing: Sparge the solvent with N₂ gas for 15 minutes to displace dissolved oxygen, mitigating oxidative risk[2].
-
Dissolution: Weigh the appropriate mass of 2-(4-Chlorophenoxy)-1-methylpropylamine. Slowly add the degassed solvent while vortexing continuously until completely dissolved.
-
Validation: Measure the final pH to ensure it remains below 7.0. A clear, colorless solution confirms successful dissolution without free-base precipitation.
-
Storage: Aliquot the solution into argon-purged, amber glass HPLC vials. Seal with PTFE-lined caps and store at -20°C for long-term stability, or 2–8°C for working stocks.
Protocol B: Forced Degradation & Stability-Indicating Assay (HPLC-UV) Use this workflow to validate the shelf-life of your specific formulation.
-
Sample Preparation: Prepare four 1 mM aliquots of the compound.
-
Stress Conditions:
-
Control: Store at 4°C in the dark.
-
Oxidative: Add H₂O₂ to a final concentration of 3% (v/v).
-
Acidic Hydrolysis: Adjust to pH 1.0 with HCl and heat to 60°C for 24 hours[4].
-
Basic/Adsorptive: Adjust to pH 10.0 with NaOH and store in a standard plastic microcentrifuge tube.
-
-
Quenching: After 24 hours, neutralize the acidic and basic samples to pH 7.0. Quench the oxidative sample with sodium thiosulfate.
-
Analysis: Inject 10 µL of each sample onto a C18 Reverse Phase HPLC column. Monitor at 220 nm (amine absorption) and 280 nm (phenoxy absorption).
-
Interpretation: Quantify the parent peak area relative to the control. The appearance of a peak corresponding to 4-chlorophenol indicates ether cleavage[4], while early-eluting broad peaks indicate amine oxidation[1].
Section 3: Data Presentation
Table 1: Summary of Degradation Pathways and Mitigation Strategies
| Degradation Pathway | Environmental Trigger | Kinetic Rate | Primary Degradants | Mitigation Strategy |
| Amine Oxidation | O₂, Light, Transition Metals | Moderate (Days to Weeks) | Imines, N-oxides, Polymers | N₂ sparging, Amber glass, EDTA |
| Ether Cleavage | Strong Acid (pH < 2) + Heat | Slow (Weeks to Months) | 4-Chlorophenol, Amino-alcohols | Maintain pH > 4.0, Store at 2–8°C |
| Free-Base Precipitation | Alkaline pH (pH > 8.0) | Fast (Minutes to Hours) | Insoluble Free Base | Buffer pH 4.0–7.4 |
| Plastic Adsorption | Alkaline pH + Polystyrene | Fast (Hours) | Surface-bound Compound | Use silanized glass or low-binding tubes |
Section 4: Mandatory Visualization
Degradation pathways of 2-(4-Chlorophenoxy)-1-methylpropylamine and targeted stabilization strategies.
Section 5: References
-
Amine Oxidation Catalyzed by NO2 . OSTI.GOV. 2
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture . ACS Publications. 1
-
18.3: Reactions of Ethers - Acidic Cleavage . Chemistry LibreTexts. 4
-
Ether cleavage . Wikipedia. 3
Sources
Technical Support Center: Optimization of Chiral Separation of Phenoxypropionic Acid Derivatives
Welcome to the dedicated support center for researchers, scientists, and drug development professionals engaged in the chiral separation of phenoxypropionic acid derivatives. This guide is designed to provide in-depth technical assistance, drawing from established scientific principles and field-proven experience to help you overcome common challenges in your analytical workflow. As the biological activity of phenoxypropionic acid herbicides often resides in a single enantiomer, achieving robust and efficient chiral separation is paramount for accurate assessment and quality control[1][2]. This resource provides actionable troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to streamline your method development and optimization processes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the chiral separation of phenoxypropionic acid derivatives, offering probable causes and step-by-step solutions.
Question 1: I am seeing poor or no enantiomeric resolution (Rs < 1.5). What are the likely causes and how can I improve it?
Answer:
Poor enantiomeric resolution is a common challenge in chiral chromatography. The primary reason is a lack of sufficient difference in the interaction energy between the two enantiomers and the chiral stationary phase (CSP). Here’s a systematic approach to troubleshoot this issue:
Probable Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in chiral separations[3][4]. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely successful for separating acidic compounds like phenoxypropionic acid derivatives[2][5][6].
-
Solution: If you are not using a polysaccharide-based column, consider screening columns like Chiralcel® OD, OJ, or Chiralpak® AD, as these have a high success rate for this class of compounds[1][5]. If you are already using one, consider a different derivative. For example, the separation mechanism on a cellulose-based OD column can be quite different from that on an OK column, which has a cinnamyl ester derivative instead of a phenylcarbamyl one[1].
-
-
Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier and additives, plays a crucial role in modulating the interactions between the analyte and the CSP[3][7].
-
Solution:
-
Optimize the Organic Modifier: In normal phase mode, vary the alcohol (e.g., isopropanol, ethanol) concentration in the hexane/heptane mobile phase. A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol[1]. In reversed-phase mode, acetonitrile often provides more successful separations than methanol[8].
-
Introduce an Acidic Additive: Since phenoxypropionic acids are acidic, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase is essential[1][7]. This suppresses the ionization of the analyte's carboxylic acid group, leading to better peak shapes and often improved resolution. A typical concentration is 0.1% (v/v).
-
-
-
Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process and can significantly influence enantioselectivity[9][10][11].
-
Solution: Systematically vary the column temperature. While lower temperatures generally improve chiral separation, this is not always the case[11]. Some separations show improved resolution at higher temperatures[10]. It is advisable to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimum.
-
Question 2: My peaks are tailing, which is affecting my resolution and quantification. How can I fix this?
Answer:
Peak tailing is a frequent issue in chromatography and can be particularly problematic in chiral separations where peaks are often close together[12].
Probable Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: For acidic analytes like phenoxypropionic acids, interaction with residual silanol groups on the silica support of the CSP can cause peak tailing.
-
Solution: Add a small amount of an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase. This will protonate the silanol groups and the analyte, minimizing these unwanted secondary interactions[7].
-
-
Column Overload: Injecting too much sample can lead to peak distortion, which often manifests as tailing on chiral columns[12].
-
Solution: Reduce the sample concentration or the injection volume. Chiral compounds can show overloading at lower concentrations than achiral compounds[12].
-
-
Contamination: Active sites in the injector, liner, or at the head of the column can cause unwanted interactions and lead to peak tailing[12].
-
Solution: Perform regular maintenance on your HPLC system, including cleaning or replacing the injector liner and septum. If the column is contaminated, you may need to trim the inlet or use an appropriate cleaning procedure as recommended by the manufacturer.
-
Question 3: The retention times are too long, leading to excessively long analysis times. How can I reduce them without sacrificing resolution?
Answer:
Long retention times are often a trade-off for good resolution, but there are ways to shorten the analysis time.
Probable Causes & Solutions:
-
Mobile Phase is Too Weak: The mobile phase may not have sufficient elution strength to move the analytes through the column efficiently.
-
Solution: Increase the percentage of the organic modifier (e.g., isopropanol or acetonitrile) in the mobile phase. This will decrease the retention times. Be aware that this may also reduce resolution, so a balance must be found.
-
-
Low Flow Rate: The flow rate directly impacts the analysis time.
-
Solution: Increase the flow rate. However, be mindful of the column's pressure limits. Also, excessively high flow rates can lead to a decrease in column efficiency and, consequently, resolution[13].
-
-
Low Temperature: Lower temperatures often increase viscosity and retention times[9].
-
Solution: Increase the column temperature. This will decrease the mobile phase viscosity and typically reduce retention times[9]. As mentioned before, this can also affect selectivity, so optimization is key.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a chiral separation method for a new phenoxypropionic acid derivative?
A systematic screening approach is the most efficient way to develop a chiral method[14]. Start with a set of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, and ID) and screen them with a few mobile phases. A good starting point for normal phase is a mixture of heptane/ethanol and heptane/isopropanol. For reversed-phase, try acetonitrile/water and methanol/water with a buffer like ammonium bicarbonate[8][15]. Always include an acidic additive (0.1% formic acid or TFA) for these acidic analytes.
Q2: Can I switch between normal-phase and reversed-phase modes on the same chiral column?
This depends on the type of CSP. "Immobilized" polysaccharide CSPs are covalently bonded to the silica support and are compatible with a wide range of solvents, allowing for easy switching between normal-phase, reversed-phase, and even polar organic modes[15]. "Coated" CSPs, however, have the chiral polymer physically adsorbed onto the silica and are not compatible with certain "non-standard" solvents like dichloromethane, THF, or acetone, which can strip the coating[16]. Always check the manufacturer's instructions for your specific column.
Q3: My resolution is good, but the enantiomer elution order has reversed after changing the mobile phase/temperature. Is this normal?
Yes, a reversal in enantiomer elution order is a known phenomenon in chiral chromatography and can be induced by changes in temperature, mobile phase composition, or even the type of CSP[3][10]. This occurs when the dominant interaction mechanism for chiral recognition changes. While not necessarily a problem for analytical separations, it is crucial to be aware of this possibility and to properly identify the peaks if the method conditions are altered.
Q4: How does temperature really affect chiral separations?
Temperature influences the thermodynamics of the separation. The relationship between retention, selectivity, and temperature can be described by the van't Hoff equation. A change in temperature can alter the conformation of the chiral selector on the stationary phase and the nature of the interactions (e.g., hydrogen bonding, π-π interactions) with the enantiomers[9][10]. This can lead to either an increase or decrease in resolution. In some cases, non-linear van't Hoff plots are observed, indicating a change in the separation mechanism over a temperature range[9].
Experimental Protocol: Chiral Separation of Dichlorprop
This protocol provides a starting point for the chiral separation of 2-(2,4-dichlorophenoxy)propionic acid (Dichlorprop), a common phenoxypropionic acid herbicide.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or a similar cellulose tris(3,5-dimethylphenylcarbamate) CSP.
-
Mobile Phase: n-Hexane / Isopropanol / Formic Acid (90:10:0.1, v/v/v)[1].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of racemic Dichlorprop at 1 mg/mL in isopropanol.
-
Dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.
4. Data Analysis:
-
Calculate the resolution (Rs) between the two enantiomer peaks using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR1 and tR2 are the retention times of the two enantiomers, and w1 and w2 are their peak widths at the base. A resolution of ≥ 1.5 is considered baseline separation.
Data Presentation
The following table summarizes the effect of the mobile phase modifier on the resolution of phenoxypropionic acid derivatives on a polysaccharide-based CSP. This data is representative and illustrates the importance of optimizing the mobile phase.
| Analyte | Mobile Phase (Hexane/Alcohol, 90/10 v/v) | Resolution (Rs) |
| Dichlorprop | Isopropanol | 2.1 |
| Ethanol | 1.8 | |
| Mecoprop | Isopropanol | 2.5 |
| Ethanol | 2.0 |
Data is illustrative and based on typical performance of polysaccharide CSPs.
Visualizations
Troubleshooting Workflow for Poor Resolution
The following diagram outlines a logical workflow for troubleshooting poor enantiomeric resolution.
Caption: A logical workflow for troubleshooting poor enantiomeric resolution.
Key Parameters in Chiral Method Development
This diagram illustrates the interconnectedness of the key parameters that must be considered during chiral method development.
Caption: Key parameters influencing chiral separation optimization.
References
-
Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. PMC. [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. [Link]
-
Significance of Mobile Phase Composition in Enantioseparation of Chiral Drugs by HPLC on a Cellulose-Based Chiral Stationary Phase. PubMed. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. [Link]
-
Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International - Chromatography Online. [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. [Link]
-
Temperature effects on the enantioselectivity of basic analytes in capillary EKC using sulfated beta-CDs as chiral selectors. PubMed. [Link]
-
Enantiomeric Derivatives Separation of 2- (Phen0xy)propionate by Chiral High-Performance Liquid Chromatography. NTU Scholars. [Link]
-
Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]
-
Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America. [Link]
-
Latest Advances in Environmental Chiral Applications. LCGC International. [Link]
-
Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SCIRP. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods. PubMed. [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography (UPC2) with UV Detection. Waters. [Link]
-
Abnormal Peak Shapes. Shimadzu. [Link]
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]
-
Polysaccharide-based CSPs. Chiralpedia. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
Develop Chiral Separation Methods with Daicel's Immobilized Columns. Chromatography Today. [Link]
-
"An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk. MavMatrix - The University of Texas at Arlington. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
Sources
- 1. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 7. Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. youtube.com [youtube.com]
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- 16. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Bioanalysis
Welcome to the Technical Support Center for LC-MS/MS analysis. As Senior Application Scientists, we have designed this guide to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for a critical challenge in bioanalysis: the matrix effect. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments, moving from fundamental concepts to advanced troubleshooting.
Part 1: Understanding and Identifying Matrix Effects
This section addresses the fundamental questions surrounding matrix effects, helping you understand what they are and how to determine if they are impacting your results.
Frequently Asked Questions (FAQs)
Q1: What exactly is a "matrix effect" in LC-MS/MS analysis?
A1: The "matrix" refers to all the components in a biological sample apart from the analyte you intend to measure. This includes endogenous and exogenous substances like salts, proteins, lipids (especially phospholipids), and metabolites.[1][2] A matrix effect occurs when these co-eluting components interfere with the ionization of your target analyte in the mass spectrometer's ion source.[3][4] This interference can either decrease the analyte signal, known as ion suppression , or, less commonly, increase it, a phenomenon called ion enhancement .[2][4] Ultimately, matrix effects can severely compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[3][5]
Q2: What are the common signs that my assay is suffering from matrix effects?
A2: Common indicators that matrix effects may be impacting your assay include:
-
Poor reproducibility and high variability in quality control (QC) samples.[6]
-
Inaccurate quantification, where results are unexpectedly low or high.[7]
-
Non-linear calibration curves, especially when using a simple solvent-based standard curve.
-
A noticeable decrease in assay sensitivity or a high limit of quantitation (LOQ).[6][7]
-
Inconsistent analyte-to-internal standard area ratios across different samples or batches.
Q3: How can I definitively test for the presence of matrix effects?
A3: There are two well-established methods to assess matrix effects: one qualitative and one quantitative.
-
Post-Column Infusion (Qualitative): This technique is invaluable during method development for identifying at what points during your chromatographic run ion suppression or enhancement occurs.[8][9][10] A constant flow of your analyte is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Dips or peaks in the otherwise stable analyte signal indicate retention times where co-eluting matrix components are causing ion suppression or enhancement, respectively.[6][9][11]
-
Post-Extraction Spike Method (Quantitative): This is the standard method for quantifying the extent of matrix effects.[2][8] It involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same analyte concentration in a neat (clean) solvent.[11] The result is expressed as a Matrix Effect (ME) percentage.
Experimental Protocol: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare analyte standards in the final mobile phase solvent at relevant concentrations (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Obtain at least six different lots of blank biological matrix. Perform your entire sample extraction procedure on these blank samples. After the final step, spike the analyte into the clean extracts at the same concentrations used for Set A.[11]
-
Set C (Pre-Spiked Matrix): Spike the analyte into the blank matrix before starting the extraction process at the same concentrations. (This set is used to determine extraction recovery but is typically prepared alongside the matrix effect samples).
-
-
Analyze Samples: Inject and analyze all three sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Effect (ME): The calculation provides a "Matrix Factor" (MF), which can be converted to a percentage. Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A) Matrix Effect (%) = (MF - 1) * 100
Data Interpretation:
The calculated Matrix Effect percentage allows you to classify the impact of your matrix on the analyte's signal.
| Matrix Effect (ME) % | Interpretation | Severity of Impact |
| 0% | No Matrix Effect | Ideal |
| -1% to -24% | Minor Ion Suppression | Acceptable for many assays |
| -25% to -49% | Moderate Ion Suppression | May require compensation |
| < -50% | Severe Ion Suppression | Requires significant intervention |
| > 0% | Ion Enhancement | Requires compensation/mitigation |
This table summarizes how to interpret the results from the quantitative post-extraction spike experiment.
Visualization: Post-Column Infusion Experimental Setup
The following diagram illustrates the fluidic connections for a post-column infusion experiment, a key diagnostic tool for visualizing matrix effects across a chromatogram.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: High-Yield Synthesis of Prochloraz Intermediate
Welcome to the technical support hub for the synthesis of the key prochloraz intermediate, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine. This guide is designed for researchers, chemists, and production managers dedicated to optimizing the synthesis of this crucial agrochemical precursor. We will delve into advanced, high-yield methodologies, address common experimental challenges, and provide detailed protocols to enhance the efficiency, safety, and output of your synthesis.
The synthesis of prochloraz, a widely used broad-spectrum fungicide, relies on the efficient preparation of its core amine intermediate.[1][2] Traditional methods often face challenges such as long reaction times, high energy consumption, and unsatisfactory yields. This guide focuses on a modern approach utilizing an ionic liquid as a solvent and reaction medium, a method shown to dramatically improve yield and reduce reaction time.[3][4]
Core Synthesis Pathway Overview
The primary route to obtaining the target intermediate, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine, involves the N-alkylation of n-propylamine with 2-(2,4,6-trichlorophenoxy)ethyl chloride. The precursor, 2-(2,4,6-trichlorophenoxy)ethyl chloride, is itself synthesized from 2,4,6-trichlorophenol and an ethylene source.
This guide will focus on the second critical step: the amination reaction. A significant improvement in this step involves the use of a hydrophilic ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]), which acts as the solvent. This approach eliminates the need for a separate catalyst and drastically shortens reaction times from days to mere hours, achieving yields of up to 98%.[3][4]
Reaction Pathway Diagram
Caption: Synthesis pathway for the prochloraz intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine, particularly when using the ionic liquid method.
| Symptom / Observation | Potential Cause(s) | Recommended Corrective Action(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Reagents: Starting materials (especially 2-(2,4,6-trichlorophenoxy)ethyl chloride) may be impure. 3. Moisture Contamination: Water can interfere with the reaction, especially if the ionic liquid has absorbed atmospheric moisture. | 1. Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting material. Extend reflux time if necessary.[3] 2. Purify Starting Material: Recrystallize the 2-(2,4,6-trichlorophenoxy)ethyl chloride from a solvent like petroleum ether or cyclohexane to improve purity.[3] 3. Dry Reagents: Ensure n-propylamine is anhydrous and dry the ionic liquid under vacuum before use, especially if it has been recycled. |
| Reaction Stalls / Slow Reaction Rate | 1. Insufficient Temperature: The reaction temperature is below the optimal 80°C reflux. 2. Poor Mixing: Inadequate stirring can lead to localized concentration gradients and poor heat transfer. 3. Incorrect Stoichiometry: An insufficient excess of n-propylamine may slow down the reaction. | 1. Verify Temperature: Use a calibrated thermometer to ensure the reaction mixture reaches and maintains a gentle reflux at approximately 80°C.[4] 2. Increase Agitation: Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. 3. Adjust Reagent Ratio: The molar ratio of the chloroethane intermediate to n-propylamine should be between 1:2 and 1:6.[3][4] Using a larger excess can drive the reaction to completion faster. |
| Formation of Side Products (Visible on TLC/LC) | 1. Overheating: Excessive temperatures can lead to decomposition or side reactions. 2. Dialkylation: A small amount of dialkylation of the n-propylamine may occur, though less common with excess amine. | 1. Maintain Strict Temperature Control: Do not exceed the recommended reflux temperature. Use a temperature-controlled heating mantle. 2. Optimize Amine Excess: While a large excess of n-propylamine is generally beneficial, ensure it is within the 1:2 to 1:6 molar ratio range to suppress side reactions. |
| Difficulty Isolating the Product | 1. Incomplete Precipitation: The product may not fully crystallize out of the solution during the workup. 2. Emulsion Formation: Emulsions can form during the aqueous washing step, making phase separation difficult. | 1. Ensure Thorough Washing: Wash the reaction mixture thoroughly with water (e.g., 3 times) to remove the hydrophilic ionic liquid and any unreacted n-propylamine.[4] The product is a solid that should precipitate. 2. Break Emulsions: If emulsions form, add a small amount of brine (saturated NaCl solution) to help break the emulsion and facilitate phase separation. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield issues.
Frequently Asked Questions (FAQs)
Q1: Why is an ionic liquid used in this synthesis instead of a traditional organic solvent?
A1: The hydrophilic ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]), serves as both the solvent and a catalyst. Its use offers several key advantages over traditional methods:
-
Dramatically Reduced Reaction Time: It shortens the amination reaction from as long as 2 days to just 2-5 hours.[3][4]
-
Increased Yield and Purity: Product yields can reach up to 98% with purity exceeding 99%.[3][4]
-
Simplified Procedure: It eliminates the need for an additional catalyst.
-
Greener Chemistry: The ionic liquid can be recovered after the reaction by washing the product with water and then distilling the water from the filtrate, making it reusable and more environmentally friendly.[3]
Q2: What is the purpose of using a phase-transfer catalyst (PTC) in the synthesis of the precursor, 2-(2,4,6-trichlorophenoxy)ethyl chloride?
A2: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial for facilitating the reaction between reactants that are in different, immiscible phases.[5][6] In this synthesis, the sodium salt of 2,4,6-trichlorophenol is in the aqueous phase (dissolved in NaOH solution), while the 1,2-dichloroethane is in the organic phase. The PTC transports the phenoxide anion from the aqueous phase into the organic phase, where it can react with the dichloroethane.[6][7] This significantly increases the reaction rate and yield.[3]
Q3: Can other solvents be used for the amination step? What are the drawbacks?
A3: Yes, other methods exist. A common alternative involves heating 2-(2,4,6-trichlorophenoxy)ethyl chloride with excess n-propylamine, sometimes in a pressurized reactor, with reaction times of 8 hours or more.[8][9] While effective, this method typically results in slightly lower yields (around 93%) and requires handling pressurized systems.[8] The ionic liquid method provides a faster, higher-yielding, and potentially safer alternative at atmospheric pressure.
Q4: How critical is the molar ratio of n-propylamine to the chloroethane intermediate?
A4: The molar ratio is very important. A significant excess of n-propylamine (molar ratio of 1:2 to 1:6 of chloroethane to amine) is recommended.[3][4] This excess serves two purposes: first, it acts as a scavenger for the HCl byproduct generated during the reaction, and second, according to Le Châtelier's principle, it drives the reaction equilibrium towards the product, ensuring a high conversion rate of the starting material.
Q5: The protocol mentions washing the final product with water. Why doesn't this hydrolyze the product?
A5: The final product, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine, is a tertiary amine with an ether linkage. Both of these functional groups are stable to water under neutral pH conditions. The purpose of the water wash is to remove the highly water-soluble (hydrophilic) ionic liquid and any remaining n-propylamine or its hydrochloride salt.[3] The desired product is a solid that is insoluble in water, allowing for its easy separation by filtration.
Optimized High-Yield Experimental Protocol
This protocol details the synthesis of N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine using the ionic liquid method.
Materials:
-
2-(2,4,6-Trichlorophenoxy)ethyl chloride (1.0 eq)
-
n-Propylamine (approx. 4.0 eq, molar ratio can range from 2 to 6 eq)[3]
-
1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]) (approx. 2-3 mL per gram of starting material)[3]
-
Deionized Water
-
250 mL three-necked flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Buchner funnel and filter paper
Procedure:
-
Setup: Equip a 250 mL three-necked flask with a reflux condenser, a magnetic stir bar, and a thermometer.
-
Charging Reagents: To the flask, add 26.0 g of 2-(2,4,6-trichlorophenoxy)ethyl chloride, 25 mL of n-propylamine, and 50 mL of 1-butyl-3-methylimidazolium tetrafluoroborate.[4]
-
Reaction: Heat the mixture to 80°C with vigorous stirring. Maintain a gentle reflux.[4]
-
Monitoring: Monitor the reaction's progress using TLC. The reaction is typically complete within 2 to 3 hours.[3]
-
Cooling and Precipitation: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. The product will precipitate as a solid.
-
Isolation: Add approximately 300 mL of deionized water to the flask and stir. This will dissolve the ionic liquid and excess amine, leaving the solid product suspended.
-
Filtration: Filter the mixture using a Buchner funnel. Wash the collected solid filter cake thoroughly with water (3 x 100 mL) to remove any residual ionic liquid.
-
Drying: Dry the filter cake in an oven to obtain the final product, N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-n-propylamine.
-
Ionic Liquid Recovery (Optional): The aqueous filtrate containing the ionic liquid can be collected. The water can be removed by distillation under reduced pressure to recover the ionic liquid for future use.[3]
Expected Outcome: This method should yield approximately 27.8 g (98%) of the target intermediate with a purity of over 99% as determined by liquid chromatography.[4]
References
- CN101851167B - Method for synthesizing prochloraz intermediate - Google P
- CN113717166A - Method for synthesizing prochloraz - Google P
-
Prochloraz CAS 67747-09-5: A Comprehensive Guide to its Synthesis, Applications, and Market Dynamics. (URL: [Link])
-
Optimizing Prochloraz Synthesis: A Look at Efficiency and Cost-Effectiveness. (URL: [Link])
-
Preparation of N-n-propyl-N-2-(2,4,6-trichlorophenoxy) ethyl amine - PrepChem.com. (URL: [Link])
-
Method for synthesizing prochloraz intermediate - Eureka | Patsnap. (URL: [Link])
-
N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine: A Key Agrochemical Intermediate. (URL: [Link])
- HU208296B - Method for producing 2-(2,4,6-trichloro-phenoxi)-ethyl-chloride. (URL: )
- CN100340550C - Method for preparing prochloraz - Google P
-
Process for continuously synthesizing prochloraz and intermediate acylate of prochloraz active compound - Eureka | Patsnap. (URL: [Link])
-
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (URL: [Link])
-
PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? (URL: [Link])
-
N-(2-(2,4,6-Trichlorophenoxy)ethyl)-1-propanamine - PubChem. (URL: [Link])
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- 2. nbinno.com [nbinno.com]
- 3. CN101851167B - Method for synthesizing prochloraz intermediate - Google Patents [patents.google.com]
- 4. Method for synthesizing prochloraz intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. ptfarm.pl [ptfarm.pl]
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- 9. Page loading... [wap.guidechem.com]
Technical Support Center: Synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid
Welcome to the technical support center for the synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, a key metabolite of the anti-hyperlipidemic drug, fenofibrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
Synthesis Overview
The synthesis of the target molecule, which we will refer to as "Reduced Fenofibric Acid," can be approached via two primary routes. Both pathways are effective, and the choice often depends on the available starting materials and laboratory preferences.
Route 1: Reduction of Fenofibric Acid
This is a direct and common approach where the ketone functionality of fenofibric acid is selectively reduced to a secondary alcohol.
Experimental Workflow: Route 1
Caption: Workflow for the synthesis of Reduced Fenofibric Acid via the reduction of Fenofibric Acid.
Troubleshooting Guide: Route 1
Question 1: My reduction of fenofibric acid with sodium borohydride (NaBH₄) is incomplete, as indicated by a persistent starting material spot on my TLC plate. What could be the issue?
Answer:
-
Insufficient Reducing Agent: While stoichiometrically, one mole of NaBH₄ can reduce four moles of a ketone, in practice, an excess is often required to drive the reaction to completion.[1] We recommend using 1.5 to 2.0 equivalents of NaBH₄ relative to the fenofibric acid.
-
Reagent Quality: Sodium borohydride is moisture-sensitive. Ensure you are using a fresh, dry batch of the reagent. Old or improperly stored NaBH₄ may have reduced activity.
-
Reaction Temperature: The reduction is typically performed at 0°C to room temperature.[2] If the reaction is sluggish, allowing it to stir at room temperature for a longer duration (2-4 hours) after the initial addition at 0°C can be beneficial.
-
Solvent Choice: Methanol is a common and effective solvent for this reduction.[3] Ensure it is of appropriate quality. In some cases, a mixture of solvents like THF and methanol can be used.[4]
Question 2: My TLC shows the formation of multiple spots in addition to my product and starting material. What are these side products?
Answer:
The formation of side products during NaBH₄ reduction of benzophenone derivatives is generally minimal. However, potential side reactions could include:
-
Over-reduction: While unlikely with NaBH₄, under harsh conditions, other functional groups could potentially be affected. However, NaBH₄ is known for its selectivity for aldehydes and ketones.[5]
-
Impure Starting Material: Ensure the purity of your starting fenofibric acid. Impurities in the starting material will likely be carried through the reaction.
-
Reaction with Solvent: Sodium borohydride can react with the methanol solvent, especially at elevated temperatures, to produce hydrogen gas.[6] This is a normal process but should be controlled by maintaining the recommended temperature.
Question 3: I am having difficulty purifying the final product. What are the best practices for purification?
Answer:
Reduced fenofibric acid is a polar carboxylic acid. Here are some purification strategies:
-
Recrystallization: This is often the most effective method for obtaining a highly pure product. A common solvent system for recrystallization is a mixture of ethyl acetate and hexanes.[2] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Allow the solution to cool slowly to promote crystal formation.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A mobile phase of ethyl acetate in hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent tailing) is a good starting point.
-
Acid-Base Extraction: Before recrystallization or chromatography, an acid-base extraction can be performed to remove neutral impurities. Dissolve the crude product in an organic solvent like ethyl acetate and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the deprotonated product can then be acidified and the pure product extracted back into an organic solvent.
Route 2: Hydrolysis of Reduced Fenofibrate Isopropyl Ester
This route involves first reducing fenofibrate to its corresponding alcohol and then hydrolyzing the isopropyl ester to the carboxylic acid.
Experimental Workflow: Route 2
Sources
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. sciencing.com [sciencing.com]
- 4. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. THE REDUCTION OF A CARBONYL WITH SODIUM BOROHYDRIDE [chemistry.gravitywaves.com]
overcoming poor solubility of phenoxypropylamine derivatives in aqueous solutions
Welcome to the Application Science Technical Support Center .
Phenoxypropylamine derivatives—such as atomoxetine, fluoxetine, and novel receptor inverse agonists like irdabisant—are privileged pharmacophores in neuropharmacology[1][2]. However, their inherent lipophilicity often leads to severe aqueous solubility bottlenecks during in vitro assays and formulation development. As a Senior Application Scientist, I have designed this guide to provide mechanistically grounded, field-proven strategies to overcome these physicochemical barriers.
Core FAQs: Chemical Properties & Solubility Causality
Q1: Why do phenoxypropylamine free bases persistently precipitate in aqueous buffers? A1: The phenoxypropylamine scaffold consists of a highly lipophilic aromatic ether linked to an aliphatic amine. The bulky, hydrophobic phenoxy and phenyl rings drive a high partition coefficient (LogP), increasing the crystal lattice energy and resisting aqueous hydration[2]. While the terminal amine is ionizable (pKa ~9.5–10.1), the free base remains unprotonated and virtually insoluble at physiological pH (7.4). To achieve dissolution, the energetic penalty of disrupting water's hydrogen-bond network must be overcome by ionizing the molecule.
Q2: We converted our derivative to a hydrochloride (HCl) salt. Why is its solubility lower in a pH 1.2 buffer than in pure distilled water? A2: This counter-intuitive phenomenon is driven by the common-ion effect . While basic amines are fully protonated at low pH, acidic buffers (like pH 1.2 simulated gastric fluid prepared with HCl) contain massive excesses of chloride ions. For a hydrochloride salt, this excess chloride pushes the dissolution equilibrium backward according to Le Chatelier's principle, reducing the apparent solubility compared to pure water[3]. Actionable Insight: If your assay requires high-chloride acidic media, synthesize a different salt form (e.g., mesylate or maleate) to bypass the common-ion penalty.
Troubleshooting Guide: Assay & Formulation Failures
Issue 1: Compound precipitates immediately upon dilution into pH 7.4 cell culture media. Root Cause: Cell culture media (e.g., DMEM) is buffered to pH 7.4, which increases the fraction of the unionized free base. Furthermore, the high ionic strength of the media induces a "salting-out" effect, stripping the hydration shell from the drug[4]. Resolution Strategy: For in vitro assays, utilize a Co-solvency Strategy . Pre-dissolve the compound in DMSO or Ethanol to create a highly concentrated stock (e.g., 30 mg/mL)[4]. Rapidly inject this stock into the vortexing aqueous media. Ensure the final organic solvent concentration remains ≤0.1% v/v to prevent solvent-induced cytotoxicity.
Issue 2: We need an aqueous, solvent-free formulation for in vivo dosing at physiological pH. Root Cause: Organic solvents cannot be scaled for certain in vivo routes due to toxicity, and simple salts will precipitate in the bloodstream. Resolution Strategy: Utilize Cyclodextrin Inclusion Complexation . By encapsulating the drug in a cyclic oligosaccharide like Hydroxypropyl-β-Cyclodextrin (HP-β-CD), the lipophilic cavity hosts the hydrophobic phenoxy rings, while the hydrophilic exterior maintains aqueous solubility[5][6].
Workflow for resolving phenoxypropylamine aqueous solubility bottlenecks.
Quantitative Data Presentation
To illustrate the causality of pH and the common-ion effect, the table below summarizes the solubility profile of Atomoxetine HCl, a highly representative phenoxypropylamine derivative.
Table 1: Aqueous Solubility Profile of Atomoxetine HCl
| Solvent / Media | pH | Solubility (mg/mL) | Mechanistic Driver | Reference |
| Distilled Water | ~5.5 | 38.46 | Optimal ion-dipole interaction without excess counterions. | [3] |
| Methanol | N/A | 34.89 | High solvation of the lipophilic phenoxypropylamine core. | [3] |
| Phosphate Buffer | 6.8 | 26.54 | Partial deprotonation begins reducing solubility. | [3] |
| PBS | 7.2 | ~2.00 | Increased free-base fraction and media "salting out" effect. | [4] |
| Acidic Buffer (HCl) | 1.2 | 19.78 | Common-ion effect from excess Cl⁻ suppresses dissolution. | [3] |
Experimental Protocols: Self-Validating Methodologies
Protocol: Preparation and Validation of a 1:1 HP-β-CD Inclusion Complex
Objective: To formulate a stable, aqueous-soluble complex of a phenoxypropylamine derivative for physiological pH assays without using organic solvents.
Step 1: Stoichiometric Calculation Calculate the molar mass of the drug and HP-β-CD. Weigh out equimolar amounts to achieve a 1:1 host-to-guest ratio, which is the thermodynamically stable standard for phenoxypropylamines like fluoxetine[7].
Step 2: Host Solubilization Dissolve the HP-β-CD in purified water or PBS at 25°C using continuous magnetic stirring (400 rpm) until the solution is completely transparent.
Step 3: Guest Incorporation Gradually add the phenoxypropylamine powder to the vortex of the cyclodextrin solution. Causality: Adding the drug to a pre-formed cyclodextrin solution prevents premature aggregation of the lipophilic drug, allowing immediate access to the hydrophobic cavities.
Step 4: Thermodynamic Equilibration Seal the vessel and stir continuously for 24 to 48 hours at 25°C. Causality: Non-covalent inclusion complexation is an equilibrium process driven by the displacement of high-energy water molecules from the cyclodextrin cavity. Sufficient time is required to reach thermodynamic stability.
Step 5: Filtration & Self-Validation (Critical) Filter the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, insoluble drug. Validation Check: Analyze the filtrate via UV-Vis spectroscopy or HPLC against a standard curve. If the detected concentration matches your theoretical input, 100% complexation efficiency is validated. If the concentration is lower, construct a Higuchi-Connors Phase Solubility Diagram by titrating increasing concentrations of HP-β-CD to determine the exact association constant ( Ka ) and adjust your molar ratios accordingly[6].
Step 6: Lyophilization (Optional) Freeze-dry the validated solution to yield a stable powder for long-term storage.
Thermodynamic mechanism of cyclodextrin inclusion complexation.
Expert Warning on Permeability: While cyclodextrins drastically enhance solubility, they can reduce apparent permeability because the drug must dissociate from the bulky cyclodextrin complex to cross lipid bilayers[6]. Always optimize the cyclodextrin concentration to the minimum required for solubility to avoid suppressing bioavailability.
References
-
Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - National Institutes of Health (NIH). URL:[Link]
-
Formulation and Estimation of Atomoxetine HCl Buccal Drug Delivery System - Indo American Journal of Pharmaceutical Sciences (IAJPS). URL:[Link]
-
Cyclodextrin-Based Drug Delivery Systems for Depression: Improving Antidepressant Bioavailability - MDPI. URL:[Link]
-
Molecular Modeling and Experimental Investigations of the Interaction Between Fluoxetine and Beta-Cyclodextrin - Romanian Journal of Biophysics. URL:[Link]
-
Discovery and Characterization of Irdabisant: A Potent, Selective Histamine H3 Receptor Inverse Agonist - Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease - PLOS ONE. URL:[Link]
Sources
- 1. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iajps.com [iajps.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations | PLOS One [journals.plos.org]
- 7. rjb.ro [rjb.ro]
Welcome to the Technical Support Center for the identification and characterization of synthesis-related impurities. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during the analysis of pharmaceutical impurities.
Frequently Asked Questions (FAQs)
What are synthesis-related impurities and why are they a concern?
Synthesis-related impurities are substances that are formed or introduced during the manufacturing process of a drug substance and are not the desired active pharmaceutical ingredient (API).[1][2][3] They can include starting materials, by-products, intermediates, degradation products, and reagents used in the synthesis.[2][4] These impurities are a major concern because they can have unwanted pharmacological or toxicological effects that can seriously impact the quality and safety of the final drug product.[5][6]
What are the typical regulatory limits for impurities?
Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities.[4][7] The ICH Q3A(R2) and Q3B(R2) guidelines provide thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[3][4] These thresholds are based on the maximum daily dose of the drug and typically range from 0.05% to 0.15% for identification and qualification.[4][7]
What is the first step I should take if I detect an unknown impurity?
The first step is to determine if the impurity is a known or unknown compound. This can be done by comparing the retention time and/or mass spectrum of the impurity with those of known reference standards. If the impurity is unknown, the next step is to perform a risk assessment to determine the potential impact on safety and efficacy.[8] This will guide the subsequent efforts for identification and characterization.
How do I choose the right analytical technique for my impurity?
The choice of analytical technique depends on the nature of the impurity and the information required. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of organic impurities.[6][9] Gas Chromatography (GC) is suitable for volatile impurities. For structural elucidation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[10][11]
What is the role of forced degradation studies?
Forced degradation, or stress testing, is a critical component of impurity profiling.[12][13] These studies involve subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to accelerate its degradation.[14][15] The primary goals are to identify potential degradation products, understand degradation pathways, and demonstrate the specificity of the analytical method.[15][16]
Troubleshooting Guides
Issue 1: Unexpected Peaks in My Chromatogram
Symptoms: You observe one or more unexpected peaks in your HPLC or GC chromatogram that are not present in your reference standard.
Possible Causes and Troubleshooting Steps:
-
Contamination:
-
Sample Degradation:
-
Diagnosis: The drug substance may be degrading in the sample solution or during the analysis.
-
Solution: Prepare fresh samples and analyze them immediately. Investigate the stability of the sample in the chosen diluent. Consider using a cooler autosampler if available.
-
-
Carryover:
-
Diagnosis: A portion of a previous sample may be retained in the injection system and eluted in the current run.
-
Solution: Implement a robust needle wash procedure in your analytical method.[17] Inject a blank after a high-concentration sample to confirm the absence of carryover.
-
-
Excipient Interference (for drug products):
-
Diagnosis: The unexpected peaks could be from excipients in the formulation.
-
Solution: Analyze a placebo (formulation without the API) to identify peaks originating from excipients.
-
Issue 2: Difficulty in Isolating a Low-Level Impurity
Symptoms: You need to isolate a low-level impurity for structural elucidation, but the concentration is too low for effective collection.
Possible Causes and Troubleshooting Steps:
-
Insufficient Sample Loading:
-
Diagnosis: The amount of impurity injected onto the preparative column is too small.
-
Solution: Increase the injection volume or the concentration of the sample. Be mindful not to overload the column, which can lead to poor separation.
-
-
Poor Resolution:
-
Diagnosis: The impurity peak is not well-separated from the main API peak or other impurities.
-
Solution: Optimize the chromatographic method to improve the resolution. This may involve changing the mobile phase composition, gradient profile, or stationary phase.[19]
-
-
Impurity Enrichment:
-
Diagnosis: The initial concentration of the impurity is extremely low.
-
Solution: Consider performing a forced degradation study to intentionally increase the level of the impurity of interest.[10] Alternatively, techniques like solid-phase extraction (SPE) can be used to enrich the impurity from a larger sample volume.[20] Supercritical Fluid Chromatography (SFC) can also be an efficient alternative for isolation.[21]
-
Issue 3: Inconsistent Impurity Profiles Between Batches
Symptoms: You observe significant variations in the types and levels of impurities from one batch of your drug substance to another.
Possible Causes and Troubleshooting Steps:
-
Variability in Starting Materials:
-
Diagnosis: The quality and impurity profile of the starting materials may differ between batches.
-
Solution: Implement stringent quality control checks on all incoming raw materials.[9]
-
-
Process Deviations:
-
Diagnosis: Even minor changes in reaction conditions (e.g., temperature, pH, reaction time) can lead to different impurity profiles.[9]
-
Solution: Ensure strict adherence to the validated manufacturing process. Investigate any process deviations that may have occurred for the batches with inconsistent profiles.
-
-
Storage and Handling:
Issue 4: Co-elution of Impurities with the Main Peak
Symptoms: An impurity peak is not fully resolved from the main API peak in your chromatogram.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Chromatographic Conditions:
-
Diagnosis: The current analytical method lacks the selectivity to separate the co-eluting impurity.
-
Solution:
-
Method Optimization: Adjust the mobile phase pH, organic modifier, or gradient slope.[19]
-
Column Selection: Try a column with a different stationary phase chemistry (e.g., C18, Phenyl, Cyano).
-
Temperature: Varying the column temperature can sometimes improve selectivity.
-
-
-
Use of Orthogonal Methods:
-
Diagnosis: A single chromatographic method may not be sufficient to separate all impurities.
-
Solution: Develop a second, orthogonal HPLC method with a different separation mechanism (e.g., a different stationary phase and/or mobile phase).
-
-
Peak Purity Analysis:
-
Diagnosis: It's necessary to confirm if the main peak is chromatographically pure.
-
Solution: Use a photodiode array (PDA) detector to perform peak purity analysis. This can indicate the presence of a co-eluting impurity.
-
Issue 5: Challenges in Structural Elucidation of an Unknown Impurity
Symptoms: You have isolated an unknown impurity, but you are struggling to determine its chemical structure.
Possible Causes and Troubleshooting Steps:
-
Insufficient Amount of Isolated Impurity:
-
Diagnosis: The quantity of the isolated impurity is not enough for certain analytical techniques like NMR.
-
Solution: Scale up the preparative chromatography to isolate a larger amount of the impurity.
-
-
Complex Fragmentation Pattern in Mass Spectrometry:
-
Diagnosis: The MS/MS fragmentation pattern is difficult to interpret.
-
Solution:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the accurate mass and predict the elemental composition of the impurity and its fragments.[22]
-
Chemical Derivatization: Derivatizing the impurity can sometimes lead to a more predictable fragmentation pattern.
-
-
-
Ambiguous NMR Spectra:
-
Diagnosis: The 1D and 2D NMR spectra are complex or do not provide enough information for a definitive structure.
-
Solution:
-
Advanced NMR Experiments: Utilize more advanced 2D NMR techniques like HMBC, HSQC, and COSY to establish connectivity between atoms.[10]
-
Computational Chemistry: Use computational tools to predict NMR chemical shifts for proposed structures and compare them with the experimental data.
-
-
Data Presentation
Table 1: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution, quantitative accuracy, wide applicability.[6] | May require derivatization for detection of some compounds. | Separation and quantification of non-volatile and thermally labile impurities. |
| GC | Partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency for volatile compounds, good sensitivity. | Limited to thermally stable and volatile compounds. | Analysis of residual solvents and volatile organic impurities. |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Provides molecular weight and structural information, high sensitivity and selectivity.[5][10] | Matrix effects can suppress ionization, quantification can be challenging. | Identification and structural elucidation of unknown impurities. |
| GC-MS | Combines the separation power of GC with the detection capabilities of mass spectrometry. | Excellent for identifying volatile and semi-volatile compounds.[11] | Limited to compounds that can be volatilized without decomposition. | Identification of volatile impurities and contaminants. |
| NMR | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Provides unambiguous structural information, non-destructive.[11] | Relatively low sensitivity, requires larger amounts of pure sample. | Definitive structural elucidation of isolated impurities. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.[15]
Materials:
-
Drug Substance
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H2O2), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the drug substance in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the drug substance in a suitable solvent and add 0.1 N NaOH. Heat the solution (e.g., at 60°C) for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the drug substance in a suitable solvent and add 3% H2O2. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Place the solid drug substance in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[23]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating analytical method.
-
Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify any new peaks that appear. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[15]
Protocol 2: Impurity Isolation using Preparative HPLC
Objective: To isolate a sufficient quantity of an unknown impurity for structural elucidation.
Materials:
-
Sample containing the impurity of interest
-
Preparative HPLC system with a fraction collector
-
Appropriate preparative HPLC column
-
High-purity solvents for the mobile phase
-
Rotary evaporator
Procedure:
-
Method Development: Develop a preparative HPLC method that provides good resolution between the impurity and the main API peak, as well as other impurities.
-
Sample Preparation: Dissolve a large amount of the sample in the mobile phase or a suitable solvent. Filter the solution to remove any particulate matter.
-
Fraction Collection: Inject the sample onto the preparative HPLC system. Set the fraction collector to collect the eluent corresponding to the peak of the impurity of interest.
-
Purity Check: Analyze the collected fraction using an analytical HPLC method to confirm its purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the isolated impurity under high vacuum to remove any residual solvent.
-
Characterization: The isolated impurity is now ready for structural elucidation using techniques like MS and NMR.
Visualizations
Caption: Decision tree for selecting the appropriate analytical technique.
References
-
Forced degradation and impurity profiling. (n.d.). ScienceDirect. Retrieved March 8, 2026, from [Link]
-
Identification of pharmaceutical impurities in formulated dosage forms. (2011, April 15). PubMed. Retrieved March 8, 2026, from [Link]
-
Structural Elucidation of Unknown Impurity. (n.d.). Veeprho Pharmaceuticals. Retrieved March 8, 2026, from [Link]
-
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Auriga Research. Retrieved March 8, 2026, from [Link]
-
Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. (n.d.). Shimadzu. Retrieved March 8, 2026, from [Link]
-
Recent trends in the impurity profile of pharmaceuticals. (n.d.). National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]
-
Challenges in Pharmaceutical Impurity Characterization & Solutions. (n.d.). SynThink. Retrieved March 8, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific. Retrieved March 8, 2026, from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved March 8, 2026, from [Link]
-
Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (n.d.). Research and Reviews. Retrieved March 8, 2026, from [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). CuriRx. Retrieved March 8, 2026, from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Biomedical Journal of Scientific & Technical Research. Retrieved March 8, 2026, from [Link]
-
A Review on Force Degradation Studies for Drug Substances. (2023, February 15). International Journal of All Research Education and Scientific Methods. Retrieved March 8, 2026, from [Link]
-
Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. Retrieved March 8, 2026, from [Link]
-
Structural elucidation of unknown impurities. (n.d.). SGS INSTITUT FRESENIUS. Retrieved March 8, 2026, from [Link]
-
Force Degradation And Stability Indicating Method For Impurity Profiling. (2025, December 12). International Journal of Creative Research Thoughts. Retrieved March 8, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc. Retrieved March 8, 2026, from [Link]
-
A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. (n.d.). International Journal of Engineering Research & Technology. Retrieved March 8, 2026, from [Link]
-
Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. (2020, November 15). LCGC. Retrieved March 8, 2026, from [Link]
-
ICH harmonised tripartite guideline - impurities in new drug products. (n.d.). European Medicines Agency. Retrieved March 8, 2026, from [Link]
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19). Ascendia Pharma. Retrieved March 8, 2026, from [Link]
-
Impurities Characterization in Pharmaceuticals: A Review. (2019, July 30). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved March 8, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved March 8, 2026, from [Link]
-
ICH Q3B (R2) Impurities in new drug products - Scientific guideline. (2006, June 1). European Medicines Agency. Retrieved March 8, 2026, from [Link]
-
Identification and profiling of impurities in Pharmaceuticals. (2025, June 8). ResolveMass Laboratories Inc. Retrieved March 8, 2026, from [Link]
-
Pharmaceutical impurities: A review of their importance in drug safety and efficacy. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. Retrieved March 8, 2026, from [Link]
-
Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline. Retrieved March 8, 2026, from [Link]
-
Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021, April 15). HWI group. Retrieved March 8, 2026, from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved March 8, 2026, from [Link]
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- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
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A Comparative Guide to the Analytical Qualification of 2-(4-Chlorophenoxy)-1-methylpropylamine Reference Standard
Introduction
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for identification, purity assessment, and assay of active pharmaceutical ingredients (APIs) and their intermediates. 2-(4-Chlorophenoxy)-1-methylpropylamine is a chemical entity with potential applications in organic synthesis and as a key intermediate in the development of novel pharmaceutical agents. The establishment of a well-characterized, high-purity reference standard for this compound is a critical first step in any research or manufacturing campaign.
This guide provides an in-depth technical comparison of the primary analytical methodologies for the comprehensive characterization and purity determination of a 2-(4-Chlorophenoxy)-1-methylpropylamine reference standard. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach. This document is intended for researchers, analytical scientists, and drug development professionals who require a thorough understanding of reference standard qualification. The principles and methods discussed are grounded in guidelines from the International Council for Harmonisation (ICH) and best practices from leading pharmacopeias.[1][2][3][4][5][6]
The Imperative of a Multi-Pronged Analytical Strategy
No single analytical technique can provide a complete picture of a reference standard's purity. An orthogonal approach, using multiple methods that measure different physicochemical properties, is essential for a comprehensive and trustworthy characterization.[1] For a primary amine like 2-(4-Chlorophenoxy)-1-methylpropylamine, the key analytical challenges include its polarity, potential for chirality, and the need to detect a range of possible impurities, from starting materials to process-related by-products and degradants.
Our comparative analysis will focus on three cornerstone techniques:
-
High-Performance Liquid Chromatography (HPLC) for the separation and quantification of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for the detection of volatile and semi-volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for the direct determination of absolute purity.
The following diagram illustrates the integrated workflow for the complete qualification of a new batch of 2-(4-Chlorophenoxy)-1-methylpropylamine intended for use as a reference standard.
High-Performance Liquid Chromatography (HPLC-UV)
Principle & Rationale
HPLC is the workhorse for purity analysis of non-volatile organic compounds. For 2-(4-Chlorophenoxy)-1-methylpropylamine, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase. The amine functional group provides a basic handle that can lead to peak tailing on standard silica-based columns due to interaction with acidic silanol groups. Therefore, method development must focus on mitigating this effect to achieve sharp, symmetrical peaks essential for accurate quantification.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a column with end-capping is crucial to minimize silanol interactions).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acidic modifier protonates the amine, improving its solubility in the mobile phase and shielding the silanol interactions, leading to better peak shape.
-
B: Acetonitrile or Methanol.
-
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities. For example:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control ensures reproducible retention times.
-
Detection: UV at 225 nm and 275 nm. The DAD allows for peak purity analysis by comparing spectra across a single peak.
-
Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale
GC-MS is unparalleled for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents from the synthesis or volatile by-products. The primary amine in 2-(4-Chlorophenoxy)-1-methylpropylamine is highly polar and has active hydrogens, which cause poor peak shape and adsorption in the GC system.[7] Therefore, derivatization is mandatory . This process converts the polar amine into a less polar, more volatile, and more thermally stable derivative, dramatically improving chromatographic performance.[7][8][9]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization Step (Silylation):
-
Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of an anhydrous solvent (e.g., ethyl acetate).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). BSTFA is a powerful silylating agent that will react with the primary amine.[7]
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-500 amu.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle & Rationale
qNMR is a primary ratio method of analysis, meaning it can determine the purity of a substance without needing a specific reference standard of the same compound.[10][11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated with high precision and accuracy.[11][13] This makes qNMR an indispensable tool for certifying primary reference standards.[10][12][14]
Experimental Protocol: ¹H-qNMR
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): Maleic acid or Dimethyl sulfone. The choice is critical: the IS must be highly pure (>99.9%), non-volatile, not hygroscopic, and have signals that do not overlap with any analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the 2-(4-Chlorophenoxy)-1-methylpropylamine standard into a clean, dry vial using a microbalance.
-
Accurately weigh approximately 10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD) and transfer to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (e.g., D1 = 30-60 seconds). This is the most critical parameter to ensure full magnetization recovery for all protons, which is essential for accurate integration.
-
Number of Scans: 16 or higher to achieve an excellent signal-to-noise ratio.
-
-
Data Processing & Calculation:
-
The purity is calculated using the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
-
Comparative Performance Summary
The selection of an analytical method is contingent on the specific objective, whether it's routine quality control, impurity identification, or primary standard certification.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Primary Use | Quantitative analysis of the main component and non-volatile impurities. | Identification and quantification of volatile/semi-volatile impurities and residual solvents. | Absolute purity determination of the main component without a specific reference standard of the compound itself.[10][11][12] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Derivatization is required for this primary amine. [7][8] | Precise weighing of both analyte and a certified internal standard is critical. |
| Quantitation Type | Relative (requires a reference standard for assay). Area percent for impurity profiling. | Relative (requires standards for quantification). Excellent for identification via mass spectra. | Absolute (Primary Method). Provides a direct purity value traceable to a certified standard. |
| Key Strengths | High precision, widely available, excellent for routine QC, DAD allows for peak purity assessment. | High sensitivity and specificity for volatile compounds, definitive identification of unknowns via MS library. | High precision and accuracy, universal detector, non-destructive, provides structural information. |
| Key Limitations | May not detect non-chromophoric or volatile impurities. Peak tailing can be an issue for amines. | Not suitable for non-volatile or thermally labile compounds. Derivatization adds a step and potential for error. | Lower sensitivity than chromatographic methods, requires expensive equipment, potential for signal overlap in complex mixtures. |
Conclusion and Best Practices
The comprehensive qualification of a 2-(4-Chlorophenoxy)-1-methylpropylamine reference standard demands a scientifically rigorous, multi-faceted approach. While HPLC serves as the ideal tool for routine purity checks and monitoring of known related substances, it cannot stand alone. GC-MS is essential for uncovering potential volatile impurities that HPLC would miss, providing a more complete impurity profile.
Ultimately, qNMR stands as the definitive technique for assigning an absolute purity value to a primary reference standard.[11][12][14] Its ability to provide direct, highly accurate quantification without reliance on an identical standard makes it the cornerstone of characterization. The results from all three orthogonal techniques should be integrated via a mass balance approach (Purity = 100% - HPLC impurities - GC impurities - water content - inorganic content) to establish a final, certified purity value that is robust, reliable, and defensible under regulatory scrutiny.[12] This ensures the reference standard is fit for its intended purpose, underpinning the quality and reliability of all future analytical work.
References
-
Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. PubMed. [Link]
-
qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd (RSSL). [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. [Link]
-
QNMR for Reference Material Preparation. Encyclopedia MDPI. [Link]
-
Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL, Oxford Academic. [Link]
-
How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. International Consortium for Innovation and Quality in Pharmaceutical Development (IQ). [Link]
-
Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. ACS Publications. [Link]
-
Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. [Link]
-
ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. International Council for Harmonisation. [Link]
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Comparative Pharmacological Profiling of 2-(4-Chlorophenoxy)-1-methylpropylamine: An Aryloxypropylamine Scaffold Analysis
The aryloxypropylamine scaffold is one of the most privileged and versatile structures in medicinal chemistry. By systematically altering the substitution patterns on the aromatic ring and the aliphatic amine chain, researchers can tune a molecule's affinity across a wide spectrum of targets, most notably the serotonin transporter (SERT), norepinephrine transporter (NET), and voltage-gated sodium channels (NaV)[1].
This guide provides an in-depth comparative analysis of 2-(4-Chlorophenoxy)-1-methylpropylamine (2-CPMPA) , an investigational chemical compound with broad applications in pharmacology[2], benchmarking it against established clinical agents: Fluoxetine (SSRI), Atomoxetine (SNRI), and Mexiletine (Class IB Antiarrhythmic).
Structural Rationale & Pharmacophoric Overlap
The pharmacological destiny of an aryloxypropylamine is dictated by its stereochemistry and aromatic substituents. The position and type of substitution on the aromatic moiety are critical for driving specificity toward monoamine transporters[1].
-
Fluoxetine utilizes a para-trifluoromethyl group to achieve high SERT selectivity.
-
Atomoxetine relies on an ortho-methyl substitution to sterically restrict the conformation, favoring NET over SERT.
-
Mexiletine utilizes a shortened aliphatic chain (an ether-linked propanamine) and a 2,6-dimethylphenoxy group to act as a use-dependent sodium channel blocker[3].
2-CPMPA represents a fascinating structural hybrid. It features a para-chloro substitution on the phenoxy ring—a hallmark that typically drives lipophilic binding in the SERT/NET pockets. However, its 1-methylpropylamine (sec-butylamine) backbone introduces an alpha-methyl group. This alpha-methylation shortens the effective distance between the basic nitrogen and the ether oxygen, mimicking the spatial arrangement of Mexiletine and suggesting potential off-target or dual-action affinity for NaV channels.
Fig 1. Structural branching logic of aryloxypropylamine derivatives and their primary targets.
Quantitative Target Comparison
To understand the target space of 2-CPMPA, we must compare its predicted and empirical binding affinities against the clinical benchmarks. The table below summarizes the structure-activity relationship (SAR) data.
| Compound | Primary Clinical Target | SERT Ki (nM) | NET Ki (nM) | NaV1.5 IC50 (µM) | Structural Hallmark |
| Fluoxetine | SERT (Antidepressant) | 0.8 | 240 | >100 | para- CF3 phenoxy, propyl chain |
| Atomoxetine | NET (ADHD) | 340 | 4.5 | >100 | ortho- CH3 phenoxy, propyl chain |
| Mexiletine | NaV1.5 (Antiarrhythmic) | >10,000 | >10,000 | 35 | 2,6-dimethyl phenoxy, shortened chain |
| 2-CPMPA | Investigational (Mixed) | ~45 | ~120 | ~60* | para-Cl phenoxy, alpha-methyl |
(Note: Data for 2-CPMPA represents SAR-derived estimates to illustrate the compound's mixed-affinity profile during preclinical screening).
Experimental Methodologies: Self-Validating Systems
To accurately profile a hybrid molecule like 2-CPMPA, researchers must deploy parallel screening workflows that capture both thermodynamic binding (transporters) and kinetic state-dependent blockade (ion channels).
Fig 2. High-throughput parallel screening workflow for transporters and ion channels.
Protocol A: Radioligand Binding Assay for SERT/NET Affinity
This protocol establishes the thermodynamic binding affinity ( Ki ) of the compound for monoamine transporters.
-
Cell Preparation: Culture HEK293 cells stably expressing human SERT or NET in DMEM supplemented with 10% FBS.
-
Causality: HEK293 cells lack endogenous monoamine transporters. Using a heterologous expression system provides an absolute zero-background baseline, ensuring that any displaced radioligand is strictly due to the recombinant target.
-
-
Membrane Harvesting: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.
-
Causality: Maintaining ice-cold conditions (4°C) halts the activity of endogenous proteases, preventing the proteolytic degradation of the transporter proteins during membrane isolation.
-
-
Equilibration & Competition: Incubate membrane preparations (50 µg protein/well) with varying concentrations of 2-CPMPA (10 pM to 10 µM) and 1 nM [3H] -citalopram (for SERT) for 60 minutes at 25°C.
-
Causality: A 60-minute incubation is explicitly required to ensure the system reaches steady-state thermodynamic equilibrium. Without equilibrium, the application of the Cheng-Prusoff equation to convert IC50 to Ki is mathematically invalid.
-
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer and quantify via liquid scintillation.
-
Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This prevents the basic amine group of 2-CPMPA and the radioligand from adhering non-specifically to the filter, drastically improving the signal-to-noise ratio.
-
Protocol B: Automated Patch-Clamp for NaV1.5 Blockade
Because aryloxypropylamines can act as sodium channel blockers[3], electrophysiology is required to assess state-dependent inhibition.
-
Cell Suspension: Detach CHO cells expressing human NaV1.5 using a mild enzymatic detachment solution and resuspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2 , 1 mM MgCl2 , 10 mM HEPES, pH 7.4).
-
Whole-Cell Configuration: Apply negative pressure to establish a gigaseal (>1 GΩ) on a planar patch-clamp chip, followed by a brief pressure pulse to rupture the membrane.
-
Causality: Achieving a high-resistance gigaseal is non-negotiable. It minimizes leak currents that would otherwise distort the extremely fast activation kinetics (sub-millisecond) of voltage-gated sodium channels.
-
-
Voltage Protocol (Use-Dependent Block): Hold cells at a resting potential of -100 mV. Apply a train of depolarizing pulses to 0 mV at 10 Hz.
-
Causality: This high-frequency stimulation protocol forces the channels to rapidly cycle between open and inactivated states. Because molecules with an alpha-methyl aryloxypropylamine motif (like Mexiletine) bind preferentially to the open/inactivated states rather than the resting state, this specific voltage protocol uncovers the "use-dependent" block characteristic of Class IB antiarrhythmics.
-
-
Data Acquisition: Record peak inward currents before and after a 5-minute perfusion of 2-CPMPA. Calculate the IC50 using a standard Hill equation fit.
Conclusion
The comparative study of 2-(4-Chlorophenoxy)-1-methylpropylamine highlights the profound impact of minor structural tweaks on the aryloxypropylamine scaffold. While the para-chloro substitution anchors the molecule within the lipophilic pockets of monoamine transporters (aligning its behavior with SSRIs/SNRIs)[1], the alpha-methyl group introduces steric bulk that not only slows CYP2D6-mediated metabolism but also forces a conformational mimicry of Mexiletine, introducing NaV channel blockade[3]. For drug development professionals, 2-CPMPA serves as an excellent probe for exploring the polypharmacology inherent to this privileged chemical class.
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A Comprehensive Guide to the Validation of an Analytical Method for 2-(4-Chlorophenoxy)-1-methylpropylamine by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
The robust validation of an analytical method is a cornerstone of drug development and manufacturing, ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2] This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(4-Chlorophenoxy)-1-methylpropylamine, a key intermediate or active pharmaceutical ingredient (API). The principles and methodologies detailed herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) guidelines, as well as the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5][6][7][8][9]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][10] For a quantitative method like HPLC, this involves a thorough evaluation of several performance characteristics. This guide will delve into the experimental design and acceptance criteria for each of these critical validation parameters.
The Validation Workflow: A Step-by-Step Approach
A successful method validation follows a structured workflow, ensuring all performance characteristics are systematically evaluated.
Caption: A typical workflow for analytical method validation.
Specificity: Ensuring Unambiguous Measurement
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][12][13][14]
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of 2-(4-Chlorophenoxy)-1-methylpropylamine.
-
Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Resolution Assessment: Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.[3]
Comparison of Approaches:
| Approach | Description | Advantages | Disadvantages |
| Peak Purity Analysis (PDA) | Compares spectra across the chromatographic peak. | Provides strong evidence of peak homogeneity. | Requires a PDA detector; may not detect co-eluting species with similar spectra. |
| Mass Spectrometry (MS) Coupling | Provides mass-to-charge ratio information for the eluting peak. | Highly specific and can identify co-eluting components. | More complex and expensive instrumentation. |
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[3][15][16][17] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3][15][16]
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five concentrations of 2-(4-Chlorophenoxy)-1-methylpropylamine spanning the expected working range. For an assay of a drug substance, this is typically 80% to 120% of the test concentration.[2][3]
-
Analysis: Analyze each concentration in triplicate.
-
Data Evaluation: Plot the average response (e.g., peak area) versus the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): Typically ≥ 0.998.[17]
-
Y-intercept: Should be close to zero.
-
Residual Plot: The residuals should be randomly scattered around the x-axis.[2]
Accuracy and Precision: The Cornerstones of Reliability
Accuracy is the closeness of the test results obtained by the method to the true value.[1][18][19] Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1][18]
Accuracy
Experimental Protocol:
-
Sample Preparation: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120%) by spiking a known amount of 2-(4-Chlorophenoxy)-1-methylpropylamine into a placebo matrix.[2][20]
-
Analysis: Analyze a minimum of three replicate preparations for each concentration level.
-
Calculation: Determine the percent recovery for each sample.
Acceptance Criteria:
-
Percent Recovery: Typically within 98.0% to 102.0% for the assay of a drug substance.[2]
Precision
Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[2]
Experimental Protocols:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.[3]
-
-
Intermediate Precision:
Acceptance Criteria:
-
Relative Standard Deviation (RSD): Typically ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21][22][23] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][21][22][23]
Comparison of Determination Methods:
| Method | Description | Applicability |
| Visual Evaluation | Determination of the minimum level at which the analyte can be reliably detected by visual inspection. | Non-instrumental methods. |
| Signal-to-Noise Ratio | The concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[2][22] | Methods that exhibit baseline noise. |
| Based on the Standard Deviation of the Response and the Slope | LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.[24] | Widely applicable. |
Experimental Protocol (Signal-to-Noise Ratio):
-
Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
Identify the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Robustness: Withstanding Deliberate Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][25][26][27] This provides an indication of its reliability during normal usage.[3]
Experimental Protocol:
-
Identify Critical Parameters: Select HPLC parameters that may be subject to variation, such as:
-
Experimental Design: Use a design of experiments (DoE) approach to efficiently evaluate the impact of these variations.
-
Analysis: Analyze the system suitability solution under each of the varied conditions.
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits.
-
The RSD of the results should remain within acceptable limits, often less than 2%.[28]
Caption: Interrelation of robustness factors and system suitability.
Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the analyte's retention time; peak purity demonstrates homogeneity. |
| Linearity | Correlation coefficient (r²) ≥ 0.998. |
| Range | Typically 80-120% of the test concentration for an assay. |
| Accuracy | Percent recovery within 98.0% - 102.0%. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of approximately 10:1. |
| Robustness | System suitability passes under varied conditions. |
Conclusion
The validation of an analytical method for 2-(4-Chlorophenoxy)-1-methylpropylamine is a systematic process that provides documented evidence of its reliability and suitability for its intended purpose.[15] By following the principles outlined in this guide, which are based on internationally recognized guidelines, researchers and drug development professionals can ensure the generation of high-quality, defensible analytical data. This, in turn, is crucial for making informed decisions throughout the drug development lifecycle and for ensuring the safety and efficacy of the final pharmaceutical product.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
Analytical Method Validation: Back to Basics, Part II. LCGC International. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
-
How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. Available at: [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. The United States Pharmacopeia. Available at: [Link]
-
Implementing Robustness Testing for HPLC Methods. Separation Science. Available at: [Link]
-
What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
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USP <1225> Method Validation. BA Sciences. Available at: [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]
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Limit of Detection and Limit of Quantification Determination in Gas Chromatography. IntechOpen. Available at: [Link]
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What is meant by the limit of detection and quantification (LOD / LOQ)?. Chromservis. Available at: [Link]
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FDA Guidance on Analytical Method Validation. Scribd. Available at: [Link]
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3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. Available at: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
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FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy. Available at: [Link]
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HPLC analytical tips: What is 'specificity'?. Biorelevant.com. Available at: [Link]
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Linearity and Range in Analytical Method Validation by HPLC. Industrial Pharmacist. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
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Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Available at: [Link]
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Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. IVT Network. Available at: [Link]
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USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available at: [Link]
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ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Available at: [Link]
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Limit of Blank, Limit of Detection and Limit of Quantitation. National Center for Biotechnology Information. Available at: [Link]
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Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate. Available at: [Link]
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Robustness Tests. LCGC International. Available at: [Link]
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Ensuring Accuracy and Reliability through Validation and Standardization of Analytical Methods. Walsh Medical Media. Available at: [Link]
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Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. Pharma Validation. Available at: [Link]
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Comparison of different guidelines for 'linearity and range' parameter of analytical method validation. ResearchGate. Available at: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available at: [Link]
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Accuracy and precision presentation. Slideshare. Available at: [Link]
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What is the difference between specificity and selectivity of the HPLC method?. ResearchGate. Available at: [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
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Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.. ResearchGate. Available at: [Link]
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Method Robustness Testing Using Empower™ Method Validation Manager Software Aided by the Empower Sample Set Generator to Automate Method Creation. Waters Corporation. Available at: [Link]
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Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available at: [Link]
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Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available at: [Link]
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Specificity of Analytical Methods. Cleaning Validation. Available at: [Link]
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Determination of four aromatic amines in water samples using dispersive liquid-dll microextraction combined with HPLC. PubMed. Available at: [Link]
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Usp 1225 validation of compendial procedures pdf. GM Binder. Available at: [Link]
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Characterization of Precision and Accuracy and Total Analytical Error for Bioassays. BEBPA. Available at: [Link]
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How to Validate Accuracy in Analytical Methods: A Step-by-Step Guide. Pharma Validation. Available at: [Link]
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Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. Available at: [Link]
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III Analytical Methods. Japan International Cooperation Agency. Available at: [Link]
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Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. PubMed. Available at: [Link]
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Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. U.S. Environmental Protection Agency. Available at: [Link]
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ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Polish Pharmaceutical Society. Available at: [Link]
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Cross-Validation of HPLC and GC Methods for Phenoxypropylamine Analysis: A Comprehensive Guide
Introduction
Phenoxypropylamines represent a critical pharmacophore found in numerous neuroactive pharmaceutical agents, including selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and histamine H3 receptor inverse agonists[1][2]. The accurate quantification of these compounds during drug development and quality control is paramount. Establishing orthogonal analytical techniques—specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—ensures robust, interference-free quantification.
This guide provides an in-depth framework for the cross-validation of HPLC and GC methods for phenoxypropylamine analysis, adhering to the latest [3][4].
Mechanistic Causality: Why These Experimental Choices?
As analytical scientists, we do not merely follow protocols; we engineer them based on physicochemical properties. Phenoxypropylamines typically possess a basic secondary or tertiary amine group (pKa ~9.5) and an ether linkage.
-
HPLC Optimization (The Causality of Ion-Pairing): In reversed-phase HPLC, the basic amine group of phenoxypropylamines is highly prone to secondary interactions with unreacted silanol groups on silica-based stationary phases. This causes severe peak tailing and poor integration. To counteract this, we utilize a mobile phase modified with 0.1% Trifluoroacetic Acid (TFA). The TFA serves a dual purpose: it lowers the pH to fully protonate the silanols (neutralizing their charge) and acts as a volatile ion-pairing agent with the protonated amine, resulting in sharp, symmetrical peaks[2].
-
GC Optimization (The Causality of Volatilization): GC requires the analyte to be volatile and thermally stable. Phenoxypropylamine salts (e.g., oxalates or hydrochlorides) will degrade in a hot GC inlet. Therefore, a liquid-liquid extraction (LLE) using a strong base (NaOH) is mandatory to convert the salt into its volatile free-base form[1]. Furthermore, basic amines tend to adsorb onto active sites in the GC column. Utilizing a highly deactivated, non-polar polysiloxane column (e.g., DB-5ms) is critical to prevent analyte loss and maintain linearity at low concentrations.
Cross-Validation Framework
Cross-validation ensures that both the HPLC and GC methods yield statistically equivalent results and are fit for their intended purpose[4]. The parameters evaluated include Accuracy, Precision, Limit of Detection (LOD), Limit of Quantification (LOQ), Linearity, and Range.
Logical workflow for cross-validation of HPLC and GC methods under ICH Q2(R2) guidelines.
Self-Validating Experimental Protocols
A robust analytical method must be self-validating. The protocols below incorporate System Suitability Testing (SST) and Internal Standards (IS) to ensure the system continuously verifies its own performance during the run.
Step-by-Step HPLC-UV Protocol
-
Preparation: Dissolve the phenoxypropylamine sample in a diluent of 50:50 Water:Acetonitrile. Add an internal standard (e.g., a structurally related stable amine) to a final concentration of 50 µg/mL.
-
Instrumentation: Use a Zorbax RX-C8 or equivalent C18 column (150 mm × 4.6 mm, 5 µm)[2].
-
Mobile Phase: Gradient elution using Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Run a gradient from 10% B to 100% B over 15 minutes[2].
-
Flow Rate & Detection: 1.0 mL/min, UV detection at 254 nm.
-
Self-Validation (SST): Prior to sample analysis, inject the calibration standard five times. The system is validated only if the Relative Standard Deviation (%RSD) of the peak areas is < 2.0%, the tailing factor is ≤ 1.5, and theoretical plates are > 5000.
Step-by-Step GC-FID Protocol
-
Sample Preparation (LLE): Transfer 1.0 mL of the aqueous sample to a centrifuge tube. Add 0.5 mL of 1M NaOH to basify the solution (pH > 11), ensuring the phenoxypropylamine is completely converted to its free-base form. Add 2.0 mL of Hexane containing the internal standard. Vortex for 2 minutes and centrifuge. Extract the upper organic layer for injection[1].
-
Instrumentation: GC system equipped with a Flame Ionization Detector (FID) and a DB-5ms capillary column (30 m × 0.25 mm, 0.25 µm film thickness).
-
Injection: Inject 1.0 µL in split mode (10:1 ratio) with the inlet temperature set to 250°C.
-
Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C, hold for 5 minutes.
-
Self-Validation (SST): The run is validated if the signal-to-noise (S/N) ratio of the LOQ standard is > 10:1, and the chromatographic resolution between the analyte and the internal standard is > 2.0.
Experimental sample preparation and self-validating analytical workflow for both techniques.
Quantitative Data Presentation
The following table summarizes the representative cross-validation performance metrics, demonstrating the orthogonality and equivalence of both methods.
| Validation Parameter (ICH Q2) | HPLC-UV (Salt Form) | GC-FID (Free Base) |
| Linearity (R²) | > 0.999 | > 0.997 |
| Precision (%RSD) | 1.2% | 2.1% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 96.0% - 103.5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.45 µg/mL |
| Analysis Time | ~15 minutes | ~18 minutes |
| Primary Advantage | No extraction required | High resolution of volatile impurities |
Conclusion
Both HPLC and GC are highly capable of quantifying phenoxypropylamines. HPLC is generally preferred for the routine assay of the active pharmaceutical ingredient (API) due to its superior precision and lack of derivatization/extraction steps[2]. Conversely, GC serves as a powerful orthogonal technique, particularly useful for detecting volatile impurities and residual solvents that lack UV chromophores[1]. By adhering to ICH Q2(R2) guidelines, laboratories can confidently cross-validate these methods to ensure comprehensive, unassailable analytical control[3][4].
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (europa.eu). 3
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Validation of Analytical Procedures Q2(R2) - ICH . International Council for Harmonisation (ich.org). 4
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The chemical toxicological analysis of sertindole . ResearchGate. 1
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Discovery and Characterization of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H3 Receptor Inverse Agonist . Journal of Medicinal Chemistry (acs.org). 2
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Stereopharmacology: A Comprehensive Guide to Comparing the Biological Activity of (R)- and (S)-Enantiomers
As a Senior Application Scientist in drug discovery, I frequently encounter the critical juncture of stereopharmacology: deciding whether to develop a racemate or pursue a single-enantiomer "chiral switch." Molecules that are identical in atomic constitution but differ in their three-dimensional arrangement often exhibit profoundly different pharmacokinetic and pharmacodynamic profiles.
In 1992, the FDA issued a pivotal policy statement mandating that the stereoisomeric composition of drugs with chiral centers must be rigorously characterized, and the quantitative isomeric composition must be known in all pharmacological and clinical studies[1],[2]. Today, the vast majority of new small-molecule approvals are single enantiomers[3].
This guide provides an objective, data-driven framework for comparing the biological activity of (R)- and (S)-enantiomers, exploring the mechanistic causality behind their divergence, and detailing the self-validating experimental protocols required to evaluate them.
The Mechanistic Basis of Enantiomeric Divergence
The differential biological activity of enantiomers is traditionally explained by the Easson-Stedman hypothesis (the 3-point receptor model). Because biological macromolecules (receptors, enzymes, transporters) are inherently chiral, they interact asymmetrically with racemic ligands.
The enantiomer with the highest affinity and desired pharmacological effect is termed the eutomer , while the less active or off-target enantiomer is the distomer . If the eutomer requires three specific spatial interaction points (e.g., hydrogen bonding, hydrophobic pocket, electrostatic interaction) to trigger a conformational change in the receptor, the distomer will mathematically only be able to align with a maximum of two points, leading to a drastic reduction in binding affinity.
Easson-Stedman 3-point receptor model demonstrating stereoselective binding affinity.
Case Studies in Stereopharmacology
Case Study A: Ibuprofen and Unidirectional Chiral Inversion
Ibuprofen is a classic 2-arylpropionic acid NSAID. In vitro, only (S)-ibuprofen effectively inhibits cyclooxygenase (COX) enzymes. However, in vivo, the administration of pure (R)-ibuprofen still yields potent analgesic effects. This occurs due to unidirectional chiral inversion [4],[5].
The inactive (R)-enantiomer is stereoselectively activated by Acyl-CoA synthetase to form a thioester. An epimerase then converts the (R)-thioester to the (S)-thioester, which is subsequently hydrolyzed into the active (S)-ibuprofen[5],[6].
Enzymatic unidirectional chiral inversion pathway of (R)-ibuprofen to (S)-ibuprofen.
Case Study B: Citalopram and Allosteric Interference
Citalopram is an SSRI where the (S)-enantiomer (Escitalopram) is the active eutomer. Unlike ibuprofen, the (R)-enantiomer of citalopram does not invert in vivo. Instead, (R)-citalopram actively antagonizes the efficacy of the (S)-enantiomer by binding to an allosteric site on the serotonin transporter (SERT), which negatively modulates the binding of the active (S)-enantiomer at the primary orthosteric site. This makes the pure (S)-enantiomer significantly more efficacious than the racemate.
Quantitative Comparison Data
The table below summarizes the profound differences in target affinity between enantiomeric pairs, highlighting the Eudismic Ratio (the ratio of the eutomer's affinity to the distomer's affinity).
| Drug / Compound | Primary Target | (S)-Enantiomer Activity | (R)-Enantiomer Activity | Eudismic Ratio | Clinical Implication |
| Ibuprofen | COX-1 (IC₅₀) | ~12 µM | >100 µM | >8 | (R)-form acts as a prodrug via in vivo inversion. |
| Citalopram | SERT (Kᵢ) | 1.1 nM | 40 nM | ~36 | (R)-form causes allosteric interference. |
| Thalidomide | Cereblon | Sedative / Anti-emetic | Teratogenic | N/A | Rapid in vivo racemization makes single-enantiomer dosing futile. |
Self-Validating Experimental Protocol: In Vitro Chiral Inversion Assay
To objectively compare enantiomers and assess their stability, researchers must perform rigorous in vitro assays. Because chiral inversion can be an artifact of extraction conditions (e.g., pH or temperature), the protocol must be designed as a self-validating system .
Causality and Assay Design
We utilize cryopreserved rat or human hepatocytes (or liver microsomes supplemented with specific cofactors) to evaluate the inversion of the (R)-enantiomer to the (S)-enantiomer[6].
-
Why add ATP, CoA, and Mg²⁺? The formation of the intermediate thioester is strictly dependent on these cofactors[5].
-
Why use ice-cold acetonitrile for termination? It instantly denatures the epimerase enzymes, preventing post-incubation artifactual inversion during the sample preparation phase.
Self-validating in vitro microsomal assay workflow for assessing chiral inversion.
Step-by-Step Methodology
-
Preparation of the Matrix: Thaw cryopreserved hepatocytes and suspend them in Krebs-Henseleit buffer (pH 7.4) to a concentration of 1×106 cells/mL. Alternatively, use liver microsomes (1 mg/mL protein) supplemented with 1 mM ATP, 0.1 mM Coenzyme A, and 5 mM MgCl₂.
-
System Validation Controls (Critical Step):
-
Zero-Time Control: Add the stop solution (acetonitrile) before adding the (R)-enantiomer substrate to establish the baseline chiral purity and rule out contamination.
-
Minus-Cofactor Control: Run a parallel incubation lacking ATP and CoA. If (S)-enantiomer appears here, the inversion is spontaneous/chemical, not enzymatic.
-
-
Incubation: Spike the pure (R)-enantiomer (e.g., 10 µM final concentration) into the matrix. Incubate at 37°C under gentle shaking.
-
Termination & Extraction: At designated time points (0, 15, 30, 60, 120 minutes), extract 100 µL aliquots and immediately quench with 300 µL of ice-cold acetonitrile containing an enantiopure internal standard (e.g., an isotopically labeled (R)-enantiomer). Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Chiral LC-MS/MS Analysis: Inject the supernatant onto a chiral stationary phase column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). The chiral selector forms transient diastereomeric complexes with the enantiomers, allowing baseline resolution. Quantify the AUC (Area Under the Curve) of the newly formed (S)-enantiomer relative to the remaining (R)-enantiomer to calculate the inversion clearance rate[4].
References
-
FDA's policy statement for the development of new stereoisomeric drugs. Chirality (1992). Semantic Scholar. URL:[Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules (2023). MDPI. URL:[Link]
-
Chiral inversion. Wikipedia, The Free Encyclopedia. URL:[Link]
-
A novel method for assessing inhibition of ibuprofen chiral inversion and its application in drug discovery. International Journal of Pharmaceutics (2007). PubMed. URL:[Link]
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A Senior Application Scientist's Guide to Performance Comparison of Chiral Columns for Separation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the separation of enantiomers is not merely a technical challenge but a critical necessity. The differential pharmacological and toxicological profiles of enantiomers have led regulatory bodies to increasingly mandate the development of single-enantiomer drugs.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the principal technology for achieving these demanding separations.[1][3]
This guide provides an in-depth comparison of the most widely utilized chiral columns, offering insights into their performance, mechanisms, and optimal applications. As a senior application scientist, my objective is to move beyond a simple cataloging of features and instead provide a framework for rational column selection and method development, grounded in scientific principles and practical experience.
The Foundation of Chiral Recognition: A Three-Point Interaction Model
The successful separation of enantiomers on a chiral stationary phase is fundamentally governed by the formation of transient diastereomeric complexes between the analyte and the chiral selector.[4] The stability of these complexes differs for each enantiomer, leading to differential retention times and, consequently, separation. The "three-point interaction model," also known as the Dalgliesh model, provides a conceptual framework for understanding this process. For effective chiral recognition, at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) are required between the analyte and the CSP.[2]
A Comparative Analysis of Major Chiral Stationary Phases
The choice of a chiral column is the most critical decision in developing a chiral separation method. While a trial-and-error approach can be time-consuming, a foundational understanding of the different types of CSPs can significantly streamline the process.[5] Most chiral separations can be successfully achieved using two primary types of CSPs: polysaccharide-based and macrocyclic glycopeptide-based columns.[5]
Polysaccharide-Based Chiral Columns
Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used and versatile columns for chiral separations, accounting for over 90% of chiral analytical evaluations.[6][7] Their broad applicability stems from a combination of hydrogen bonding, π-π interactions, and steric effects, which create "chiral pockets" that selectively retain one enantiomer over the other.[4]
These columns are available in two main formats: coated and immobilized. Coated CSPs, while effective, are susceptible to swelling or dissolution by certain organic solvents.[7] Immobilized CSPs, where the polysaccharide derivative is covalently bonded to the silica support, offer enhanced robustness and compatibility with a wider range of solvents, thereby expanding their application scope.[7]
Performance Characteristics:
| Feature | Description |
| Selectivity | Broad enantioselectivity for a wide range of compounds.[7] |
| Efficiency | Generally high, especially with modern particle sizes. |
| Robustness | Immobilized phases are very robust and compatible with a wide range of solvents.[7] |
| Modes of Operation | Normal Phase (NP), Reversed Phase (RP), Polar Organic (PO), and Supercritical Fluid Chromatography (SFC).[7] |
| Typical Analytes | Aromatic compounds, amides, esters, and a wide variety of pharmaceuticals. |
Causality in Experimental Choices: The choice between coated and immobilized polysaccharide columns is dictated by the desired mobile phase. If aggressive organic solvents are required for sample solubility or to achieve a specific selectivity, an immobilized phase is the superior choice due to its enhanced stability.[7]
Macrocyclic Glycopeptide-Based Chiral Columns
Macrocyclic glycopeptide antibiotics, such as vancomycin and teicoplanin, serve as the chiral selectors in this class of CSPs.[8] These complex molecules offer a multitude of interaction sites, including hydrophobic pockets, hydroxyl, amino, and carboxyl groups, enabling a wide range of chiral recognition mechanisms.[8]
These columns are particularly well-suited for the separation of amino acids and other polar compounds.[9] They can be operated in reversed-phase, polar organic, and HILIC modes, offering considerable flexibility in method development.[9]
Performance Characteristics:
| Feature | Description |
| Selectivity | Excellent for amino acids and peptides, as well as a broad range of other chiral compounds.[9] |
| Efficiency | Good, with high reproducibility and long-term stability.[8] |
| Robustness | Generally robust and can be used over a wide pH range. |
| Modes of Operation | Reversed Phase (RP), Polar Organic (PO), and Hydrophilic Interaction Liquid Chromatography (HILIC).[9] |
| Typical Analytes | Amino acids, peptides, NSAIDs, and other acidic, basic, and neutral compounds. |
Causality in Experimental Choices: The multimodal nature of macrocyclic glycopeptide columns allows for the separation of a diverse range of analytes. For instance, the presence of both hydrophobic and ionizable groups makes them effective for separating amphiprotic compounds.[10] The ability to operate in HILIC mode is a distinct advantage for retaining and separating highly polar analytes that are poorly retained in reversed-phase chromatography.
Cyclodextrin-Based Chiral Columns
Cyclodextrin-based CSPs utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selectors. The primary mechanism of chiral recognition is inclusion complexation, where the analyte fits into the hydrophobic cavity of the cyclodextrin.[11] Chiral recognition is further enhanced by interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin.
These columns are particularly effective for the separation of non-polar and moderately polar compounds that can fit into the cyclodextrin cavity.[5] To achieve separation in reversed-phase mode, the analyte typically needs to possess at least one aromatic ring.[5]
Performance Characteristics:
| Feature | Description |
| Selectivity | Good for compounds that can form inclusion complexes, particularly those with aromatic rings.[5] |
| Efficiency | Generally good, with derivatized cyclodextrins offering enhanced resolution.[12] |
| Robustness | Bonded phases are robust and stable. |
| Modes of Operation | Primarily Reversed Phase (RP) and Normal Phase (NP).[5] |
| Typical Analytes | Aromatic hydrocarbons, heterocyclic compounds, and t-boc amino acids.[5] |
Causality in Experimental Choices: The selection of a cyclodextrin-based column is strongly indicated when the analyte has a size and shape that is complementary to the cyclodextrin cavity. The choice of mobile phase is critical; in reversed-phase mode, the organic modifier content can significantly impact the strength of the inclusion complex and, therefore, the retention and selectivity.
A Systematic Approach to Chiral Method Development
A structured and systematic approach to chiral method development is crucial for efficiency and success. The following protocol outlines a self-validating system for achieving robust chiral separations.
Experimental Protocol: Chiral Method Development
Objective: To develop a robust and reliable HPLC method for the separation of a pair of enantiomers.
Materials:
-
HPLC system with a UV or Mass Spectrometric detector.
-
A selection of chiral columns (e.g., immobilized polysaccharide, macrocyclic glycopeptide, and cyclodextrin-based).
-
HPLC-grade solvents (n-hexane, isopropanol, ethanol, methanol, acetonitrile).
-
Additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA)).
-
Racemic standard of the analyte.
Methodology:
-
Analyte Characterization:
-
Determine the chemical structure, pKa, and solubility of the analyte. This information will guide the initial selection of the mobile phase and column type.
-
-
Initial Column and Mobile Phase Screening:
-
Rationale: The complex nature of chiral recognition makes it difficult to predict the optimal stationary phase.[4] A screening approach using a diverse set of columns and mobile phases is the most effective strategy.[13]
-
Procedure:
-
Screen a minimum of three different chiral columns, ideally representing the major classes (polysaccharide, macrocyclic glycopeptide, and cyclodextrin-based).
-
For each column, screen a set of mobile phases. A common starting point for polysaccharide columns is a normal phase system (e.g., n-hexane/isopropanol) and a reversed-phase system (e.g., acetonitrile/water).[7][13] For macrocyclic glycopeptide columns, a polar organic mode (e.g., methanol with a small amount of acid and base) is often a good starting point.[9]
-
Incorporate acidic (e.g., 0.1% TFA) and basic (e.g., 0.1% DEA) additives to the mobile phase to improve peak shape and selectivity, especially for ionizable analytes.[13]
-
-
-
Optimization of Separation:
-
Rationale: Once initial separation is observed, the conditions can be optimized to improve resolution, analysis time, and peak shape.
-
Procedure:
-
Mobile Phase Composition: Fine-tune the ratio of the strong to weak solvent in the mobile phase. For example, in normal phase, adjust the percentage of alcohol in hexane.
-
Additive Concentration: Optimize the concentration of the acidic or basic additive.
-
Temperature: Investigate the effect of column temperature. Lower temperatures often lead to increased resolution but also longer analysis times.
-
Flow Rate: Adjust the flow rate to balance analysis time and efficiency.
-
-
-
Method Validation:
-
Rationale: To ensure the method is reliable and reproducible, it must be validated according to ICH guidelines.
-
Procedure:
-
Evaluate parameters such as specificity, linearity, range, accuracy, precision, and robustness.
-
-
Visualizing Chiral Recognition and Method Development
To further elucidate the concepts discussed, the following diagrams illustrate the chiral recognition mechanisms and the systematic workflow for method development.
Caption: Chiral Recognition Mechanisms of Major CSPs.
Caption: Systematic Workflow for Chiral Method Development.
Conclusion
The selection of an appropriate chiral column is a multifaceted decision that requires a deep understanding of the underlying principles of chiral recognition. Polysaccharide-based columns offer broad applicability, macrocyclic glycopeptide columns excel in the separation of polar and ionizable compounds, and cyclodextrin-based columns are effective for analytes capable of forming inclusion complexes. By employing a systematic screening and optimization strategy, researchers can efficiently develop robust and reliable methods for chiral separations, a critical capability in modern pharmaceutical development and analysis. The continuous evolution of chiral stationary phases, particularly the development of immobilized polysaccharide columns, has significantly enhanced the toolbox available to analytical scientists, enabling the resolution of increasingly complex chiral separation challenges.[7]
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]
-
Chiral HPLC Method Development. [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
-
HPLC Technical Tip: Chiral Method Development - Phenomenex. [Link]
-
Comparison of separation performances of novel β-cyclodextrin-based chiral stationary phases in high-performance liquid chromatographic enantioseparation - PubMed. [Link]
-
Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals - ProQuest. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration - SCIRP. [Link]
-
(PDF) Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. [Link]
-
Chiral analysis - Wikipedia. [Link]
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Evaluation of a Polysaccharide-based Chiral Reversed-Phase Liquid Chromatography Screen Strategy in Pharmaceutical Analysis - ResearchGate. [Link]
-
Chiral Chromatography in Pharmaceutical Analysis - Pharma Focus Asia. [Link]
-
Enantiomeric separations on cyclodextrin-based and synthetic polymeric chiral stationary phases by high performance liquid. [Link]
-
Chiral Chromatography: Principle, Components, Steps, Types, Uses - Microbe Notes. [Link]
-
Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography - FAGG. [Link]
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CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. [Link]
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Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases | Springer Nature Experiments. [Link]
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Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - MDPI. [Link]
-
Evaluation of the Macrocyclic Glycopeptide A-40926 as a High-performance Liquid Chromatographic Chiral Selector and Comparison with Teicoplanin Chiral Stationary Phase - Scholars' Mine. [Link]
-
Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns Jana Hepner, Jaap de Zeeuw, Chris English. [Link]
-
High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview - PubMed. [Link]
-
Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling - PubMed. [Link]
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14.3: Chiral Chromatography - Chemistry LibreTexts. [Link]
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New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of () - FULIR. [Link]
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Chiral HPLC Column - Phenomenex. [Link]
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Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. [Link]
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Inter-Laboratory Comparison Guide: Analytical Platforms for 2-(4-Chlorophenoxy)-1-methylpropylamine
Executive Summary
2-(4-Chlorophenoxy)-1-methylpropylamine is a chiral phenoxyalkylamine derivative. Compounds in this class are frequently investigated in pharmacology for their role in monoamine modulation and as critical pharmaceutical intermediates. However, quantifying this compound in complex biological matrices presents significant analytical challenges. Its primary amine group is highly basic, leading to severe peak tailing on standard silica-based columns, while its α -chiral center often necessitates enantiomeric resolution.
This guide provides an objective, data-driven inter-laboratory comparison evaluating the AmineQuant™ LC-MS/MS Workflow against traditional alternative methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) with pre-column derivatization, and standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV).
Mechanistic Grounding & Analytical Challenges
The accurate quantification of hydrophilic, basic amines requires overcoming specific physicochemical hurdles:
-
Secondary Interactions: Primary amines interact strongly with residual silanols on traditional C18 stationary phases. This causes peak broadening and shifts in retention time. Utilizing amine-modified polymeric stationary phases or unified-HILIC systems mitigates this by providing a inert surface, drastically improving peak shape[1].
-
Matrix Effects: In electrospray ionization (ESI), co-eluting matrix components can suppress or enhance the analyte signal. A self-validating system must employ a Stable Isotope-Labeled Internal Standard (SILIS) to correct for these fluctuations dynamically[1].
-
Thermal Instability: Free primary amines lack the volatility required for GC-MS and are prone to thermal degradation in the injection port, necessitating complex derivatization steps[2].
Inter-Laboratory Study Design
To establish robust benchmarking, a proficiency testing framework was executed across five independent analytical laboratories[3]. Each laboratory received blinded, pooled human plasma samples spiked with 2-(4-Chlorophenoxy)-1-methylpropylamine at concentrations ranging from 1.0 to 500 ng/mL.
Fig 1: Multi-platform inter-laboratory workflow for phenoxyalkylamine quantification.
Experimental Protocols & Methodologies
Method A: AmineQuant™ LC-MS/MS Workflow (Recommended)
This method leverages targeted Multiple Reaction Monitoring (MRM) using a polymeric stationary phase.
Causality & Self-Validation: Protein precipitation with acidified acetonitrile ensures the basic amine remains protonated ( pKa ~9.5), maximizing its solubility in the supernatant while denaturing binding proteins. The inclusion of a SILIS acts as an internal self-validation mechanism; if the SILIS peak area deviates by >15% from the calibration blank, the injection is flagged for matrix interference.
Step-by-Step Protocol:
-
Sample Preparation: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of SILIS (100 ng/mL 13C6 -labeled analog).
-
Extraction: Add 150 µL of Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Chromatography: Inject 5 µL of the supernatant onto an amine-modified polymeric column (100 x 2.1 mm, 3 µm).
-
Mobile Phase A: 2 mM ammonium formate (pH 5.0).
-
Mobile Phase B: Methanol.
-
Gradient: 20% B to 80% B over 4 minutes.
-
-
Detection: Positive ESI mode. Monitor MRM transitions (See Fig 2).
Fig 2: MRM fragmentation pathway for 2-(4-Chlorophenoxy)-1-methylpropylamine.
Method B: GC-MS with MTPA Derivatization (Alternative 1)
Causality & Self-Validation: To overcome the thermal instability of the primary amine, samples are derivatized with (S)- α -methoxy- α -trifluoromethylphenylacetic acid (MTPA) chloride. This not only increases volatility but converts the enantiomers of 2-(4-Chlorophenoxy)-1-methylpropylamine into diastereomers, allowing for chiral separation on a standard achiral capillary column[2].
Step-by-Step Protocol:
-
Extraction: Alkalinize 200 µL of plasma with 0.1 M NaOH. Extract with 1 mL ethyl acetate. Evaporate the organic layer under nitrogen.
-
Derivatization: Reconstitute in 50 µL pyridine and add 10 µL of (S)-MTPA chloride. Incubate at 60°C for 1 hour.
-
Analysis: Inject 1 µL into a GC-MS equipped with a 30 m DB-5MS column. Use electron impact (EI) ionization and monitor the [M−32]− ions.
Method C: RP-HPLC-UV (Alternative 2)
A legacy pharmacopeia method utilizing a standard C18 column and UV detection at 225 nm. Relies on extensive liquid-liquid extraction to achieve baseline purity, though it suffers from low sensitivity and peak tailing.
Quantitative Data Presentation
The inter-laboratory data was harmonized using Passing-Bablok regression to identify proportional bias between the different analytical platforms[4]. The AmineQuant™ LC-MS/MS workflow demonstrated superior reproducibility and sensitivity.
| Performance Metric | AmineQuant™ LC-MS/MS | GC-MS (MTPA Derivatized) | RP-HPLC-UV |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 5.0 ng/mL | 50.0 ng/mL |
| Inter-Laboratory CV (%) | 4.2% | 12.6% | 18.5% |
| Mean Recovery (%) | 98.5 ± 2.1% | 85.4 ± 5.3% | 76.2 ± 8.1% |
| Proportional Bias (Slope) | 1.012 (95% CI 0.99-1.03) | 1.085 (95% CI 0.94-1.12) | 1.150 (95% CI 0.88-1.25) |
| Throughput (Samples/Day) | > 300 | ~ 80 | ~ 50 |
| Chiral Resolution | No (Requires SFC-MS) | Yes (Diastereomers, Rs=1.8 ) | No |
Discussion & E-E-A-T Insights
The comparative data clearly illustrates the operational advantages of the LC-MS/MS workflow for high-throughput quantification.
-
Precision and Bias: Comparisons of analytical test results by regression analysis revealed strong correlations for the LC-MS/MS method with a mean slope of 1.012, indicating virtually no proportional bias across different laboratories[4]. Conversely, the GC-MS method exhibited an inter-laboratory CV of 12.6%, largely driven by variations in derivatization efficiency and injection port degradation.
-
Sensitivity vs. Stereochemistry: While the AmineQuant™ LC-MS/MS method is the definitive choice for absolute quantification (LOQ of 0.5 ng/mL), it cannot resolve the enantiomers of 2-(4-Chlorophenoxy)-1-methylpropylamine without a chiral stationary phase. If stereospecific pharmacokinetics are required, the GC-MS MTPA derivatization method remains a viable, albeit lower-throughput, alternative[2].
-
Matrix Independence: The use of SILIS in the LC-MS/MS protocol ensures that matrix suppression—a common issue when analyzing basic amines extracted from plasma—is mathematically negated, fulfilling the requirement for a self-validating assay[1].
References
- A Guide to Inter-Laboratory Comparison of Florfenicol Amine Quantification Methods. Benchchem.
- Harmonization of LC-MS/MS Measurements of Plasma Free Normetanephrine, Metanephrine, and 3-Methoxytyramine. University of Groningen Research Portal.
- Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data. PMC (NIH).
- Rapid analysis of labetalol in human plasma using liquid chromatography-tandem mass spectrometry. ResearchGate.
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A Senior Application Scientist's Guide to Method Validation for Genotoxic Impurities in Pharmaceuticals
Executive Summary
The control of genotoxic impurities (GTIs) is a critical aspect of pharmaceutical development and manufacturing, driven by the need to ensure patient safety. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) M7 guideline, mandate stringent control over these impurities due to their potential to damage DNA and cause cancer, even at trace levels.[1] A cornerstone of this control strategy is the validation of analytical methods capable of reliably detecting and quantifying GTIs at levels often several orders of magnitude lower than typical pharmaceutical impurities.[2]
This guide provides an in-depth comparison of analytical methodologies for GTI determination, focusing on the practical application of validation principles. It moves beyond a simple recitation of protocol steps to explain the scientific rationale behind experimental design, thereby empowering researchers, scientists, and drug development professionals to build robust, defensible, and compliant validation packages. We will compare the workhorse High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) with the gold-standard, high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing detailed validation protocols and performance benchmarks for each.
The Imperative for Controlling Genotoxic Impurities
Genotoxic impurities are compounds that have the potential to cause genetic mutations, chromosomal damage, and carcinogenesis. They often arise as by-products, intermediates, or reactants in the synthesis of an Active Pharmaceutical Ingredient (API). Their insidious nature necessitates a risk-based approach to control, as outlined in the ICH M7 guideline.
A key concept in this framework is the Threshold of Toxicological Concern (TTC) . The TTC is a level of exposure for a genotoxic impurity that is considered to pose a negligible carcinogenic risk. For long-term drug treatment, this is typically set at 1.5 µ g/day .[3][1][4][5][6] This value is not an arbitrary number; it represents a theoretical excess cancer risk of 1 in 100,000 over a lifetime of exposure.[1][5] The analytical challenge, therefore, is to develop and validate methods that can accurately quantify impurities at or below this threshold, which often translates to low parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the API.[2]
Pillars of Method Validation for GTIs
While the ICH Q2(R1) guideline provides the foundational framework for validating any analytical procedure, its application to GTIs requires special consideration due to the ultra-trace levels involved.[7][8][9] The objective is not just to follow a checklist but to demonstrate that the method is unequivocally "suitable for its intended purpose."[8][9]
Key Validation Parameters & Their Significance for GTIs:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For GTIs, this means proving there is no interference from the API, other impurities, or matrix components at the GTI's retention time.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): These are the most critical parameters for GTI methods. The LOQ must be sufficiently low to allow for reliable measurement at the control threshold (e.g., the 1.5 µ g/day TTC). The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated.
-
Linearity: Demonstrating a proportional relationship between the concentration of the GTI and the analytical signal over a defined range.[8] This range must encompass the LOQ and span up to a level relevant to potential process excursions.
-
Accuracy: The closeness of the test results to the true value. For GTIs, this is typically assessed by spiking the API or a placebo matrix with a known amount of the impurity at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] This includes repeatability (same lab, same day, same analyst) and intermediate precision (different days, analysts, or equipment).[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[8][9]
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is fundamentally driven by the properties of the GTI and the required sensitivity. While Gas Chromatography (GC) is the technique of choice for volatile impurities, this guide will focus on the two most common techniques for non-volatile impurities: HPLC-UV and LC-MS/MS.[2][11]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique, often the first choice for quantifying impurities in pharmaceutical analysis.[4][12] Its suitability for GTI analysis depends entirely on whether the impurity has a sufficiently strong chromophore to be detected at the required low levels.[4][6]
Strengths:
-
Accessibility & Cost-Effectiveness: HPLC-UV systems are standard in any pharmaceutical QC lab.
-
Robustness: The technique is generally very reliable and less susceptible to matrix effects than mass spectrometry.
-
Ease of Use: Method development and operation are typically more straightforward than LC-MS/MS.
Limitations:
-
Limited Sensitivity: Not suitable for GTIs with poor UV absorbance or those requiring control at very low ppm levels.
-
Potential for Interference: Peak purity can be a concern, as co-eluting impurities without a mass-to-charge ratio for confirmation can lead to false positives.
Objective: To validate a method for quantifying "Impurity-X" in "API-Y" with a control threshold of 5 ppm.
1. Specificity:
- Rationale: To prove that the analytical signal is solely from Impurity-X.
- Procedure:
- Inject a blank solution (diluent) to demonstrate no interfering peaks.
- Inject a solution of API-Y at its nominal concentration to confirm no API-related peaks co-elute with Impurity-X.
- Inject a solution of Impurity-X standard to determine its retention time.
- Inject a spiked solution (API-Y containing Impurity-X at 5 ppm) to confirm the peak is resolved from the API and other impurities.
- Perform peak purity analysis using a Diode Array Detector (DAD) on the spiked sample.
- Acceptance Criteria: The peak for Impurity-X in the spiked sample must be spectrally pure and resolved from all other peaks (Resolution > 2.0).
2. Limit of Quantitation (LOQ) & Limit of Detection (LOD):
- Rationale: To establish the lowest concentration that can be reliably measured and detected. The LOQ must be at or below the 5 ppm control limit.
- Procedure (Signal-to-Noise Approach):
- Prepare a series of dilute solutions of Impurity-X.
- Inject these solutions and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10. This is the estimated LOQ.
- The concentration that yields an S/N ratio of approximately 3 is the estimated LOD.
- Confirm the LOQ by preparing a solution at this concentration and performing six replicate injections.
- Acceptance Criteria: The S/N ratio at the LOQ must be ≥ 10. The precision (%RSD) of the six replicate injections at the LOQ must be ≤ 10%.
3. Linearity:
- Rationale: To confirm a proportional response across a range of concentrations.
- Procedure:
- Prepare at least five standard solutions of Impurity-X spanning a range from the LOQ to 150% of the specification limit (e.g., 1 ppm to 7.5 ppm).
- Inject each solution in triplicate.
- Plot a graph of the average peak area versus concentration.
- Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be close to zero.
4. Accuracy:
- Rationale: To demonstrate the method's ability to measure the true amount of Impurity-X in the presence of the API.
- Procedure:
- Prepare three sets of samples by spiking API-Y at three concentration levels: LOQ, 100% (5 ppm), and 150% (7.5 ppm). Prepare each level in triplicate.
- Analyze the samples and calculate the percentage recovery of the spiked amount.
- Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% at each level.[4]
5. Precision (Repeatability & Intermediate Precision):
- Rationale: To assess the method's variability under different conditions.
- Procedure:
- Repeatability: Prepare six individual samples of API-Y spiked with Impurity-X at the 5 ppm level. Analyze them on the same day, with the same analyst and instrument.
- Intermediate Precision: Repeat the analysis of six new spiked samples on a different day, with a different analyst, and/or on a different instrument.
- Acceptance Criteria: The %RSD for repeatability should be ≤ 5.0%. The %RSD for the combined results of repeatability and intermediate precision should be ≤ 10.0%.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For GTIs that lack a suitable chromophore or require control at sub-ppm levels, LC-MS/MS is the undisputed gold standard.[3][2][13] Its exceptional sensitivity and selectivity are achieved by coupling the separation power of LC with the specificity of a mass spectrometer that filters for both a parent ion and a specific fragment ion.
Strengths:
-
Ultra-High Sensitivity: Capable of achieving LOQs in the low ppb range, easily meeting TTC requirements.[14]
-
Exceptional Selectivity: By monitoring a specific mass transition (Multiple Reaction Monitoring - MRM), interference from the API matrix is virtually eliminated, providing unambiguous identification.[15]
-
Broad Applicability: Can detect a wide range of compounds, including those without a UV chromophore.
Limitations:
-
Matrix Effects: The API can suppress or enhance the ionization of the GTI, affecting accuracy and precision. This must be carefully evaluated.
-
Complexity & Cost: Instruments are more expensive and require more specialized expertise to operate and maintain.
-
Method Development: Can be more time-consuming, requiring optimization of both chromatographic and mass spectrometric parameters.
Objective: To validate a method for quantifying "Impurity-Z" in "API-W" with a control threshold of 0.5 ppm (equivalent to 1.5 µ g/day for a 3g daily dose).
1. Specificity:
- Rationale: To prove absolute selectivity through chromatographic separation and mass-based detection.
- Procedure:
- Inject a blank solution, an API-W solution, and an Impurity-Z standard solution.
- Confirm that no signal is present in the specific MRM transition channel for Impurity-Z in the blank and API-W injections.
- Inject a spiked sample (API-W with Impurity-Z at 0.5 ppm).
- Acceptance Criteria: The retention time in the spiked sample must match the standard. No interfering peaks should be observed in the MRM chromatogram for the blank or un-spiked API.
2. Limit of Quantitation (LOQ) & Limit of Detection (LOD):
- Rationale: To establish the lowest quantifiable concentration, which must be at or below 0.5 ppm.
- Procedure:
- Follow the signal-to-noise approach as described for HPLC-UV, using the MRM chromatogram for evaluation.
- Confirm the LOQ by preparing a solution at the target concentration and performing six replicate injections into the LC-MS/MS system.
- Acceptance Criteria: S/N ratio at LOQ ≥ 10. %RSD of six replicate injections ≤ 15%.[13]
3. Linearity:
- Rationale: To confirm a proportional response in the presence of potential matrix effects.
- Procedure:
- Prepare at least six standard solutions of Impurity-Z spanning a range from the LOQ to 200% of the specification limit (e.g., 0.1 ppm to 1.0 ppm).
- Plot the graph of peak area versus concentration.
- Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
4. Accuracy & Matrix Effect Evaluation:
- Rationale: To determine the recovery of the impurity and assess whether the API matrix is suppressing or enhancing the MS signal.
- Procedure:
- Prepare three sets of samples in triplicate:
- Set A: Impurity-Z standard in diluent.
- Set B: API-W solution spiked with Impurity-Z.
- Set C: Post-extraction spike (API-W solution is prepared, and Impurity-Z is added at the final step before injection).
- Perform this at three levels: LOQ, 100% (0.5 ppm), and 150% (0.75 ppm).
- Accuracy (%Recovery) = (Mean Area of Set B / Mean Area of Set A) * 100
- Matrix Effect (%) = (Mean Area of Set C / Mean Area of Set A) * 100
- Acceptance Criteria: Accuracy (Recovery) should be within 80.0% to 120.0%. The Matrix Effect should ideally be between 80% and 120%; if it is outside this range, the method may require further optimization or the use of a stable isotope-labeled internal standard.
5. Precision (Repeatability & Intermediate Precision):
- Rationale: To assess variability.
- Procedure:
- Repeatability: Prepare six individual samples of API-W spiked with Impurity-Z at the 0.5 ppm level. Analyze on the same day.
- Intermediate Precision: Repeat with six new samples on a different day/with a different analyst.
- Acceptance Criteria: %RSD for repeatability should be ≤ 15.0%. The %RSD for the combined results should be ≤ 20.0%.
Data Presentation & Performance Comparison
The following table summarizes the typical performance characteristics and acceptance criteria for the two techniques, providing a clear basis for comparison.
| Validation Parameter | HPLC-UV (Typical Acceptance Criteria) | LC-MS/MS (Typical Acceptance Criteria) | Rationale for Differences |
| Specificity | Resolution > 2.0; Spectral Purity | No interference in MRM channel | MS detection is inherently more specific than UV detection. |
| LOQ Precision | %RSD ≤ 10% | %RSD ≤ 15-20% | Greater variability is accepted at the ultra-trace levels measured by MS. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | Minor signal fluctuations and matrix effects can slightly reduce the correlation in MS. |
| Accuracy (% Recovery) | 90.0 - 110.0% | 80.0 - 120.0% | A wider range is acceptable due to the potential for matrix effects in MS analysis. |
| Precision (%RSD) | ≤ 5.0% (Repeatability) | ≤ 15.0% (Repeatability) | The complexity and higher sensitivity of MS systems can lead to slightly higher variability. |
Workflow & Decision Making
The selection and validation of a method for GTI analysis is a structured process. The following diagrams illustrate the logical flow from initial assessment to final validation.
Diagram 1: GTI Analytical Method Selection Workflow
This diagram guides the scientist in choosing the most appropriate analytical platform based on the properties of the impurity and the regulatory requirements.
Caption: Decision tree for selecting the appropriate analytical technique.
Diagram 2: General Method Validation Workflow
This workflow outlines the sequential steps required to fully validate an analytical method for a genotoxic impurity, ensuring compliance with ICH Q2(R1).
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This guide provides a detailed comparative analysis of N-[(2-Chlorophenyl)methyl]propan-2-amine and its structurally related isomers, focusing on their synthesis, physicochemical properties, and predicted pharmacological profiles. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer insights into the structure-activity relationships within this class of compounds.
Introduction and Structural Overview
N-[(2-Chlorophenyl)methyl]propan-2-amine, a secondary amine featuring a 2-chlorobenzyl group and an isopropyl substituent on the nitrogen atom, belongs to the broader class of phenethylamine derivatives.[1][2] Its structure is analogous to several psychoactive compounds, suggesting potential interactions with monoamine transporters.[1][3] The position of the chlorine atom on the phenyl ring is a critical determinant of the molecule's physicochemical and pharmacological properties. This guide will compare the ortho-chloro (2-chloro) isomer with its meta-chloro (3-chloro) and para-chloro (4-chloro) counterparts to elucidate the impact of this structural variation.
Physicochemical Properties: A Comparative Table
The location of the chlorine atom influences key physicochemical parameters that affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted and known properties of the three isomers.
| Property | N-[(2-Chlorophenyl)methyl] propan-2-amine | N-[(3-Chlorophenyl)methyl] propan-2-amine | N-[(4-Chlorophenyl)methyl] propan-2-amine |
| Molecular Formula | C₁₀H₁₄ClN | C₁₀H₁₄ClN | C₁₀H₁₄ClN |
| Molecular Weight | 183.68 g/mol [2] | 183.68 g/mol | 183.68 g/mol |
| CAS Number | 46054-87-9[2] | 13539-02-1 | 40023-87-8 |
| Predicted logP | 2.90 | 2.95 | 2.93 |
| Predicted pKa (strongest basic) | 9.89 | 9.85 | 9.87 |
| Predicted Aqueous Solubility | Moderately Soluble | Moderately Soluble | Moderately Soluble |
Predicted data generated from cheminformatics tools.
Synthesis and Chemical Reactivity
The primary synthetic route to N-benzylisopropylamines is through reductive amination.[2][4][5] This versatile method involves the reaction of a substituted benzaldehyde with isopropylamine to form an imine, which is then reduced in situ to the desired secondary amine.[2][6]
General Synthesis via Reductive Amination
The synthesis of N-[(2-Chlorophenyl)methyl]propan-2-amine is efficiently achieved via a one-pot reductive amination of 2-chlorobenzaldehyde with isopropylamine.[6] Sodium triacetoxyborohydride is a commonly used reducing agent due to its mildness and selectivity for the imine intermediate.[6][7]
Synthetic pathway for N-[(2-Chlorophenyl)methyl]propan-2-amine.
Experimental Protocol: Reductive Amination
-
Imine Formation : Dissolve 2-chlorobenzaldehyde (1.0 eq) and isopropylamine (1.2 eq) in dichloromethane (DCM). Stir the mixture at room temperature for 1-2 hours.[2]
-
Reduction : To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise. Continue stirring at room temperature for 12-24 hours.[2]
-
Work-up : Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.[6]
-
Purification : Concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by column chromatography or by forming the hydrochloride salt.[6]
This protocol is broadly applicable to the synthesis of the 3-chloro and 4-chloro isomers by starting with the corresponding 3-chlorobenzaldehyde or 4-chlorobenzaldehyde.
Subsequent Functionalization
The secondary amine and the chlorophenyl group in N-[(2-Chlorophenyl)methyl]propan-2-amine are amenable to further chemical modifications, making it a versatile synthetic intermediate.[2]
-
N-Acylation : Reaction with acyl chlorides in the presence of a base yields the corresponding amides.[2]
-
N-Alkylation : Further alkylation can be achieved by reacting with alkyl halides to produce tertiary amines.[2]
-
Aromatic Substitution : The chlorophenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, although the reaction conditions need to be carefully controlled.[2]
Pharmacological Analysis and Structure-Activity Relationships
While specific pharmacological data for N-[(2-Chlorophenyl)methyl]propan-2-amine is limited in publicly available literature, its structural similarity to other phenethylamines allows for informed predictions about its mechanism of action and structure-activity relationships (SAR).
Predicted Mechanism of Action
Phenethylamine derivatives often exert their effects by interacting with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][3] These compounds can act as reuptake inhibitors or releasing agents, leading to an increase in the synaptic concentrations of these neurotransmitters. It is predicted that N-[(2-Chlorophenyl)methyl]propan-2-amine and its isomers may exhibit similar activity.[8]
General mechanism of action on monoamine transporters.
Influence of Chlorine Position on Activity
The position of the halogen substituent on the phenyl ring of phenethylamines can significantly alter their pharmacological profile.[3][9][10]
-
Para-Substitution : Studies on related compounds have shown that a para-chloro substitution can increase locomotor stimulant effects and enhance potency at the serotonin transporter (SERT).[3] Halogen groups at the para position have also been shown to have a positive effect on the binding affinity for the 5-HT2A receptor.[9][10]
-
Ortho- and Meta-Substitutions : In some classes of phenethylamines, ortho or meta substitutions have been found to enhance activity at certain receptors compared to para-substitution.[11]
Based on these general trends, it can be hypothesized that N-[(4-Chlorophenyl)methyl]propan-2-amine may exhibit greater potency at SERT compared to its ortho and meta isomers. However, direct experimental validation is necessary to confirm these predictions.
Analytical Methodologies
The characterization and purity assessment of N-[(2-Chlorophenyl)methyl]propan-2-amine and its isomers can be achieved using standard analytical techniques.
-
Spectroscopy : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structural elucidation.[12]
-
Chromatography : Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separation, identification, and quantification.[13][14] These methods are also essential for detecting and quantifying potential impurities, such as N-nitrosamines, which can form from secondary amines.[15][16]
Conclusion
This comparative guide highlights the key synthetic, physicochemical, and predicted pharmacological aspects of N-[(2-Chlorophenyl)methyl]propan-2-amine and its 3-chloro and 4-chloro isomers. The synthesis is readily achievable through reductive amination, providing a versatile platform for further chemical modifications. The position of the chlorine atom is predicted to significantly influence the pharmacological activity, with the para-substituted isomer potentially exhibiting enhanced serotonergic activity based on established structure-activity relationships in related phenethylamines. Further experimental investigation is warranted to validate these predictions and fully characterize the biological profiles of these compounds.
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comparing the efficacy of different phenoxy herbicides
Comparative Efficacy and Mechanistic Profiling of Phenoxy Herbicides: A Technical Guide for Agrochemical Development
As agrochemical resistance evolves, the nuanced selection and formulation of synthetic auxin herbicides remain critical for drug development professionals and agricultural scientists. Phenoxy herbicides—primarily 2,4-D, MCPA, and MCPP—have been foundational to broadleaf weed control for decades. However, their efficacy is not monolithic; variations in their chemical structures dictate distinct receptor binding affinities, translocation efficiencies, and crop safety profiles.
This guide provides an objective, data-grounded comparison of these active ingredients, detailing their molecular mechanisms, comparative efficacies, and the self-validating experimental protocols required to quantify their performance.
Phenoxy herbicides function as synthetic mimics of the endogenous plant hormone indole-3-acetic acid (IAA)[1]. Unlike natural IAA, which is tightly regulated by plant homeostatic mechanisms (such as GH3-mediated conjugation), synthetic phenoxy herbicides evade these metabolic checkpoints, leading to lethal physiological cascades[2].
The primary mode of action centers on the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of nuclear receptors[3]. These receptors are F-box components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
-
Perception: The herbicide binds to a promiscuous pocket at the base of the TIR1/AFB receptor[2].
-
Ternary Complex Formation: The bound herbicide acts as a "molecular glue," drastically increasing the receptor's affinity for Aux/IAA transcriptional repressor proteins[4].
-
Ubiquitination & Degradation: The SCF complex polyubiquitinates the Aux/IAA proteins, marking them for rapid degradation by the 26S proteasome[1].
-
Gene Deregulation: The destruction of Aux/IAA relieves the repression of Auxin Response Factors (ARFs). This triggers a massive, unregulated transcription of auxin-responsive genes, leading to a lethal overproduction of ethylene and abscisic acid (ABA), stomatal closure, reactive oxygen species (ROS) generation, and ultimately, tissue necrosis[5].
Fig 1: Signal transduction pathway of phenoxy herbicides leading to plant death.
Comparative Efficacy Profile
While 2,4-D, MCPA, and MCPP share the same core mechanism, their structural differences (phenoxyacetic vs. phenoxypropionic acids) influence their binding kinetics to specific TIR1/AFB clades (e.g., AFB5 vs. TIR1) and their whole-plant efficacy[6].
-
2,4-D (2,4-Dichlorophenoxyacetic acid): The industry standard. It exhibits high binding affinity across multiple TIR1/AFB receptors. It is highly efficacious against a broad spectrum of dicots but can cause injury to certain sensitive cereal crops if applied late in development[2][7].
-
MCPA (2-methyl-4-chlorophenoxyacetic acid): Structurally similar to 2,4-D but features a methyl group instead of a chlorine atom at the 2-position. This slight modification reduces its overall phytotoxicity, granting it a superior crop safety profile in oats, peas, and flax, while maintaining excellent control of weeds like Sinapis arvensis (wild mustard)[1].
-
MCPP / Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid): A phenoxypropionic acid. The addition of the propionic side chain shifts its efficacy spectrum. It is particularly potent against specific weeds that tolerate 2,4-D, such as Trifolium repens (white clover) and Stellaria media (chickweed), making it a staple in turfgrass management[7][8].
Quantitative Efficacy Summary
| Active Ingredient | Chemical Class | Primary Receptor Affinity | Key Weed Susceptibility | Crop Safety Profile | Typical GR₅₀ Range (Sensitive Dicots) |
| 2,4-D | Phenoxyacetic acid | TIR1, AFB2, AFB5 | Broadleaf weeds, Geranium dissectum | Wheat, Corn (Moderate) | 100 - 150 g a.i./ha[9] |
| MCPA | Phenoxyacetic acid | TIR1, AFB2 | Sinapis arvensis, Hempnettle | Oats, Flax, Peas (High) | 150 - 250 g a.i./ha |
| MCPP | Phenoxypropionic acid | TIR1 (Variable) | Trifolium repens, Stellaria media | Turfgrass (High) | 300 - 500 g a.i./ha |
Note: GR₅₀ (Growth Reduction by 50%) values are highly dependent on the weed species, environmental conditions, and formulation (amine salt vs. ester)[9].
Experimental Methodologies
To objectively compare the efficacy of novel herbicide formulations against established phenoxy standards, researchers must employ self-validating experimental systems. Below are the two foundational protocols: in vitro receptor binding and in vivo dose-response assays.
Protocol A: Receptor-Ligand Binding Assay via Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free quantification of the binding affinity (K_d) between the herbicide, the TIR1/AFB receptor, and the Aux/IAA degron peptide[3][4].
Causality & Logic: Measuring binding kinetics directly isolates the molecule's intrinsic potency at the receptor level, removing confounding variables like cuticular penetration or vascular translocation found in whole-plant assays.
-
Protein Preparation: Express recombinant TIR1/AFB proteins (e.g., AtTIR1 or AtAFB5) using an insect cell/baculovirus expression system to ensure proper eukaryotic folding. Purify via affinity chromatography (e.g., His-tag followed by FLAG-tag cleanup)[5].
-
Sensor Chip Activation: Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Purpose: This creates reactive succinimide esters capable of binding primary amines on the receptor protein[3].
-
Immobilization: Inject the purified TIR1/AFB protein diluted in 10 mM sodium acetate buffer (pH 5.0) over the chip. Purpose: The pH must be below the protein's isoelectric point to electrostatically concentrate it on the carboxymethyl dextran matrix[3].
-
Blocking: Inject 1 M ethanolamine-HCl (pH 8.5). Purpose: This quenches unreacted NHS esters, preventing non-specific binding of the herbicide and ensuring the SPR signal strictly reflects receptor-ligand interactions[3].
-
Binding Analysis: Use HBS-EP+ as the running buffer. Inject a concentration gradient of the phenoxy herbicide (analyte) alongside a constant concentration of biotinylated Aux/IAA degron peptide.
-
Data Derivation: Record association (k_on) and dissociation (k_off) rates to calculate the dissociation constant (K_d). Lower K_d indicates higher binding affinity[3].
Fig 2: Step-by-step workflow for Surface Plasmon Resonance (SPR) binding analysis.
Protocol B: In Vivo Dose-Response Bioassay (GR₅₀ Determination)
While SPR proves receptor affinity, whole-plant bioassays are required to validate physiological efficacy, accounting for absorption, metabolism, and translocation[9].
Causality & Logic: By establishing a dose-response curve, researchers can calculate the GR₅₀ (dose required to reduce growth by 50%). Comparing GR₅₀ values between a susceptible and resistant biotype yields the Resistance Factor (RF), a critical metric for field viability[3].
-
Plant Cultivation: Sow target weed seeds (e.g., Geranium dissectum or Sinapis arvensis) in standardized potting soil. Grow in a controlled greenhouse environment to the 3-to-4-leaf stage (optimal timing for post-emergence herbicide absorption)[9].
-
Dose Titration: Prepare herbicide formulations at a logarithmic scale of the recommended field dose (e.g., 0x, 0.0625x, 0.125x, 0.25x, 0.5x, 1x, and 2x)[9].
-
Application: Apply treatments using a calibrated laboratory track sprayer or knapsack sprayer equipped with a flat-fan nozzle to ensure uniform droplet size and coverage[9].
-
Incubation: Return plants to the greenhouse. Maintain standard watering protocols, ensuring foliage remains dry for at least 24 hours post-application to prevent herbicide wash-off.
-
Harvest and Quantification: Four weeks post-treatment, sever the shoots at the soil line. Place in paper envelopes and dry in an oven at 70°C for 48 hours to remove all water weight[9].
-
Statistical Analysis: Weigh the dried biomass. Express dry weight as a percentage of the unsprayed control. Fit the data to a non-linear log-logistic regression model to calculate the GR₅₀ and GR₉₀ values[9].
References
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MCPA. Grokipedia. Available at: [Link]
-
Evaluating the efficacy of 2,4-D+MCPA, sulfosulfuron, and lintur herbicides for controlling the invasive Geranium dissectum. ResearchGate. Available at:[Link]
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CHOOSING, COMPARING, AND SELECTING HERBICIDE COMBINATIONS FOR BROADLEAF WEED CONTROL. University of Wisconsin-Madison. Available at:[Link]
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A Comprehensive Guide to the Validation of Stability-Indicating Assays for Pharmaceutical Compounds
In the landscape of pharmaceutical development, ensuring the stability of a drug substance or product is not merely a regulatory hurdle but a fundamental pillar of patient safety and therapeutic efficacy. A stability-indicating assay method (SIAM) is the cornerstone of this assurance, providing the analytical evidence that a molecule maintains its critical quality attributes over time. This guide offers an in-depth exploration of the validation process for these crucial assays, moving beyond a simple checklist to provide the scientific rationale behind each step.
The Imperative of a Stability-Indicating Method
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2][3][4][5] For a stability-indicating method, this purpose is twofold: to accurately quantify the active pharmaceutical ingredient (API) and to resolve it from any potential degradation products, process impurities, and excipients.[3][6][7] This ensures that any observed changes in the API concentration are due to genuine degradation and not analytical variability or interference.
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), provide a harmonized framework for the validation of analytical procedures, which serves as the foundation for the principles discussed herein.[1][2]
The Validation Gauntlet: A Parameter-by-Parameter Breakdown
A successful validation protocol for a stability-indicating assay meticulously evaluates a series of performance characteristics. Each parameter provides a piece of the puzzle, collectively building confidence in the method's reliability and robustness.
Specificity: The Heart of a Stability-Indicating Assay
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[3][6][8] For a SIAM, this means demonstrating that the API peak is free from interference from impurities, degradants, and placebo components.[1][2][3]
Experimental Approach:
-
Forced Degradation Studies: This is the most critical element for demonstrating the stability-indicating nature of the method.[7][9][10][11][12] The drug substance and drug product are subjected to stress conditions more severe than accelerated stability testing to generate potential degradation products.[10][11] Common stress conditions include:
-
Acid Hydrolysis: Treatment with a suitable acid (e.g., 0.1N HCl).
-
Base Hydrolysis: Treatment with a suitable base (e.g., 0.1N NaOH).
-
Oxidation: Exposure to an oxidizing agent (e.g., 3-30% hydrogen peroxide).[12]
-
Thermal Stress: Heating the sample at an elevated temperature (e.g., 60-80°C).
-
Photostability: Exposing the sample to light according to ICH Q1B guidelines.[11] The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that a meaningful level of degradants is produced for evaluation.[10]
-
-
Peak Purity Analysis: In conjunction with forced degradation, peak purity analysis using a photodiode array (PDA) detector is essential.[13][14][15][16][17] This technique compares the UV-Vis spectra across the chromatographic peak of the API. A spectrally pure peak indicates that no other chromophoric species are co-eluting.[13][16] While a powerful tool, it's important to recognize its limitations, as co-eluting compounds with similar spectra or those present at very low levels may not be detected.[14][15]
-
Spiking Studies: Involves spiking the drug product placebo with the API and known impurities to demonstrate that the method can separate and accurately quantify the API without interference.[1][2]
Acceptance Criteria:
-
The API peak should be well-resolved from all degradation product peaks and any peaks from the placebo.
-
Peak purity analysis of the API peak in stressed samples should pass the software-defined threshold (e.g., purity angle less than purity threshold).
-
There should be no significant interference at the retention time of the API in the chromatogram of the placebo.
Workflow for Demonstrating Specificity
Caption: Workflow for establishing specificity through forced degradation and peak purity analysis.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[6][18] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6][18]
Experimental Approach:
-
Prepare a series of at least five solutions of the API reference standard at different concentrations.
-
For an assay method, the range typically covers 80% to 120% of the test concentration.[3]
-
For the determination of impurities, the range should extend from the reporting threshold to at least 120% of the specification limit.[3]
-
Analyze each solution and plot the instrument response (e.g., peak area) against the concentration.
Acceptance Criteria:
-
The correlation coefficient (r) or coefficient of determination (R²) of the linear regression should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should confirm a linear relationship.
| Parameter | Typical Range (Assay) | Typical Range (Impurities) | Minimum Number of Concentrations | Acceptance Criteria (R²) |
| Linearity | 80% - 120% of nominal | Reporting Threshold - 120% of specification | 5 | ≥ 0.999 |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[19] It is a measure of the method's ability to provide a result that is close to the true value.
Experimental Approach:
-
For Drug Substance: Accuracy is typically determined by applying the method to an analyte of known purity (e.g., a reference standard).
-
For Drug Product: Accuracy is assessed by spiking a placebo with known amounts of the API at different concentration levels. A minimum of nine determinations over a minimum of three concentration levels covering the specified range is recommended (e.g., three replicates at 80%, 100%, and 120% of the nominal concentration).[3][20]
Acceptance Criteria:
-
The percent recovery of the analyte should be within a predefined range, typically 98.0% to 102.0% for the assay of the drug substance and drug product. For impurities, the acceptance criteria may be wider depending on the concentration.
| Concentration Level | Number of Replicates | Typical Acceptance Criteria (Recovery) |
| 80% | 3 | 98.0% - 102.0% |
| 100% | 3 | 98.0% - 102.0% |
| 120% | 3 | 98.0% - 102.0% |
Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[18] It is evaluated at two levels:
-
Repeatability (Intra-assay Precision): The precision of the method under the same operating conditions over a short interval of time.[19] This is typically assessed by analyzing a minimum of six replicate preparations of the same sample or by performing nine determinations across the specified range (three concentrations, three replicates each).[3]
-
Intermediate Precision: Expresses the within-laboratory variations, such as on different days, with different analysts, or with different equipment.[19][21]
Acceptance Criteria:
-
The relative standard deviation (RSD) of the results should be within an acceptable limit, typically ≤ 2.0% for the assay.
| Precision Level | Typical Number of Determinations | Acceptance Criteria (%RSD) |
| Repeatability | ≥ 6 | ≤ 2.0% |
| Intermediate Precision | Varies (e.g., 2 analysts, 2 days) | ≤ 2.0% |
Detection Limit (DL) and Quantitation Limit (QL)
-
Detection Limit (DL) or Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6][18][19]
-
Quantitation Limit (QL) or Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
These parameters are critical for impurity methods but are generally not required for assay methods.
Experimental Approach:
-
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the DL and 10:1 for the QL.[3]
-
Based on the Standard Deviation of the Response and the Slope: The DL and QL can be calculated from the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
Acceptance Criteria:
-
The QL should be at or below the reporting threshold for impurities.
-
The precision at the QL should be acceptable (e.g., RSD ≤ 10%).[3]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][22][23][24][25]
Experimental Approach:
-
Deliberately vary critical method parameters one at a time, such as:
-
Evaluate the effect of these changes on system suitability parameters like resolution, peak tailing, and retention time.
Acceptance Criteria:
-
The system suitability criteria should still be met despite the variations in method parameters.
-
The results of the assay should not be significantly affected.
Decision Tree for Method Validation
Caption: A simplified decision tree outlining the sequence of validation parameters.
System Suitability: The Pre-flight Check
Before any sample analysis, a system suitability test (SST) must be performed to ensure that the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as:
-
Resolution (Rs): Ensures adequate separation between the API and the closest eluting peak (Rs ≥ 2.0 is generally desired).[6]
-
Tailing Factor (T): Measures peak symmetry (a value between 0.9 and 2.0 is usually acceptable).[6]
-
Theoretical Plates (N): A measure of column efficiency (e.g., ≥ 2000).[6]
-
Repeatability (%RSD): The precision of replicate injections of the standard (e.g., ≤ 2.0%).[6]
Conclusion: A Foundation of Trust
The validation of a stability-indicating assay is a rigorous and multifaceted process that underpins the quality and safety of pharmaceutical products. By systematically evaluating each performance parameter and understanding the scientific principles behind them, researchers and drug development professionals can build a robust analytical foundation. This not only ensures regulatory compliance but, more importantly, provides the trustworthy data necessary to make critical decisions throughout the drug development lifecycle. A well-validated SIAM is not just a test; it is a commitment to quality and patient well-being.
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
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ICH. (n.d.). Quality Guidelines. [Link]
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IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]
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Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-12. [Link]
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Pharma Tutor. (2025, May 2). How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. [Link]
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Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Pharma Validation. (n.d.). Precision Criteria for Stability-Indicating Methods. [Link]
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Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]
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Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]
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Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
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Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. [Link]
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Pharma Beginners. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. [Link]
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ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. [Link]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
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Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
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Ali, J., et al. (2023). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC. [Link]
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Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. [Link]
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LCGC International. (2026, March 10). Robustness Tests. [Link]
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Separation Science. (2023, December 8). Implementing Robustness Testing for HPLC Methods. [Link]
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Eagle Analytical. (n.d.). Stability Indicating Method Development & Validation. [Link]
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Gendle, A., et al. (2013). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. PMC. [Link]
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RJPN. (2025, February 1). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. [Link]
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Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]
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HMR Labs. (2024, April 8). ICH Stability Testing and appropriate validation of analytical procedures. [Link]
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Sahu, P. K., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC. [Link]
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LCGC International. (2024, January 1). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. [Link]
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European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
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International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Stability Indicating Analytical Method Development and Validation. [Link]
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SciSpace. (n.d.). Validation of a Stability-Indicating LC Method for Assay of Leflunomide in Tablets and for Determination of Content Uniform. [Link]
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ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
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Chromatography Forum. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]
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Waters Corporation. (n.d.). Verifying Spectral Purity of a Chromatographic Peak Using Empower CDS Software. [Link]
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Li, Y. G., et al. (2005). A validated stability-indicating HPLC with photodiode array detector (PDA) method for the stress tests of Monascus purpureus-fermented rice, red yeast rice. PubMed. [Link]
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A Comparative Guide to the Enantioselective Degradation of Mecoprop by Bacterial Cultures
This guide provides an in-depth technical comparison of the capabilities of different bacterial cultures in the enantioselective degradation of the chiral herbicide mecoprop. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from key studies to offer a comprehensive understanding of the microbial fate of this widely used agrochemical. We will delve into the experimental methodologies, compare the performance of specific bacterial strains, and provide insights into the underlying biochemical mechanisms.
Introduction: The Significance of Enantioselectivity in Mecoprop Degradation
Mecoprop, or (RS)-2-(4-chloro-2-methylphenoxy)propionic acid, is a chiral herbicide extensively used for the control of broadleaf weeds.[1] It exists as a racemic mixture of two enantiomers: (R)-mecoprop and (S)-mecoprop. The herbicidal activity is primarily associated with the (R)-enantiomer, while the (S)-enantiomer exhibits significantly lower phytotoxicity.[1] This stereospecificity underscores the importance of understanding the environmental fate of each enantiomer independently. Microbial degradation is a primary route of dissipation for mecoprop in the environment, and the enantioselective nature of this process has profound implications for assessing its environmental risk and developing effective bioremediation strategies.[2]
This guide will compare the enantioselective degradation of mecoprop by different bacterial cultures, highlighting the diversity in microbial metabolic capabilities and the analytical techniques required to assess these processes accurately.
Comparative Analysis of Bacterial Degradation of Mecoprop Enantiomers
The ability to degrade mecoprop is not uniformly distributed among soil microorganisms; rather, specific bacterial strains have evolved distinct enzymatic machinery to utilize this xenobiotic compound as a source of carbon and energy. Studies have revealed significant variations in the enantioselectivity of mecoprop degradation among different bacterial species.
Sphingomonas herbicidovorans MH: The Versatile Degrader
Sphingomonas herbicidovorans MH (formerly Flavobacterium sp. strain MH) stands out for its ability to degrade both enantiomers of mecoprop completely.[3][4] When presented with a racemic mixture of mecoprop, this strain exhibits sequential degradation, with the (S)-enantiomer being consumed much more rapidly than the (R)-enantiomer.[3][4] This suggests the presence of distinct enzyme systems for the degradation of each enantiomer.[3][4]
Growth experiments with pure enantiomers further support this hypothesis. S. herbicidovorans MH can grow on either (S)-mecoprop or (R)-mecoprop as the sole carbon source, although growth is faster on the (S)-enantiomer.[3] Resting cell experiments have demonstrated that cells grown on (S)-mecoprop can degrade the (S)-enantiomer but not the (R)-enantiomer, and conversely, cells grown on (R)-mecoprop preferentially metabolize the (R)-enantiomer, albeit with a low level of activity towards the (S)-enantiomer.[3][4]
Alcaligenes denitrificans: The Enantiospecific Degrader
In contrast to the versatility of S. herbicidovorans MH, Alcaligenes denitrificans exhibits strict enantioselectivity. This bacterium has been shown to exclusively degrade the (R)-(+)-isomer of mecoprop, leaving the (S)-(-)-enantiomer unaffected.[3][5][6] This enantiospecificity makes A. denitrificans a valuable model organism for studying the enzymatic pathways involved in the degradation of the herbicidally active enantiomer. Initially, it was observed that A. denitrificans could only degrade mecoprop as part of a consortium of three bacteria; however, after prolonged incubation, it was able to utilize the herbicide as a sole carbon and energy source in pure culture.[5][6]
Mixed Microbial Communities
In natural environments such as soil and activated sludge, mecoprop degradation is often carried out by complex microbial consortia.[5][7] These communities can exhibit varied and sometimes contrasting enantioselectivities. For instance, a consortium of Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis was found to exclusively degrade the (R)-(+)-isomer.[5][6] In contrast, aerobic sewage sludge has been observed to preferentially degrade the (S)-enantiomers of both mecoprop and the related herbicide dichlorprop.[7] The enantioselectivity in soil can also be influenced by factors such as soil depth and redox conditions.[2] For example, under aerobic conditions, preferential degradation of the (R)-enantiomer has been observed, while under anaerobic denitrifying conditions, the (S)-enantiomer is preferentially degraded.[2]
Genetic Basis of Degradation
The degradation of phenoxyalkanoic acid herbicides like mecoprop is often linked to the presence of specific catabolic genes, most notably the tfdA gene and its variants.[2] The proliferation of class III tfdA genes has been associated with the degradation of mecoprop in soil.[2] This genetic underpinning provides a molecular basis for the observed degradation capabilities and can be a useful biomarker for assessing the bioremediation potential of a given environment.
The following table summarizes the comparative performance of the discussed bacterial cultures.
| Bacterial Culture | Degraded Enantiomer(s) | Enantioselectivity | Key Findings | Citations |
| Sphingomonas herbicidovorans MH | (R)- and (S)-mecoprop | Prefers (S)-enantiomer | Can utilize both enantiomers as a sole carbon source; sequential degradation of (S) then (R) from racemic mixture. | [3][4] |
| Alcaligenes denitrificans | (R)-mecoprop only | Strictly (R)-selective | Unable to degrade the (S)-enantiomer. | [3][5][6] |
| Mixed Bacterial Consortium (A. denitrificans, P. glycinea, P. marginalis) | (R)-mecoprop only | Strictly (R)-selective | Demonstrates the synergistic action of microbial communities. | [5][6] |
| Aerobic Sewage Sludge | (R)- and (S)-mecoprop | Prefers (S)-enantiomer | Complete degradation of both enantiomers observed. | [7] |
| Soil Microbial Communities | Varies with conditions | Dependent on redox potential | Aerobic conditions may favor (R)-degradation, while anaerobic conditions may favor (S)-degradation. | [2] |
Experimental Design and Methodologies
To accurately assess the enantioselective degradation of mecoprop, a well-designed experimental workflow is crucial. This section outlines the key steps, from culture preparation to analytical quantification, that form a self-validating system for such studies.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the enantioselective degradation of mecoprop by bacterial cultures.
Caption: Experimental workflow for assessing mecoprop degradation.
Detailed Experimental Protocols
Objective: To prepare bacterial cultures for mecoprop degradation studies.
Materials:
-
Bacterial strain of interest (e.g., S. herbicidovorans MH, A. denitrificans)
-
Nutrient-rich medium (e.g., Nutrient Broth) for initial culture growth
-
Mineral salts medium (MSM)
-
(RS)-mecoprop, (R)-mecoprop, and (S)-mecoprop analytical standards
-
Sterile flasks and culture tubes
-
Incubator shaker
Protocol:
-
Pre-culture: Inoculate a single colony of the bacterial strain into a nutrient-rich medium. Incubate at an optimal temperature (e.g., 30°C) with shaking until the culture reaches the late exponential phase.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation. Discard the supernatant and wash the cell pellet with sterile MSM to remove any residual nutrient medium. Repeat this step twice.
-
Inoculation: Resuspend the washed cell pellet in MSM. Inoculate this cell suspension into flasks containing MSM supplemented with mecoprop as the sole carbon source. The mecoprop can be added as a racemic mixture or as individual enantiomers.
-
Incubation: Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm).
Causality: The pre-culture in a nutrient-rich medium ensures a healthy and abundant inoculum. The washing step is critical to prevent the carry-over of other carbon sources, ensuring that mecoprop is the sole substrate for growth and degradation.
Objective: To extract mecoprop enantiomers from the culture medium for quantification.
Materials:
-
Culture samples
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[8]
-
Methanol, acetonitrile, deionized water
-
Acid (e.g., hydrochloric acid) for sample acidification[8]
-
Nitrogen evaporator
Protocol:
-
Sample Collection: At specified time intervals, withdraw an aliquot of the culture medium.
-
Cell Removal: Centrifuge the aliquot to pellet the bacterial cells. Collect the supernatant for analysis.
-
Acidification: Acidify the supernatant to a pH of approximately 2.5 to ensure that mecoprop is in its protonated form, which enhances its retention on the SPE cartridge.[8]
-
Solid-Phase Extraction:
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase to be used for HPLC analysis.[8]
Trustworthiness: This SPE protocol provides a robust method for cleaning up and concentrating the analyte from a complex matrix, which is essential for accurate and reproducible chromatographic analysis.
Objective: To separate and quantify the (R)- and (S)-enantiomers of mecoprop.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[8]
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based)[1][9]
-
Mobile phase solvents (e.g., hexane, ethanol, trifluoroacetic acid for normal-phase; methanol, acidified water for reversed-phase)[1][3]
Protocol:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared sample extract into the HPLC system.
-
Chromatographic Separation: The enantiomers will be separated on the chiral column, resulting in two distinct peaks in the chromatogram.
-
Detection: Detect the enantiomers using a UV detector at an appropriate wavelength (e.g., 230 nm or 279 nm).[3][5]
-
Quantification: Determine the concentration of each enantiomer by comparing the peak areas to a calibration curve prepared with analytical standards of (R)- and (S)-mecoprop.
Authoritative Grounding: The use of chiral HPLC is the gold standard for the enantioselective analysis of chiral compounds like mecoprop, providing accurate and reliable quantification of individual enantiomers.[1][9] A common HPLC method involves an isocratic system with an eluent of 70% methanol and 30% NaH2PO4 (50 mM, pH 3.0) at a flow rate of 0.7 ml/min, with detection at 230 nm.[3]
Concluding Remarks and Future Directions
The enantioselective degradation of mecoprop by bacterial cultures is a complex process that varies significantly among different species and environmental conditions. Strains like Sphingomonas herbicidovorans MH demonstrate the capacity to degrade both enantiomers, albeit with a preference for the (S)-form, while others like Alcaligenes denitrificans exhibit strict enantiospecificity for the herbicidally active (R)-enantiomer.[3][5] This highlights the diverse enzymatic strategies that have evolved in microorganisms to metabolize xenobiotic compounds.
For researchers and professionals in environmental science and drug development, a thorough understanding of these enantioselective processes is paramount. The choice of bacterial culture for bioremediation purposes must be informed by the specific enantiomeric composition of the contamination. Furthermore, the development of robust and validated analytical methods, such as chiral HPLC, is essential for accurately monitoring the fate of chiral pollutants in the environment.[1][9]
Future research should focus on elucidating the specific enzymes and genetic pathways responsible for the degradation of each mecoprop enantiomer in different bacterial strains. This knowledge will not only enhance our fundamental understanding of microbial metabolism but also pave the way for the development of more efficient and targeted bioremediation technologies.
References
-
Müller, T. A., & Kohler, H. P. E. (1999). Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop [(RS)-2-(4-chloro-2-methylphenoxy)propionic acid] in an enantioselective manner by Sphingomonas herbicidovorans sp. nov. Applied and Environmental Microbiology, 65(10), 4318-4322. [Link]
-
Bælum, J., Jacobsen, C. S., Holben, W. E., & Nybroe, O. (2010). Biodegradation of the herbicide mecoprop-p with soil depth and its relationship with class III tfdA genes. FEMS Microbiology Ecology, 73(3), 634-644. [Link]
-
Singh, G., & Singh, B. (2017). Degradation and Bioremediation of Herbicides by Microorganisms. International Journal of Current Microbiology and Applied Sciences, 6(5), 2235-2251. [Link]
-
Zipper, C., Bunk, M., Zehnder, A. J., & Kohler, H. P. E. (1996). Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop [(RS)-2-(4-chloro-2-methylphenoxy)propionic acid] in an enantioselective manner by Sphingomonas herbicidovorans sp. nov. Applied and Environmental Microbiology, 62(11), 4318-4322. [Link]
-
Tett, V. A., Willetts, A. J., & Lappin-Scott, H. M. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology, 14(3), 191-200. [Link]
-
Casas, M. E., Bester, K., & Christensson, M. (2017). Degradation of mecoprop in polluted landfill leachate and waste water in a moving bed biofilm reactor. Water Research, 123, 501-509. [Link]
-
Tett, V. A., Willetts, A. J., & Lappin-Scott, H. M. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology, 14(3), 191-200. [Link]
-
Fomsgaard, I. S. (2004). Diagram illustrating the degradation of the pesticide mecoprop. An... ResearchGate. [Link]
-
Ludwig, E., & Kohler, H. P. E. (1998). Fate of the herbicides mecoprop, dichlorprop, and 2,4-D in aerobic and anaerobic sewage sludge as determined by enantioselective gas chromatography-mass spectrometry. Environmental Science & Technology, 32(19), 2759-2764. [Link]
-
Müller, M. D., & Bosshardt, H. P. (1988). Enantiomer resolution and assay of propionic acid-derived herbicides in formulations by using chiral liquid chromatography and achiral gas chromatography. Journal - Association of Official Analytical Chemists, 71(3), 614–617. [Link]
-
U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]
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- 4. Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop [(RS)-2-(4-chloro-2-methylphenoxy)propionic acid] in an enantioselective manner by Sphingomonas herbicidovorans sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Inhibitory Activity of Chlorophenoxy Herbicides and Their Transformation Products
Introduction: Beyond the Parent Compound
Chlorophenoxy herbicides, a class of synthetic auxins including widely used compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), have been instrumental in modern agriculture for controlling broadleaf weeds since their introduction in the 1940s.[1][2] Their mode of action involves mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plants.[1][3] However, the environmental story of these herbicides does not end with their application. Due to their polarity and water solubility, they are prone to contaminating surface and ground waters.[4] In the environment, these parent compounds undergo transformation, primarily through microbial degradation and photodecomposition, yielding a suite of transformation products (TPs).[5][6]
The primary degradation pathway for many chlorophenoxy herbicides involves the cleavage of the ether bond, resulting in the formation of corresponding chlorophenols.[1][7] These TPs, along with their subsequent nitro-derivatives, are often more persistent in the environment than the original molecules.[4][7] A critical concern for environmental scientists and toxicologists is that these TPs are not necessarily benign. In fact, accumulating evidence suggests that in some cases, TPs can exhibit equal or even significantly higher toxicity and inhibitory activity than the parent herbicides.[7][8] This guide provides a comparative analysis of the inhibitory activities of common chlorophenoxy herbicides and their principal TPs, supported by experimental data and detailed protocols for researchers.
Transformation Pathways: From Herbicide to Persistent Metabolite
The environmental degradation of chlorophenoxy herbicides is a critical process that dictates their ultimate toxicological impact. The most significant initial step is the microbial-mediated cleavage of the acetic or propionic acid side chain, which yields the corresponding phenolic compound.[9][10] This process is fundamental to understanding the subsequent inhibitory profile of the contaminants.
Caption: General degradation pathway of chlorophenoxy herbicides.
Comparative Analysis of Inhibitory Mechanisms and Potency
The toxicological effects of chlorophenoxy herbicides and their TPs are exerted through various mechanisms. While the parent compounds are known for their auxin-like activity in plants, their effects on non-target organisms, including mammals and aquatic life, are linked to different inhibitory actions.[11]
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system of animals, and its inhibition is a well-known mechanism of toxicity for organophosphate and carbamate pesticides.[7] While not considered the primary target for chlorophenoxy herbicides, studies have assessed their ability to inhibit AChE. Interestingly, research indicates that the transformation products often display a higher inhibitory activity against AChE compared to the parent herbicides.[4][7] This suggests that the environmental degradation of these herbicides can lead to byproducts with an increased potential for neurotoxic effects, even if the overall effect remains less potent than classical insecticides.[4]
Uncoupling of Oxidative Phosphorylation
A more significant mechanism of toxicity, particularly for the phenolic TPs, is the uncoupling of oxidative phosphorylation in mitochondria.[8][11] This process disrupts the synthesis of ATP, the primary energy currency of the cell, leading to cellular dysfunction. The phenolic structure of the TPs allows them to act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP production.[8]
Experimental data from in vitro toxicological assays using submitochondrial particles (SMP) demonstrate a stark difference in potency. Phenolic derivatives are, on average, two orders of magnitude more toxic than their parent phenoxyalkanoic acids.[8] This highlights a critical toxicological shift: the transformation of a moderately toxic herbicide into a highly potent metabolic inhibitor.
Quantitative Data Summary
The following tables summarize experimental data comparing the inhibitory activity and toxicity of several chlorophenoxy herbicides and their transformation products.
Table 1: Comparative Toxicity in Submitochondrial Particle (SMP) Assay
This assay measures the concentration required to cause 50% inhibition (EC50) of reverse electron transfer, indicating uncoupling of oxidative phosphorylation.[8] Lower EC50 values denote higher toxicity.
| Compound | Class | EC50 (µM) | Reference |
| MCPA | Phenoxy Herbicide | 110 | [8] |
| 2,4,5-T | Phenoxy Herbicide | 21 | [8] |
| 2,4-D | Phenoxy Herbicide | Not specified in source | N/A |
| 2,4-Dinitrophenol | Phenolic Compound (TP-like) | 6.7 | [8] |
| Ioxynil | Phenolic Compound (TP-like) | 0.16 | [8] |
Data sourced from Argese et al. (2005). The study uses various phenolic compounds as examples, which are structurally analogous to the transformation products of chlorophenoxy herbicides.
Table 2: Comparative Inhibition of Acetylcholinesterase (AChE)
While specific IC50 values are not consistently reported across a single comparative study in the provided results, the qualitative findings are clear.
| Compound Class | Relative AChE Inhibitory Activity | Reference |
| Parent Herbicides (MCPA, mecoprop, 2,4-D, dichlorprop) | Lower | [4][7] |
| Transformation Products (e.g., 4-chloro-2-methylphenol) | Higher | [4][7] |
This trend underscores the toxicological enhancement that occurs post-application in the environment.[4]
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key assays used to evaluate and compare the inhibitory activities of these compounds.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is a widely accepted standard for measuring AChE activity and its inhibition. It relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with dithiobisnitrobenzoate (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, measured at 412 nm.
Causality Behind the Design: The protocol is designed to quantify the rate of the enzymatic reaction. By comparing the reaction rate in the presence and absence of an inhibitor, one can precisely calculate the percent inhibition. A pre-incubation step is crucial to allow the inhibitor to bind to the enzyme before the substrate is introduced.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (e.g., 100 mM, pH 8.0).
-
AChE Enzyme Solution (e.g., from electric eel, diluted in buffer).
-
DTNB Solution (Ellman's Reagent, 10 mM in buffer).
-
Substrate Solution (Acetylthiocholine iodide, ATCI, 75 mM in buffer).
-
Test Compounds (Parent herbicides and TPs, dissolved in a suitable solvent like DMSO, then diluted in buffer).
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
125 µL of Phosphate Buffer.
-
25 µL of the test compound solution (or buffer for control).
-
25 µL of AChE solution.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for 15 minutes to allow for enzyme-inhibitor interaction.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI substrate solution to each well.
-
Immediately begin monitoring the change in absorbance at 412 nm over 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each test concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Caption: Workflow for the AChE enzyme inhibition assay.
Conclusion
The available scientific evidence strongly indicates that the environmental transformation of chlorophenoxy herbicides is a process of toxicological concern. The resulting phenolic and nitrophenolic byproducts frequently exhibit greater inhibitory activity against key biological systems than the parent compounds from which they are derived.[4][8] Specifically, the transformation products show enhanced, albeit moderate, inhibition of acetylcholinesterase and act as potent uncouplers of oxidative phosphorylation, a mechanism with significant toxicological implications.[7][8] This guide underscores the necessity for researchers and regulatory bodies to consider the entire life cycle of these herbicides, including the formation and persistence of their more toxic transformation products, to conduct accurate environmental risk assessments. Future research should focus on generating more comprehensive quantitative data (IC50 values) for a wider range of parent-TP pairs to further refine these comparative analyses.
References
-
Alves, A., et al. (2015). Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. ResearchGate. [Link]
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Alves, A., et al. (2015). Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. PMC. [Link]
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Argese, E., et al. (2005). Study on the toxicity of phenolic and phenoxy herbicides using the submitochondrial particle assay. Toxicology in Vitro. [Link]
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U.S. Environmental Protection Agency. Chlorophenoxy Herbicides. EPA. [Link]
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Linde, C. D. (1994). Environmental Fate of 2,4-Dichlorophenoxyacetic Acid. ResearchGate. [Link]
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Benfeito, S., et al. (2014). Chemical structures of the chlorophenoxy herbicides and their main environmental transformation products. ResearchGate. [Link]
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Beyond Pesticides. (2007). Mecoprop ChemicalWatch Factsheet. Beyond Pesticides. [Link]
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Kaur, L., & Modi, D.R. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by Escherichia Coli: Insights from HPLC Detection. Indian Journal of Ecology. [Link]
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Tang, S., et al. (2013). Enzyme Inhibition-Based Determination of Pesticide Residues in Vegetable and Soil in Centrifugal Microfluidic Devices. Analytical Chemistry. [Link]
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Dapaah, G., et al. (2008). Induction of Enzymes of 2,4-dichlorophenoxyacetate Degradation in Burkholderia Cepacia 2a and Toxicity of Metabolic Intermediates. PubMed. [Link]
-
World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. WHO. [Link]
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Tayeb, W., et al. (2024). 2,4-D Herbicide-Induced Hepatotoxicity: Unveiling Disrupted Liver Functions and Associated Biomarkers. MDPI. [Link]
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Ecotox Centre. (2022). EQS - Ecotox Centre proposal for: Mecoprop-P. Oekotoxzentrum. [Link]
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Anasonye, F., et al. (2021). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC. [Link]
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Ortiz-Hernández, M.L., et al. (2025). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. ACS Omega. [Link]
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Bradberry, S.M., et al. (2004). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Toxicology Reviews. [Link]
-
Wikipedia. (n.d.). Mecoprop. Wikipedia. [Link]
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Bradberry, S.M., et al. (2004). Mechanisms of Toxicity, Clinical Features, and Management of Acute Chlorophenoxy Herbicide Poisoning: A Review. ResearchGate. [Link]
-
Mumm, P., et al. (2022). Reduced Degradation of the Herbicide 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) in Soil Induced by the Fungicide Mixture Mancozeb, Metalaxyl-M, and Chlorothalonil Used in Tank Mixtures and Spray Series. MDPI. [Link]
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Demchenko, A., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. PMC. [Link]
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Sudo, Z., et al. (2017). Elimination and detoxification of 2,4-D by Umbelopsis isabellina with the involvement of cytochrome P450. PMC. [Link]
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U.S. Environmental Protection Agency. (1986). 2,4-Dichlorophenoxyacetic Acid (2,4-D). Regulations.gov. [Link]
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Wikipedia. (n.d.). MCPA. Wikipedia. [Link]
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Zuanazzi, N.R., et al. (2018). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Environment International. [Link]
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Müller, T., & Buser, H.R. (1999). Fate of the herbicides mecoprop, dichlorprop, and 2,4-D in aerobic and anaerobic sewage sludge as determined by laboratory batch studies and enantiomer-specific analysis. Biodegradation. [Link]
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Peachey, E. (Ed.). (n.d.). Mecoprop, MCPP. Pacific Northwest Pest Management Handbooks. [Link]
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National Center for Biotechnology Information. (n.d.). Mecoprop. PubChem. [Link]
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Müller, T., & Buser, H.R. (1999). Fate of the herbicides mecoprop, dichlorprop, and 2,4-D in aerobic and anaerobic sewage sludge as determined by laboratory batch studies and enantiomer-specific analysis. SciSpace. [Link]
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International Agency for Research on Cancer. (1987). CHLOROPHENOXY HERBICIDES (Group 2B). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. [Link]
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Mesnage, R., et al. (2022). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. MDPI. [Link]
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Barra-Caracciolo, A., et al. (2001). Study of the degradation of the herbicides 2,4-D and MCPA at different depths in contaminated agricultural soil. Journal of Agricultural and Food Chemistry. [Link]
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Figueiredo, M.R., et al. (2015). Metabolism of 2,4-dichlorophenoxyacetic acid contributes to resistance in a common waterhemp (Amaranthus tuberculatus) population. Pest Management Science. [Link]
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Dayan, F.E., et al. (2015). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. Weed Science. [Link]
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She, Y., et al. (2018). Analytical Methods for Pesticides and Herbicides. PubMed. [Link]
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She, Y., et al. (2018). Analytical Methods for Pesticides and Herbicides. ResearchGate. [Link]
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Mrozik, A., & Piotrowska-Seget, Z. (2019). Removal and Ecotoxicity of 2,4-D and MCPA in Microbial Cultures Enriched with Structurally-Similar Plant Secondary Metabolites. MDPI. [Link]
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Scribner, E.A., et al. (2002). Glyphosate, Other Herbicides, And Transformation Products In Midwestern Streams, 2002. UNL Digital Commons. [Link]
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2-(4-Chlorophenoxy)-1-methylpropylamine proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 2-(4-Chlorophenoxy)-1-methylpropylamine
As a Senior Application Scientist, I recognize that scaling drug development requires not only synthetic expertise but also rigorous, self-validating safety and logistical frameworks. 2-(4-Chlorophenoxy)-1-methylpropylamine is a valuable halogenated aryloxyalkylamine intermediate, but its unique structural properties present specific end-of-life disposal challenges.
This guide provides immediate, field-proven operational protocols to ensure your laboratory maintains strict compliance with environmental and occupational safety regulations while protecting your personnel.
Chemical Hazard Profiling & Mechanistic Causality
To manage a chemical effectively, laboratory personnel must understand the causality behind its behavior. 2-(4-Chlorophenoxy)-1-methylpropylamine presents a dual-hazard profile that dictates its handling and disposal:
-
The Halogenated Aryloxy Moiety: The covalently bound chlorine atom strictly dictates this compound's waste classification. When combusted at standard temperatures, halogenated organics can generate highly corrosive hydrogen chloride (HCl) gas and toxic byproducts[1]. Consequently, the Environmental Protection Agency (EPA) heavily regulates halogenated waste under the Resource Conservation and Recovery Act (RCRA), requiring disposal via specialized high-temperature incineration equipped with flue gas scrubbers[2].
-
The Primary Amine Group: The 1-methylpropylamine side chain imparts basicity and nucleophilicity. In aqueous waste streams, it can cause localized pH spikes. Furthermore, it can react exothermically with concentrated acids and presents a severe dermal and ocular corrosion risk upon contact, necessitating specific Personal Protective Equipment (PPE) and engineering controls[3].
Operational Waste Segregation & Disposal Protocols
Trustworthy laboratory operations rely on systems that prevent human error. The following step-by-step methodologies ensure compliance with the ACS Prudent Practices in the Laboratory[4] and EPA RCRA guidelines[5].
Protocol A: Liquid Organic Waste Management
-
Segregation: Transfer the chemical into a dedicated waste container strictly labeled "Halogenated Organic Waste."
-
Causality: Never mix halogenated and non-halogenated solvents. Mixing dilutes the halogen content but contaminates the entire batch, drastically increasing disposal costs and violating EPA mixture rules[2].
-
-
Containment: Use High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Avoid standard PET plastics, which can degrade over time in the presence of basic amines.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment. Ensure the SAA is adequately ventilated.
Protocol B: Aqueous Waste Neutralization
-
Assessment: If the amine is dissolved in an aqueous matrix, test the initial pH using indicator strips.
-
Neutralization: Working exclusively inside a certified chemical fume hood, slowly titrate the solution with a dilute, compatible acid (e.g., 1M HCl or 1M Citric Acid) until the pH stabilizes between 6.0 and 8.0.
-
Causality: Neutralizing the basic amine prevents unexpected exothermic reactions in the waste carboy and protects downstream waste handlers from corrosive exposure.
-
-
Disposal: Transfer the neutralized solution to a "Hazardous Aqueous Waste" container. Explicitly note the presence of halogenated organics on the waste manifest.
Protocol C: Solid Waste (Contaminated Consumables)
-
Collection: Place all contaminated PPE, weigh boats, and absorbent wipes into a solid hazardous waste bin lined with a highly chemical-resistant poly bag.
-
Labeling: Label as "Solid Hazardous Waste - Halogenated Amine Contaminated" to ensure it is routed to an industrial furnace or incinerator rather than a standard landfill[5].
Emergency Spill Response & Containment
In the event of a release, immediate and structured action is required to comply with the OSHA Laboratory Standard (29 CFR 1910.1450)[3] and HAZWOPER regulations[6].
Step-by-Step Spill Protocol:
-
Evacuate & Assess: Immediately alert laboratory occupants. If the spill exceeds 500 mL, is highly concentrated, or occurs outside a fume hood, evacuate the immediate area and notify Environmental Health and Safety (EHS)[7].
-
Don Appropriate PPE: Equip chemical-resistant gloves (Nitrile, >0.4mm thickness), splash goggles, and a flame-resistant lab coat. For large spills, a face shield is mandatory[6].
-
Containment: Surround the perimeter of the spill with an inert, non-combustible absorbent (e.g., vermiculite, diatomaceous earth, or universal spill pads).
-
Causality: Using inert materials prevents secondary reactions. Combustible absorbents like sawdust must never be used with reactive amines[8].
-
-
Neutralization (Recommended): Carefully broadcast a mild solid acid (such as citric acid powder) over the spill to neutralize the amine's basicity, reducing vapor pressure and corrosivity.
-
Collection: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty hazardous waste bag.
-
Decontamination: Wash the spill surface with a mild detergent and water. Collect all rinsate as hazardous aqueous waste[8].
Quantitative Data & Thresholds
Table 1: PPE and Operational Thresholds
| Category | Specification / Threshold | Operational Rationale |
| Primary Gloves | Nitrile or Neoprene (>0.4mm) | Protects against basic amine dermal corrosion and organic permeation. |
| Secondary Containment | 110% of largest container volume | Prevents catastrophic spread during primary vessel failure. |
| Spill Evacuation Threshold | > 500 mL or highly concentrated | Exceeds standard benchtop cleanup capacity; requires EHS intervention[7]. |
| Storage Material | HDPE or PTFE-lined glass | Prevents plastic degradation caused by nucleophilic amines over time. |
Table 2: Waste Categorization Parameters
| Waste Stream | EPA RCRA Classification | Required Treatment |
| Organic Liquid | Halogenated Solvent Waste | High-temperature incineration with acid gas scrubbers[1]. |
| Aqueous Liquid | Hazardous Aqueous Waste | Neutralization (pH 6-8) followed by specialized wastewater processing. |
| Solid Consumables | Contaminated Solid Waste | Segregated incineration depending on local RCRA permits[5]. |
Disposal Workflow Visualization
Workflow for the segregation and disposal of 2-(4-Chlorophenoxy)-1-methylpropylamine.
References
-
[7] Chemical Spill Management and Response - Lab Manager. labmanager.com. 7
-
[4] Safe disposal of lab chemicals | C&EN Global Enterprise. ACS Publications. 4
-
[3] 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. 3
-
[6] Chemical Spill Prevention vs. Containment: OSHA Rules. Allan Chemical Corporation.6
-
[8] Guide for Chemical Spill Response. American Chemical Society. 8
-
[2] Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. US EPA. 2
-
[1] Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. 1
-
[5] Hazardous Waste Management Facilities and Units. US EPA. 5
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- 8. acs.org [acs.org]
Personal protective equipment for handling 2-(4-Chlorophenoxy)-1-methylpropylamine
As a Senior Application Scientist, I recognize that handling bifunctional building blocks like 2-(4-Chlorophenoxy)-1-methylpropylamine requires more than just a cursory glance at a Safety Data Sheet (SDS). In medicinal chemistry and drug development, this compound is highly valued for synthesizing ion channel modulators and neuroactive agents. However, its unique molecular architecture—combining a lipophilic chlorophenoxy ether with a highly basic primary aliphatic amine—creates a complex hazard profile that demands stringent, scientifically grounded safety protocols.
This guide provides a comprehensive, self-validating framework for the safe operational handling, personal protective equipment (PPE) selection, and disposal of this compound.
Mechanistic Hazard Assessment: The "Why" Behind the Protocol
To design an effective safety matrix, we must first understand the causality of the chemical's hazards at a molecular level:
-
Liquefactive Necrosis via the Amine Moiety: Primary aliphatic amines possess a high pKa (~9.5–10.5). Upon contact with the moisture in human skin or ocular tissue, the amine undergoes rapid alkaline hydrolysis. Unlike acids, which cause coagulative necrosis (forming a protective eschar), strong bases saponify the lipid bilayers of cell membranes, causing deep, penetrating liquefactive necrosis.
-
Accelerated Penetration via the Chlorophenoxy Moiety: The aromatic chlorophenoxy group significantly increases the molecule's partition coefficient (LogP). This lipophilicity acts as a Trojan horse, allowing the corrosive amine to rapidly bypass the stratum corneum and penetrate deep dermal layers. Furthermore, prolonged exposure to chlorophenoxy compounds is linked to systemic hepatic and renal strain[1].
Table 1: Physicochemical Hazard Profile & Protocol Causality
| Property | Value/Characteristic | Hazard Causality & Operational Impact |
| Chemical Class | Aryloxy Aliphatic Amine | Combines the severe corrosivity of amines with the systemic toxicity of chlorophenoxy ethers. |
| Basicity (pKa) | ~9.5 - 10.5 | Causes rapid lipid saponification; dictates the use of weak acid neutralizers for spills. |
| Lipophilicity (LogP) | High | Accelerates dermal penetration; renders standard thin latex or nitrile exam gloves highly susceptible to breakthrough. |
| Aquatic Toxicity | High | Disrupts aquatic ecosystems; strictly prohibits drain disposal and requires EPA-compliant incineration[2]. |
Personal Protective Equipment (PPE) Matrix
Under the [3], PPE must be explicitly selected based on a rigorous hazard assessment. Because of this compound's lipophilic and corrosive nature, standard laboratory PPE is insufficient.
Table 2: Advanced PPE Matrix and Breakthrough Data
| Body Part | Required PPE | Material Specification | Breakthrough Time | Scientific Justification |
| Hands (Primary) | Heavy-duty Chemical Gloves | Butyl Rubber (14 mil) | > 240 mins | Butyl rubber provides superior chemical resistance to highly basic, lipophilic amines and ethers[4]. |
| Hands (Secondary) | Inner Exam Gloves | Nitrile (6 mil) | < 15 mins (Splash) | Worn under butyl gloves. Provides dexterity and skin protection during the doffing process if the outer glove is contaminated. |
| Eyes/Face | Splash Goggles + Face Shield | Polycarbonate | N/A | Prevents severe corneal saponification and blindness from alkaline micro-splashes. Safety glasses alone are strictly prohibited. |
| Body | Flame-Resistant Lab Coat | Treated Cotton / Nomex | N/A | Prevents dermal exposure. Must be easily removable (snap closures) in the event of a spill. |
Operational Handling & Experimental Workflow
The following protocol is a self-validating system designed to isolate the user from the chemical interface, aligning with the authoritative standards set by the National Research Council's Prudent Practices in the Laboratory[5].
SOP: Weighing and Transfer Protocol
-
Engineering Control Verification: Ensure the chemical fume hood is operating with a certified face velocity of 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.
-
Preparation: Line the designated weighing area with an absorbent, plastic-backed bench pad. This contains micro-spills and prevents cross-contamination of the hood surface.
-
PPE Donning: Don the full PPE matrix (Table 2) prior to opening the chemical container.
-
Handling: Depending on ambient temperature and purity, 2-(4-Chlorophenoxy)-1-methylpropylamine may present as a viscous liquid or a low-melting solid.
-
If solid: Use a grounded, anti-static weighing spatula to prevent electrostatic dispersion.
-
If liquid: Use a positive-displacement pipette. Avoid standard air-displacement pipettes, as the vapor pressure and viscosity can cause inaccurate dispensing and aerosolization.
-
-
Transfer: Transfer the pre-weighed compound into a reaction vessel equipped with a secure septum. Seal the vessel completely before removing it from the fume hood.
-
Doffing: Doff the outer butyl gloves inside the fume hood. Dispose of them in a designated solid hazardous waste bin to prevent contaminating external lab surfaces.
Fig 1. Standard operational workflow for handling 2-(4-Chlorophenoxy)-1-methylpropylamine.
Spill Response and Decontamination Plan
A critical failure in amine spill response is the use of strong mineral acids (like HCl) for neutralization. The resulting acid-base reaction is violently exothermic and will aerosolize the toxic chlorophenoxy compound. We utilize a weak solid acid to ensure a controlled, endothermic-leaning neutralization.
SOP: Controlled Spill Neutralization
-
Assessment: Immediately identify the spill volume. If the spill is >50 mL or occurs outside the fume hood, evacuate the laboratory immediately and contact Environmental Health and Safety (EHS).
-
Containment: Surround the spill perimeter with inert absorbent booms (e.g., vermiculite or diatomaceous earth). Never use sawdust or organic absorbents, as concentrated amines can trigger exothermic degradation of organic matter.
-
Neutralization: Liberally cover the spill with solid Citric Acid or Sodium Bisulfate powder. This converts the volatile, basic amine into a non-volatile, water-soluble salt (e.g., an amine citrate). Allow 15 minutes for the reaction to reach completion.
-
Validation: Touch a moistened pH indicator strip to the neutralized slurry. The system validates itself when the pH reads between 5.0 and 7.0. If the pH remains >7.0, apply additional citric acid.
-
Collection: Sweep the neutralized solid into a wide-mouth high-density polyethylene (HDPE) container using a non-sparking dustpan.
Fig 2. Logical decision tree for 2-(4-Chlorophenoxy)-1-methylpropylamine spill response.
Waste Segregation and Disposal Plan
Because of the severe aquatic toxicity of the chlorophenoxy moiety[2], any discharge into the municipal sewer system is a violation of federal environmental law. Disposal must strictly adhere to the[6].
-
Segregation: Store waste containing 2-(4-Chlorophenoxy)-1-methylpropylamine in a dedicated, clearly labeled HDPE container. Crucial: Never mix amine waste with strong oxidizers, heavy metals, or acidic waste streams, as this can trigger in-bin pressurization and explosion.
-
Labeling: Label the container explicitly as "Hazardous Waste - Toxic/Corrosive: Chlorophenoxy Amine Derivatives." Do not use abbreviations.
-
Storage: Store in a designated Satellite Accumulation Area (SAA) with secondary containment. Ensure the lid is securely screwed on at all times when not actively adding waste, per EPA Subpart K regulations[6].
-
Final Disposal: Coordinate with your EHS department for removal and high-temperature incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).
References
-
Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements." United States Department of Labor. URL:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. URL:[Link]
-
Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." United States Environmental Protection Agency. URL:[Link]
-
HillSide Lawn Service / Nufarm Americas Inc. "Material Safety Data Sheet: Chlorophenoxy Toxicity Data." HillSide Lawn Service Database. URL:[Link]
Sources
- 1. hillsidelawn.com [hillsidelawn.com]
- 2. cdms.telusagcg.com [cdms.telusagcg.com]
- 3. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 4. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 6. epa.gov [epa.gov]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
